molecular formula C8H10N2O3 B1456444 1,3-Diazaspiro[4.5]decane-2,4,8-trione CAS No. 51145-74-5

1,3-Diazaspiro[4.5]decane-2,4,8-trione

Cat. No.: B1456444
CAS No.: 51145-74-5
M. Wt: 182.18 g/mol
InChI Key: IVSBWJVHDCWNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diazaspiro[4.5]decane-2,4,8-trione (CAS 51145-74-5) is a high-purity spirocyclic hydantoin derivative serving as a versatile building block in medicinal chemistry and drug discovery. This compound features a central spiro carbon atom connecting a cyclohexane ring and a hydantoin (imidazolidine-2,4-dione) ring system, a privileged scaffold known for conferring a wide range of biological activities . The spirocyclic structure provides an optimal balance between conformational flexibility and rigidity, which can help address permeability issues associated with more flexible linear molecules and improve adaptability to various biological targets . Spirohydantoin scaffolds like this one are of significant research interest due to their documented potential in central nervous system (CNS) disorders, with applications explored in anticancer, antibacterial, and anti-hyperglycemic agent development . The compound's structure, characterized by two carbonyl groups on the hydantoin ring and an additional carbonyl on the cyclohexane ring, makes it a key intermediate for the synthesis of more complex molecules. Researchers utilize this compound to develop novel heterocyclic frameworks with targeted properties, leveraging its potential for further functionalization . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,3-diazaspiro[4.5]decane-2,4,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-5-1-3-8(4-2-5)6(12)9-7(13)10-8/h1-4H2,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSBWJVHDCWNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,3-Diazaspiro[4.5]decane-2,4,8-trione chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Medicinal Potential of 1,3-Diazaspiro[4.5]decane-2,4,8-trione and its Analogs

Abstract

The spirohydantoin moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1][2] This guide delves into the chemical properties of the this compound system, a unique variant of the spirohydantoin family. While specific literature on the trione is limited, this document synthesizes data from closely related dione analogs to provide a comprehensive technical overview for researchers, chemists, and drug development professionals. We will explore the compound's structural features, propose robust synthetic pathways, analyze its expected spectroscopic signature and chemical reactivity, and discuss the vast therapeutic potential of this molecular architecture.

Introduction: The Spirohydantoin Scaffold

Spiro compounds, characterized by two rings sharing a single common atom, offer a unique three-dimensional architecture that is increasingly sought after in drug design.[3] This rigid spatial arrangement can enhance binding affinity and selectivity for biological targets by locking key pharmacophoric elements in a desired orientation.[4] When this spirocyclic motif incorporates the hydantoin (imidazolidine-2,4-dione) ring, it forms a spirohydantoin. This scaffold is the backbone of numerous therapeutic agents, including anticonvulsants like Phenytoin and antiarrhythmic drugs.[2][5][6]

The 1,3-diazaspiro[4.5]decane framework, which joins the hydantoin ring with a cyclohexane ring, is of particular interest. The cyclohexane moiety provides a lipophilic anchor that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The subject of this guide, This compound (CAS 51145-74-5) , further incorporates a ketone at the C8 position of the cyclohexane ring, adding a third carbonyl group and an additional site for chemical modification.[7] This feature distinguishes it from the more commonly studied dione analogs and opens new avenues for synthetic elaboration and biological exploration.

Molecular Structure and Physicochemical Properties

The core structure consists of a five-membered imidazolidine-2,4-dione ring fused at the C5 position to the C1 position of a cyclohexane-4-one ring. The spiro atom is a quaternary carbon, lending significant conformational rigidity to the molecule.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 51145-74-5[7]
Molecular Formula C₈H₁₀N₂O₃[7]
Molecular Weight 182.18 g/mol Calculated
IUPAC Name This compound[7]
Canonical SMILES O=C1CCC2(CC1)NC(=O)NC2=O[7]
InChI Key InChI=1S/C8H10N2O3/c11-5-1-3-8(4-2-5)9-7(13)10-6(8)12[7]

Synthesis and Methodologies

The synthesis of spirohydantoins is well-established, with the Bucherer-Bergs reaction being a cornerstone methodology.[5][8] This multi-component reaction provides an efficient route to 5,5-disubstituted hydantoins from a ketone, cyanide source, and ammonium carbonate.

Proposed Synthesis of this compound

A logical and experimentally sound approach to synthesizing the target trione involves a modified Bucherer-Bergs reaction starting from cyclohexane-1,4-dione. The causality behind this choice lies in the reaction's reliability and the commercial availability of the starting ketone.

Protocol:

  • Reaction Setup: To a solution of cyclohexane-1,4-dione (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add potassium cyanide (KCN, ~1.5 equivalents) and ammonium carbonate ((NH₄)₂CO₃, ~3 equivalents).

  • Heating: The reaction mixture is heated, typically between 50-80°C, in a sealed pressure vessel. The elevated temperature is necessary to drive the formation of the intermediate aminonitrile and its subsequent cyclization.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting ketone.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled. Acidification with a mineral acid (e.g., HCl) facilitates the precipitation of the crude spirohydantoin product.

  • Purification: The precipitate is collected by filtration, washed with cold water to remove inorganic salts, and then purified, typically by recrystallization from a suitable solvent like ethanol or acetic acid, to yield pure this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Product & Purification ketone Cyclohexane-1,4-dione reaction Bucherer-Bergs Reaction (Ethanol/Water, 50-80°C) ketone->reaction reagents KCN, (NH₄)₂CO₃ reagents->reaction workup Acidification (HCl) & Filtration reaction->workup Intermediate Formation & Cyclization purification Recrystallization workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of the target compound relies on standard spectroscopic techniques. The expected spectral data, inferred from known spirohydantoins and related structures, are summarized below.[2][9]

Table 2: Predicted Spectroscopic Data
TechniqueExpected Signature
¹H NMR - -NH protons: Two broad singlets in the region of δ 8-11 ppm (one for N1-H, one for N3-H). - -CH₂ protons: A set of multiplets corresponding to the four methylene groups (C5, C6, C9, C10) of the cyclohexane ring, likely in the δ 2.0-3.5 ppm range. The protons adjacent to the C8-ketone will be deshielded.
¹³C NMR - Carbonyl carbons: Three distinct signals in the downfield region: C2 and C4 of the hydantoin ring (~δ 155-178 ppm) and the C8 ketone (~δ 205-215 ppm).[2] - Spiro carbon (C5): A quaternary carbon signal around δ 60-70 ppm.[2] - -CH₂ carbons: Four signals in the aliphatic region (δ 30-50 ppm).
IR Spectroscopy - N-H stretching: Broad bands in the 3100-3300 cm⁻¹ region. - C=O stretching: Multiple strong absorption bands between 1680-1780 cm⁻¹. The three carbonyl groups (two amide, one ketone) will likely show distinct, possibly overlapping, peaks.[2]
Mass Spectrometry - (ESI+) : Expected [M+H]⁺ ion at m/z 183.07. - (ESI-) : Expected [M-H]⁻ ion at m/z 181.06.

Chemical Reactivity and Derivatization

The presence of three distinct functional groups—two secondary amides and one ketone—makes this compound a versatile building block for further chemical modification.

Reactivity of the Hydantoin Ring

The two nitrogen atoms of the hydantoin ring exhibit different reactivity profiles. The N3 position, flanked by two carbonyl groups, is more acidic and sterically accessible, making it the primary site for reactions like alkylation or acylation under basic conditions.[2] Selective substitution at the N1 position is more challenging and typically requires prior protection of the N3 position. This differential reactivity is a key tool for controlled synthesis of derivatives.

Reactivity of the C8-Ketone

The ketone at the C8 position offers a rich site for chemical transformations distinct from the hydantoin core.

  • Reduction: The ketone can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄), yielding 8-hydroxy-1,3-diazaspiro[4.5]decane-2,4-dione. This introduces a new chiral center and a hydrogen bond donor/acceptor.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can install an amino group at the C8 position, creating 1,3,8-triazaspiro[4.5]decane derivatives, which have shown significant biological activity.[6][10][11]

  • Wittig Reaction: The ketone can be converted to an alkene, allowing for the extension of the carbon skeleton.

Reactivity_Diagram cluster_hydantoin Hydantoin Ring Reactions cluster_ketone C8-Ketone Reactions cluster_products Derivative Scaffolds start This compound N3_alkylation N3-Alkylation (R-X, Base) start->N3_alkylation N3 Position reduction Reduction (NaBH₄) start->reduction C8 Position reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) start->reductive_amination C8 Position N1_alkylation N1-Alkylation (Requires N3 protection) N3_alkylation->N1_alkylation Followed by prod_N3 N3-Substituted Analog N3_alkylation->prod_N3 prod_N1 N1,N3-Disubstituted Analog N1_alkylation->prod_N1 prod_OH 8-Hydroxy Analog reduction->prod_OH prod_NH2 8-Amino Analog reductive_amination->prod_NH2

Caption: Key reactivity pathways for derivatizing the trione scaffold.

Potential Applications in Drug Discovery

While this compound itself has not been extensively studied for biological activity, the broader class of spirohydantoins and related diazaspiro[4.5]decanes are rich in pharmacological potential.

  • Anticancer Activity: Numerous spirohydantoin derivatives have been investigated as anticancer agents.[8][12] For example, certain derivatives have been shown to induce apoptosis in leukemia cells and act as inhibitors of histone deacetylases (HDACs).[12][13] The trione scaffold could serve as a starting point for novel HDAC inhibitors or other cytotoxic agents.

  • Neurological Disorders: The hydantoin core is famous for its role in anticonvulsant drugs.[6] Furthermore, derivatives of the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as potent and selective δ-opioid receptor (DOR) agonists, a target for treating neurological and psychiatric disorders.[11] The C8-ketone of our target molecule is a direct precursor for synthesizing these triaza analogs.

  • Antifungal Agents: Spiro-heterocycles are also explored as antifungal agents. For instance, 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed as inhibitors of chitin synthase, a crucial enzyme in fungal cell wall synthesis.[14]

  • Enzyme Inhibition: The rigid spiro structure is ideal for targeting enzyme active sites. Spirohydantoins have been successfully developed as inhibitors of p300/CBP histone acetyltransferases, which are implicated in cancer.[15]

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the medicinally significant spirohydantoin family. Its chemical architecture, featuring both the established hydantoin ring and a reactive ketone handle, provides a versatile platform for the synthesis of diverse chemical libraries. Based on the well-documented biological activities of its structural relatives, this trione scaffold holds considerable promise as a template for the discovery of new therapeutic agents, particularly in oncology and neurology.

Future research should focus on the efficient, scaled synthesis of the core trione and the systematic exploration of its derivatization potential. A thorough investigation of the biological activity of these novel derivatives against a range of therapeutic targets, such as kinases, GPCRs, and metabolic enzymes, is warranted and could unlock the full potential of this promising chemical scaffold.

References

  • Abdel-Wahab, B. F., Abdel-Ghani, T. M., & Rabea, S. (2019). Design and Synthesis of Novel Spirohydantoin Derivatives with Potential Anticancer Activity. Egyptian Journal of Chemistry, 62(Special Issue (The 9th International Conference on Heterocyclic Chemistry)), 267-276.
  • Konaković, M., Tršović, N., & Stanojković, T. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society.
  • Więckowska, A., Kołaczek, A., & Bucki, A. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(16), 4991. [Link]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]

  • Wikipedia contributors. (2023). Spiro compound. Wikipedia, The Free Encyclopedia. [Link]

  • Martínez, R., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 14(11), 2110-2143. [Link]

  • Papakyriakou, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Manna, S. K., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Biochemical Pharmacology, 77(3), 348-363. [Link]

  • Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. [Link]

  • Słoczyńska, K., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica, 73(3), 635-647.
  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti's Blog. [Link]

  • Danylchenko, S. M., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.
  • Bakunov, S. A., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8086. [Link]

  • de Sousa Luis, J. A., et al. (2009). Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives. Molecules, 15(1), 128-137. [Link]

  • Kumar, B. S., et al. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 13, 3963-3986.
  • CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof.
  • Danylchenko, S. M., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

  • Meqbil, Y. J., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience, 13(10), 1541-1551. [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. [Link]

  • Campo, F., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(17), 7587-7603.
  • El-Sayed, N. F., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352.
  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • de Sousa Luis, J. A., et al. (2009).
  • Costa, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • Costa, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2256429.
  • SpectraBase. (n.d.). 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • Atanasova, M., et al. (2021). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2021(4), M1296.
  • PubChem. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • PubChem. (n.d.). Cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. [Link]

  • US EPA. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione, 1,3-bis(2-oxiranylmethyl)-. CompTox Chemicals Dashboard. [Link]

Sources

An In-Depth Technical Guide to 1,3-Diazaspiro[4.5]decane-2,4,8-trione

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 51145-74-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Diazaspiro[4.5]decane-2,4,8-trione, a heterocyclic compound belonging to the spirohydantoin class. While specific research on this molecule is limited, this document extrapolates from established chemical principles and the well-documented activities of related spiro-heterocyclic structures to present its physicochemical properties, a proposed synthetic route, and its potential as a scaffold in medicinal chemistry. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction: The Spirohydantoin Scaffold

The spirohydantoin moiety is a privileged scaffold in medicinal chemistry, renowned for its rigid three-dimensional structure which allows for precise orientation of substituents and interaction with biological targets. This structural feature is often associated with a range of pharmacological activities, including anticonvulsant, anticancer, and anti-inflammatory properties. This compound, incorporating a cyclohexanone ring fused to a hydantoin system, presents a unique chemical architecture with potential for diverse biological applications. This guide will delve into the technical aspects of this compound, providing a roadmap for its synthesis, characterization, and potential therapeutic exploration.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The following table summarizes its key computed and reported properties.

PropertyValueSource
CAS Number 51145-74-5Commercial Suppliers
Molecular Formula C₈H₁₀N₂O₃Calculated
Molecular Weight 182.18 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Canonical SMILES C1CC(=O)CC(C1)N2C(=O)NC2=OCalculated
LogP (calculated) -0.9Predicted
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 0Calculated

Synthesis of this compound: A Proposed Route

The Bucherer-Bergs Reaction: A Mechanistic Overview

The Bucherer-Bergs reaction involves the condensation of a carbonyl compound with an alkali metal cyanide and ammonium carbonate to yield a hydantoin.[2][3] The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the hydantoin ring.[2]

Bucherer_Bergs cluster_reactants Reactants cluster_products Product Ketone Cyclohexane-1,4-dione Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Formation of aminonitrile KCN_NH42CO3 KCN, (NH₄)₂CO₃ Hydantoin This compound Aminonitrile->Hydantoin Cyclization with CO₂

Caption: Proposed Bucherer-Bergs synthesis of this compound.

Proposed Experimental Protocol

This protocol is a general guideline and may require optimization for yield and purity.

Materials:

  • Cyclohexane-1,4-dione

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve cyclohexane-1,4-dione (1 equivalent) in a mixture of ethanol and water.

  • Addition of Reagents: To this solution, add ammonium carbonate (excess, e.g., 4-5 equivalents) and potassium cyanide (excess, e.g., 2-3 equivalents). Note: Handle cyanide salts with extreme care, using appropriate personal protective equipment.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Excess Reagents: Using an excess of ammonium carbonate and potassium cyanide drives the equilibrium towards the formation of the hydantoin product.

  • Solvent System: The ethanol/water mixture is chosen to ensure the solubility of both the organic starting material and the inorganic reagents.

  • Acidification: Acidification of the reaction mixture protonates the hydantoin, reducing its solubility in the aqueous medium and facilitating its precipitation.

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the known biological activities of structurally related spirohydantoin and diazaspiro[4.5]decane derivatives.

Anticonvulsant Activity

Spirohydantoins are a well-established class of anticonvulsant agents.[5][6][7][8] The rigid spirocyclic framework is believed to be crucial for binding to voltage-gated sodium channels, a key target in the treatment of epilepsy. The structural similarity of this compound to known anticonvulsant spirohydantoins suggests that it may exhibit similar activity.

Anticonvulsant_MoA Spirohydantoin This compound (Potential Anticonvulsant) VGSC Voltage-Gated Sodium Channel (VGSC) Spirohydantoin->VGSC Binds to Inactivation Stabilization of Inactivated State VGSC->Inactivation NeuronalExcitability Reduced Neuronal Excitability Inactivation->NeuronalExcitability SeizureSuppression Seizure Suppression NeuronalExcitability->SeizureSuppression

Caption: Postulated mechanism of anticonvulsant action for spirohydantoins.

Modulation of Opioid Receptors

Recent studies have identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as novel and selective agonists of the δ-opioid receptor (DOR).[9][10] DOR agonists are of interest for the treatment of pain and depression. The shared spirocyclic core suggests that this compound could be a starting point for the design of new DOR modulators.

Enzyme Inhibition

The diazaspiro[4.5]decane scaffold has been explored for its enzyme inhibitory activity. For instance, derivatives have been investigated as inhibitors of phospholipase D (PLD) and hypoxia-inducible factor prolyl hydroxylases (HIF PHDs).[11][12] The potential for this compound to interact with various enzyme active sites warrants further investigation.

Myelostimulatory Effects

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have demonstrated myelostimulating activity in preclinical models, accelerating the regeneration of lymphocytes and granulocytes.[13] This suggests a potential application in treating myelosuppression induced by chemotherapy or other conditions.

Future Directions and Experimental Workflows

To fully elucidate the therapeutic potential of this compound, a systematic investigation is required. The following experimental workflow is proposed:

Experimental_Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization InVitro In Vitro Screening (e.g., binding assays, enzyme inhibition) Characterization->InVitro InVivo In Vivo Studies (e.g., anticonvulsant models, toxicity) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Sources

An In-depth Technical Guide to the Molecular Structure of 1,3-Diazaspiro[4.5]decane-2,4,8-trione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular structure and properties of 1,3-diazaspiro[4.5]decane-2,4,8-trione, a unique heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While literature specifically detailing this trione is nascent, this document leverages extensive data on the closely related spirohydantoin family, particularly its dione precursor, to provide a comprehensive structural and functional analysis.

Introduction: The Spirohydantoin Scaffold

Spirohydantoins are a compelling class of heterocyclic compounds characterized by a hydantoin (imidazolidine-2,4-dione) ring fused to a carbocyclic ring system through a single, shared spiro carbon atom. This structural motif is a "privileged scaffold" in medicinal chemistry, as it is found in numerous compounds with a wide array of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2][3] The rigidity of the spirocyclic system and the hydrogen bonding capabilities of the hydantoin ring are key features that contribute to their potent and selective interactions with biological targets.[4]

Core Molecular Structure of this compound

This compound (CAS Number: 51145-74-5) is a derivative of the more common 1,3-diazaspiro[4.5]decane-2,4-dione.[5][6][7] The introduction of a third carbonyl group at the 8-position of the cyclohexane ring significantly alters the molecule's electronic and steric properties.

Identifier Value Source
IUPAC Name This compound[7]
CAS Number 51145-74-5[5][6][7]
Molecular Formula C₈H₁₀N₂O₃[5]
Canonical SMILES O=C1CCC2(CC1)NC(=O)NC2=O[7]
InChI InChI=1S/C8H10N2O3/c11-5-1-3-8(4-2-5)6(12)9-7(13)10-8/h1-4H2,(H2,9,10,12,13)[7]

The core structure consists of a five-membered hydantoin ring spiro-fused to a six-membered cyclohexanone ring. The spiro-fusion occurs at the C5 position of the hydantoin ring and the C1 position of the cyclohexane ring.

Core structure of this compound.

Synthesis and Structural Elucidation

While specific synthetic procedures for this compound are not extensively reported in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry reactions. The most direct approach would likely involve the oxidation of the corresponding dione precursor, 1,3-diazaspiro[4.5]decane-2,4-dione.

Proposed Synthetic Workflow

The synthesis would likely begin with the well-documented Bucherer-Bergs reaction to form the spirohydantoin core, followed by an oxidation step.

G cluster_0 Bucherer-Bergs Reaction cluster_1 Oxidation start Cyclohexanone kcn KCN / (NH4)2CO3 start->kcn Reaction dione 1,3-Diazaspiro[4.5]decane-2,4-dione kcn->dione Formation oxidant Oxidizing Agent (e.g., CrO3, KMnO4) dione->oxidant Oxidation of C8-Methylene trione This compound oxidant->trione Product

Proposed synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)

The structural confirmation of the trione would rely on standard spectroscopic techniques. Based on the structure, the following key spectroscopic features can be predicted:

Technique Predicted Key Features Rationale
¹H NMR Signals for the four pairs of methylene protons (C6, C7, C9, C10) in the cyclohexane ring. The protons adjacent to the C8 carbonyl (C7 and C9) would be deshielded and appear further downfield compared to the dione. The N-H protons of the hydantoin ring would appear as broad singlets.The electron-withdrawing effect of the C8 carbonyl deshields the neighboring protons.
¹³C NMR Three distinct signals in the carbonyl region (typically 150-180 ppm) corresponding to C2, C4, and C8. The spiro carbon (C5) would appear as a quaternary signal. Four signals for the methylene carbons of the cyclohexane ring.The presence of three carbonyl groups is the defining feature of the trione.
IR Spectroscopy Strong C=O stretching bands in the region of 1650-1800 cm⁻¹. The introduction of the ketone at C8 would likely result in a distinct carbonyl absorption band in addition to the two amide carbonyl bands of the hydantoin ring. N-H stretching bands would be observed around 3200-3400 cm⁻¹.Each carbonyl group has a characteristic stretching frequency.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₈H₁₀N₂O₃.Confirms the molecular weight and formula.

Structural Insights and Potential Implications

The introduction of the carbonyl group at the 8-position of the cyclohexane ring has several important structural and chemical implications:

  • Increased Polarity: The additional carbonyl group increases the overall polarity of the molecule, which could influence its solubility and pharmacokinetic properties.

  • Conformational Rigidity: The sp³ hybridized C8 in the dione allows for a more flexible cyclohexane ring. The sp² hybridized C8-carbonyl in the trione introduces a planar center, which will significantly impact the conformational flexibility of the six-membered ring.

  • Chemical Reactivity: The protons on the carbons alpha to the C8-carbonyl (C7 and C9) are now acidic and can be removed by a base, allowing for a range of chemical modifications at these positions. The C8-carbonyl itself can undergo nucleophilic addition reactions.

  • Biological Activity: The additional hydrogen bond acceptor at the C8 position could lead to new or enhanced interactions with biological targets. The altered shape and electronics of the cyclohexane ring will also influence its binding to target proteins.

Dione 1,3-Diazaspiro[4.5]decane-2,4-dione - Flexible cyclohexane ring - C8 is sp3 hybridized - Less polar Trione This compound - More rigid cyclohexane ring - C8 is sp2 hybridized - Increased polarity - Additional reactive site at C8 Dione->Trione Oxidation at C8 Implications Potential Consequences - Altered solubility and ADME properties - Different binding pocket complementarity - New synthetic derivatization possibilities - Potentially novel biological activity Trione->Implications

Structural and functional comparison of the dione and trione.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecular scaffold. Its unique combination of a spirohydantoin core with a cyclohexanone ring suggests a rich potential for novel chemical reactivity and biological activity. Further research is warranted to:

  • Develop and optimize a reliable synthetic route to this trione.

  • Perform comprehensive spectroscopic and crystallographic analysis to confirm its precise three-dimensional structure.

  • Investigate its reactivity, particularly at the C8-carbonyl and the adjacent alpha-positions.

  • Screen for biological activity across a range of therapeutic targets to explore its potential in drug discovery.

This technical guide provides a foundational understanding of the molecular structure of this compound, constructed from available data on related compounds and fundamental chemical principles. It is intended to serve as a valuable resource for researchers and scientists interested in the further exploration of this promising molecule.

References

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • PubChem. 1,3-Diazaspiro[4.5]decane-2,4-dione. [Link]

  • PubChem. 1,3,8-Triazaspiro[4.5]decane-2,4-dione. [Link]

  • PubChem. 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione, 1,3-bis(2-oxiranylmethyl)-. [Link]

  • ResearchGate. (2025). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. [Link]

  • Google Patents. (n.d.). CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.
  • PubMed. (n.d.). Synthesis and cytotoxic evaluation of novel spirohydantoin derivatives of the dihydrothieno[2,3-b]naphtho-4,9-dione system. [Link]

  • MDPI. (n.d.). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. [Link]

  • PubMed. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. [Link]

  • Sfera Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • ResearchGate. (n.d.). Twisted amides based on the spirohydantoin scaffold as potential anticancer agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • MDPI. (n.d.). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). [Link]

  • American Elements. (n.d.). This compound. [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited. [Link]

Sources

An In-depth Technical Guide to 1,3-Diazaspiro[4.5]decane-2,4,8-trione: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Spirohydantoin Scaffold

The spirohydantoin moiety, a core structural feature of 1,3-diazaspiro[4.5]decane-2,4,8-trione, represents a class of "privileged structures" in medicinal chemistry. These scaffolds are recognized for their ability to interact with a diverse range of biological targets, leading to a wide array of pharmacological activities. Hydantoin derivatives have demonstrated significant therapeutic applications, including anticonvulsant, antiarrhythmic, and anticancer properties.[1] The unique three-dimensional architecture of spiro compounds, where two rings share a single atom, provides a rigid framework that can be strategically functionalized to optimize drug-receptor interactions. This guide provides a comprehensive overview of this compound, a fascinating derivative within this class, focusing on its chemical identity, a proposed synthetic pathway, and its potential in the landscape of modern drug discovery.

Part 1: Core Chemical Identity and Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is This compound . Let's deconstruct this name to understand the molecule's structure:

  • spiro : This prefix indicates that the two ring systems share a single common atom, the spiro atom.[2]

  • [4.5] : This bracketed notation, known as the von Baeyer descriptor, specifies the number of atoms in each ring, excluding the spiro atom, connected to the spiro center. The numbers are ordered in ascending value.[3] In this case, one ring has 4 atoms (the hydantoin ring) and the other has 5 atoms (the cyclohexane ring).

  • decane : This signifies a total of ten atoms in the bicyclic system.

  • 1,3-diaza : The "diaza" prefix indicates the presence of two nitrogen atoms, and the locants "1,3" specify their positions within the heterocyclic ring.[4]

  • -2,4,8-trione : This suffix, along with its locants, denotes the presence of three ketone (carbonyl) groups at positions 2, 4, and 8 of the spirocyclic framework.

The numbering of the spiro compound begins in the smaller ring, adjacent to the spiro atom, and proceeds around that ring before continuing to the larger ring.[5]

Below is a diagram illustrating the core structure and numbering of this compound.

A This compound Structure B B

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 51145-74-5[6]
Molecular Formula C₈H₁₀N₂O₃[7]
Molecular Weight 182.18 g/mol [7]
IUPAC Name This compound[6]

Part 2: A Proposed Synthetic Pathway

While specific, documented synthetic routes for this compound are not extensively reported in the literature, a scientifically sound pathway can be proposed by combining established methodologies for the synthesis of spirohydantoins and the oxidation of cyclohexanes. The following two-stage process outlines a viable approach.

Stage 1: Synthesis of the Spirohydantoin Ring via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and efficient multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from a ketone, a cyanide source (like potassium or sodium cyanide), and ammonium carbonate.[8]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 4-oxocyclohexanecarboxylic acid (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).

  • Solvent Addition: A mixture of ethanol and water (typically in a 1:1 ratio) is added to the flask to dissolve the reactants.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100°C) with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then acidified with a mineral acid (e.g., HCl) to precipitate the spirohydantoin product. The precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 8-oxo-1,3-diazaspiro[4.5]decane-2,4-dione.

Causality Behind Experimental Choices:

  • The use of a ketone as the starting material is fundamental to the Bucherer-Bergs reaction, which proceeds through the formation of a cyanohydrin intermediate.[9]

  • Ammonium carbonate serves as a source of both ammonia and carbon dioxide, which are essential for the formation of the hydantoin ring.[8]

  • The alcoholic-aqueous solvent system is chosen to ensure the solubility of both the organic and inorganic reactants.

  • Acidification during the work-up is crucial for the precipitation of the hydantoin product, which is typically a crystalline solid.

Stage 2: Oxidation of the Cyclohexane Ring

The second stage involves the selective oxidation of the methylene group at the 8-position of the cyclohexane ring to a carbonyl group. This can be achieved using various modern oxidation methods.

Experimental Protocol:

  • Catalyst and Oxidant Selection: A suitable transition metal catalyst, such as a vanadium or copper-based catalyst, is chosen for its efficacy in cyclohexane oxidation.[10][11] A common oxidant used in these reactions is tert-butyl hydroperoxide (TBHP).

  • Reaction Setup: The spirohydantoin from Stage 1 is dissolved in an appropriate solvent, such as acetonitrile, in a reaction vessel. The catalyst is then added.

  • Oxidation: The oxidant (TBHP) is added dropwise to the reaction mixture at a controlled temperature. The reaction may be carried out under an inert atmosphere.

  • Monitoring and Quenching: The reaction is monitored by TLC or GC-MS. Once the starting material is consumed, the reaction is quenched, for example, by the addition of a reducing agent like sodium sulfite.

  • Purification: The final product, this compound, is isolated and purified using column chromatography.

Causality Behind Experimental Choices:

  • The choice of a selective oxidation method is critical to avoid over-oxidation or unwanted side reactions. Catalytic systems often provide higher selectivity and yields.[12]

  • The solvent is selected to ensure the solubility of the substrate and to be compatible with the chosen catalyst and oxidant.

A 4-Oxocyclohexanecarboxylic Acid B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B C 8-Oxo-1,3-diazaspiro[4.5]decane-2,4-dione B->C D Selective Oxidation (e.g., Catalyst + TBHP) C->D E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Part 3: Potential in Drug Discovery and Development

While direct biological activity data for this compound is limited, the extensive research on related spirohydantoin and diazaspiro[4.5]decane derivatives provides a strong basis for predicting its therapeutic potential.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of spirohydantoin derivatives.[13][14] These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of the mitochondrial pathway.[13] The rigid spirocyclic core allows for the precise orientation of substituents that can interact with key targets in cancer cells, such as histone deacetylases (HDACs).[14] The presence of the additional carbonyl group in the trione could potentially enhance its interaction with biological targets through increased hydrogen bonding capabilities.

Central Nervous System (CNS) Applications

The hydantoin scaffold is a well-established pharmacophore in CNS-active drugs, most notably as anticonvulsants.[1] Furthermore, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel delta-opioid receptor (DOR) selective agonists, which are potential targets for treating neurological and psychiatric disorders.[15] The structural similarity of this compound to these compounds suggests that it could also exhibit activity at CNS targets.

Other Potential Therapeutic Areas

Derivatives of diazaspiro[4.5]decanes have shown a broad range of other biological activities, including:

  • Myelostimulating activity: Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been shown to accelerate the regeneration of lymphocytes and granulocytes, suggesting potential applications in treating myelosuppression.[16]

  • Antifungal agents: Some diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of chitin synthase, a key enzyme in fungal cell wall synthesis.[17]

  • Cardioprotective effects: 1,3,8-Triazaspiro[4.5]decane derivatives have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), which plays a role in myocardial cell death during reperfusion injury.[18]

A This compound B Anticancer A->B C CNS Disorders A->C D Antifungal A->D E Cardioprotective A->E

Caption: Potential therapeutic applications of this compound.

Conclusion

This compound is a chemically intriguing molecule that belongs to the pharmacologically significant class of spirohydantoins. While direct research on this specific trione is nascent, a robust synthetic strategy can be devised based on well-established chemical transformations. The known biological activities of structurally related compounds strongly suggest that this compound holds considerable promise as a scaffold for the development of novel therapeutics in areas such as oncology, neurology, and infectious diseases. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

Sources

Spectroscopic data of 1,3-Diazaspiro[4.5]decane-2,4,8-trione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Diazaspiro[4.5]decane-2,4,8-trione

This guide provides a comprehensive analysis of the spectroscopic properties of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Given the current scarcity of published experimental spectra for this specific trione, this document leverages established principles of spectroscopy and data from analogous structures to present a predictive yet robust characterization. This approach is designed to empower researchers with the foundational knowledge to identify, purify, and conduct structure-activity relationship (SAR) studies on this and related molecular scaffolds.

Molecular Structure and its Spectroscopic Implications

This compound is a spirocyclic compound featuring a hydantoin ring fused to a cyclohexanone ring at the C5 position. This unique three-dimensional architecture, with its combination of imide, ketone, and spiro functionalities, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay between these structural features is paramount for accurate spectral interpretation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The predicted IR spectrum of this compound is dominated by the vibrational modes of its carbonyl and N-H groups.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibrational Mode Functional Group Predicted Intensity
3300 - 3100N-H StretchImide (Hydantoin)Medium, Broad
2950 - 2850C-H StretchCyclohexane CH₂Medium to Strong
1780 - 1760C=O Stretch (Asymmetric)Imide (Hydantoin)Strong
1720 - 1700C=O Stretch (Symmetric)Imide (Hydantoin)Strong
1715 - 1695C=O StretchKetone (Cyclohexanone)Strong
1470 - 1445CH₂ ScissoringCyclohexane CH₂Medium
Interpretation and Mechanistic Insights

The hydantoin moiety presents two distinct carbonyl stretching frequencies due to asymmetric and symmetric vibrational coupling. The ketone on the cyclohexane ring is expected to have a stretching frequency typical for a six-membered ring ketone. The N-H stretching bands of the imide are anticipated to be broad due to hydrogen bonding in the solid state. The C-H stretching of the cyclohexane methylene groups will appear in the aliphatic region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

This method is ideal for solid samples, requiring minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with isopropanol or acetone.

  • Background Collection: Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.[1]

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.

  • Cleaning: Thoroughly clean the ATR crystal and pressure arm tip after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 10.8Singlet1HNH (Position 3)
~ 8.5Singlet1HNH (Position 1)
~ 2.8Triplet2HCH ₂ (Position 7/9, adjacent to C=O)
~ 2.2Triplet2HCH ₂ (Position 6/10, adjacent to spiro C)
~ 1.9Multiplet4HCH ₂ (Positions 6/10 and 7/9)
Interpretation and Mechanistic Insights

The two N-H protons of the hydantoin ring are expected to be in different chemical environments and will likely appear as two distinct singlets at the downfield end of the spectrum. The protons on the cyclohexane ring will exhibit chemical shifts influenced by their proximity to the electron-withdrawing carbonyl and spiro centers. The protons alpha to the ketone (positions 7 and 9) are expected to be the most deshielded of the aliphatic protons. Due to the chair conformation of the cyclohexane ring, axial and equatorial protons may exhibit slightly different chemical shifts, leading to more complex multiplets than simple triplets.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Carbon Type Assignment
~ 208Quaternary (C=O)C =O (Position 8)
~ 175Quaternary (C=O)C =O (Position 4)
~ 155Quaternary (C=O)C =O (Position 2)
~ 65Quaternary (Spiro)C (Position 5)
~ 40Methylene (CH₂)C H₂ (Positions 7/9)
~ 35Methylene (CH₂)C H₂ (Positions 6/10)
Interpretation and Mechanistic Insights

The three carbonyl carbons are expected to resonate at the downfield end of the spectrum, with the ketone carbonyl typically being the most deshielded. The spiro carbon (C5) will appear as a quaternary carbon in a unique region of the spectrum. The methylene carbons of the cyclohexane ring will appear in the aliphatic region.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve 5-10 mg of sample Prep2 in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) Prep1->Prep2 Prep3 Transfer to a 5 mm NMR tube Prep2->Prep3 Acq1 Insert sample into spectrometer Prep3->Acq1 Acq2 Lock, tune, and shim Acq1->Acq2 Acq3 Acquire ¹H spectrum Acq2->Acq3 Acq4 Acquire ¹³C spectrum Acq2->Acq4 Proc1 Fourier transform Acq3->Proc1 Acq4->Proc1 Proc2 Phase and baseline correction Proc1->Proc2 Proc3 Integrate and pick peaks Proc2->Proc3 MS_Fragmentation M M⁺• (m/z 182) F1 [M - CO]⁺• (m/z 154) M->F1 - CO F2 [M - HNCO]⁺• (m/z 139) M->F2 - HNCO F3 [M - C₂H₄]⁺• (m/z 154) M->F3 - C₂H₄ (from cyclohexane ring) F4 Cyclohexanone fragment (m/z 98) M->F4 Ring cleavage

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Interpretation and Mechanistic Insights

The molecular ion peak at m/z 182 should be observable. A common fragmentation for carbonyl compounds is the loss of a neutral carbon monoxide molecule (28 Da), leading to a peak at m/z 154. The hydantoin ring can undergo cleavage to lose isocyanic acid (HNCO, 43 Da), resulting in a fragment at m/z 139. Fragmentation of the cyclohexane ring through retro-Diels-Alder type reactions or loss of ethylene (28 Da) is also plausible.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). [2]3. Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of this compound based on established chemical principles and data from structurally related compounds. The predicted IR, ¹H NMR, ¹³C NMR, and mass spectra, along with the provided experimental protocols, offer a robust framework for researchers to identify and characterize this molecule. As experimental data becomes available, this guide can serve as a valuable reference for comparison and validation.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. 1,3-Diazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Pouchert, C. J. (1985). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavlopoulou, E., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1234. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • Reich, H. J. 8-C-13 NMR Spectroscopy. University of Wisconsin. [Link]

  • Bitesize Bio. Making Molecules Fly: Ionization Methods in Mass Spec. [Link]

  • Chemistry LibreTexts. Electron Ionization. [Link]

Sources

1,3-Diazaspiro[4.5]decane-2,4,8-trione NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Analysis of 1,3-Diazaspiro[4.5]decane-2,4,8-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal logic behind spectral interpretation and experimental design. It offers detailed protocols, predicted spectral data, and a step-by-step guide to structural verification using a suite of 1D and 2D NMR experiments. The methodologies described herein are designed to ensure technical accuracy and produce a self-validating data package for unambiguous structural elucidation, a critical step in the drug discovery and development pipeline.

The Strategic Importance of Spirocyclic Hydantoins in Drug Discovery

The this compound core represents a confluence of two privileged structures in medicinal chemistry: the hydantoin and the piperidone ring systems, joined at a spirocyclic center. Spirohydantoins, in particular, are a class of compounds with a wide range of documented therapeutic applications, including anticonvulsant, anticancer, and anti-inflammatory activities[1]. The rigid, three-dimensional architecture imparted by the spiro-fusion offers a unique way to explore chemical space, often leading to compounds with improved potency and refined pharmacokinetic properties[2].

In the rigorous landscape of pharmaceutical development, the unambiguous determination of a molecule's structure is a non-negotiable prerequisite for advancing a lead candidate. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process.[3] It is an exceptionally versatile tool that provides atomic-level insights into molecular structure, conformation, and connectivity, making it indispensable for identity confirmation, purity assessment, and reaction monitoring.[4] This guide focuses on applying NMR spectroscopy to confidently elucidate the complex structure of this compound.

Molecular Structure and Key Features

To effectively interpret the NMR spectra, a foundational understanding of the molecule's structure is essential. This compound consists of a five-membered hydantoin (imidazolidine-2,4-dione) ring and a six-membered piperidin-4-one ring that share a single carbon atom, C5, the spiro center.

The IUPAC numbering convention for this specific spiro system is critical for consistent spectral assignment.

Caption: IUPAC Numbering of this compound.

The six-membered piperidone ring is expected to adopt a stable chair conformation to minimize steric strain. This conformational rigidity has profound implications for the ¹H NMR spectrum, rendering the axial and equatorial protons on each methylene group (C6, C7, C9, C10) chemically and magnetically non-equivalent.

Foundational NMR Principles for Structure Elucidation

The structural analysis of this compound relies on a synergistic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting or multiplicity), and their relative quantities (integration).

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shift indicates the carbon's type (e.g., carbonyl, sp³, spiro). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (¹H-¹H Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the connectivity of protons within the piperidone ring.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. It provides a direct and unambiguous link between the ¹H and ¹³C spectra.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is the key to assigning quaternary carbons (like the carbonyls and the spiro center) and piecing together the molecular skeleton across non-protonated centers.[5]

Predicted ¹H NMR Spectral Analysis

The proton spectrum of this molecule is predicted to be complex, particularly in the aliphatic region, due to the fixed chair conformation of the piperidone ring. All chemical shifts (δ) are predicted for a typical deuterated solvent like DMSO-d₆.

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale & Key Insights
N1-H, N3-H 10.5 - 11.5Broad singlet2HThe two NH protons of the hydantoin ring are acidic and typically appear far downfield as broad signals due to quadrupole broadening and exchange.
H-7ax, H-9ax 2.5 - 2.8Triplet of doublets (td) or multiplet2HThese axial protons are adjacent to the electron-withdrawing C8 carbonyl group, causing a significant downfield shift. They will show large axial-axial couplings and smaller axial-equatorial couplings.
H-7eq, H-9eq 2.2 - 2.5Multiplet2HThe equatorial protons adjacent to the C8 carbonyl are also deshielded but typically appear slightly upfield of their axial counterparts.
H-6ax, H-10ax 1.9 - 2.2Multiplet2HThese axial protons are further from the C8 carbonyl and thus resonate at a higher field.
H-6eq, H-10eq 1.7 - 2.0Multiplet2HThese equatorial protons are typically the most shielded protons in the piperidone ring. Their chemical shift is similar to that seen in analogous spiro-hydantoin structures.[1]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a clear map of the carbon skeleton. The presence of three carbonyl groups and a quaternary spiro center are defining features.

Carbon(s)Predicted δ (ppm)Rationale & Key Insights
C8 205 - 210The ketone carbonyl (C=O) of the piperidone ring is expected to be the most downfield signal.
C4 175 - 180The C4 carbonyl of the hydantoin ring. Its chemical shift is influenced by the adjacent nitrogen (N3) and the spiro-carbon (C5). Similar values are seen in related structures.[1]
C2 155 - 160The C2 urea-like carbonyl of the hydantoin is flanked by two nitrogen atoms, which shifts it significantly upfield compared to the other carbonyls.[1]
C5 60 - 65The spirocyclic quaternary carbon is a key structural marker. Its chemical shift is characteristic of spiro-hydantoin systems.[1]
C7, C9 35 - 40These methylene carbons are alpha to the C8 carbonyl group and are thus deshielded relative to the other piperidone carbons.
C6, C10 30 - 35These methylene carbons are beta to the C8 carbonyl and are expected to appear at a higher field.

Experimental Protocol for Data Acquisition & Analysis

A systematic approach is crucial for obtaining high-quality, unambiguous data. This workflow ensures that all necessary information for a complete structural proof is collected efficiently.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it effectively solubilizes polar compounds and shifts the residual water peak away from analyte signals. It also sharpens NH proton signals by slowing down chemical exchange.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference.

Step 2: NMR Experiment Workflow

The following sequence of experiments on a 400 MHz or higher spectrometer is recommended for a comprehensive analysis.

Sources

Physical characteristics of 1,3-Diazaspiro[4.5]decane-2,4,8-trione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 1,3-Diazaspiro[4.5]decane-2,4,8-trione

Abstract

This technical guide provides a comprehensive analysis of the physical characteristics of the heterocyclic compound This compound . Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It establishes the foundational physicochemical and spectroscopic identity of the molecule based on available data. Recognizing that comprehensive experimental data for this specific trione is not extensively published, this guide pivots to provide robust, field-proven experimental protocols for its full characterization. We detail the methodologies for determining core properties such as melting point and solubility, and for structural elucidation via NMR, IR, and mass spectrometry. The causality behind experimental choices is explained, offering a framework for the validation and characterization of this and other novel spirocyclic compounds.

Molecular Identity and Foundational Properties

This compound belongs to the spiro-hydantoin class of compounds, a scaffold of significant interest in medicinal chemistry due to its rigid three-dimensional structure and potential for diverse biological activities. Accurate identification is the cornerstone of all subsequent research.

1.1 Chemical Structure and Identifiers

The unique spirocyclic structure features a cyclohexane ring fused at the C5 position of a hydantoin (imidazolidine-2,4-dione) ring, with an additional ketone at the C8 position of the cyclohexane moiety.

cluster_mol This compound N1 N1 C2 C2=O N1->C2 N3 N3-H C2->N3 C4 C4=O N3->C4 C5 C5 C4->C5 C5->N1 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8=O C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C10->C5

Caption: Chemical structure of this compound.

1.2 Core Physicochemical Data

The following table summarizes the known and calculated properties for this molecule. While experimentally determined values for melting point, boiling point, and solubility are not widely reported in peer-reviewed literature, calculated values provide a baseline for experimental design.

PropertyValueSource
CAS Number 51145-74-5[1][2]
Molecular Formula C₈H₁₀N₂O₃[1]
IUPAC Name This compound[3]
Molecular Weight 182.18 g/mol Calculated
Canonical SMILES O=C1CCC2(CC1)NC(=O)NC2=O[3]
InChI InChI=1S/C8H10N2O3/c11-5-1-3-8(4-2-5)9-7(13)10-6(8)12[3]

Experimental Characterization Workflow

For novel or sparsely documented compounds like this compound, a systematic characterization workflow is imperative. This ensures structural confirmation, purity assessment, and the generation of reliable data for future development.

synthesis Synthesis & Purification hrms HRMS Confirmation (Elemental Composition) synthesis->hrms Is formula correct? nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Backbone) hrms->nmr Is connectivity correct? ir FTIR Spectroscopy (Functional Groups) nmr->ir Are functional groups present? dsc DSC/TGA (Melting Point, Thermal Stability) ir->dsc Purity & Thermal Properties sol Solubility Assay (Aqueous & Organic) ir->sol Pre-formulation Data final Verified Compound Profile dsc->final sol->final

Caption: A logical workflow for the comprehensive physical characterization of a novel compound.

Thermal Analysis: Melting Point Determination via DSC

Expertise & Causality: While traditional capillary melting point apparatus provides a range, Differential Scanning Calorimetry (DSC) offers superior accuracy and insight. It measures the heat flow required to raise a sample's temperature, revealing a sharp endothermic peak at the melting point for a pure, crystalline solid. The peak's shape can indicate purity; broader peaks often suggest the presence of impurities.

Protocol: DSC for Melting Point Analysis

  • Calibration: Calibrate the DSC instrument using a high-purity standard (e.g., Indium) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the expected melting point.

    • Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the melting endotherm. The peak temperature and integrated peak area (enthalpy of fusion) should also be recorded.

Solubility Profiling: The Shake-Flask Method

Expertise & Causality: Aqueous solubility is a critical parameter in drug development, directly influencing bioavailability. The equilibrium-based shake-flask method (OECD Guideline 105) remains the gold standard for its reliability. It determines the saturation concentration of a compound in a given solvent system.

Protocol: Aqueous Solubility Determination

  • System Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Quantification: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Spectroscopic & Spectrometric Profile

Structural confirmation relies on a combination of spectroscopic techniques. Each provides a unique piece of the structural puzzle.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will reveal the number of distinct proton environments and their coupling relationships, while ¹³C NMR will identify the unique carbon atoms, including the three distinct carbonyls.

Predicted ¹H and ¹³C NMR Characteristics:

  • ¹H NMR: Expect to see signals for the N-H protons of the hydantoin ring (typically broad and downfield), and complex multiplets for the eight methylene protons (CH₂) on the cyclohexane ring. The symmetry of the molecule may simplify these signals.

  • ¹³C NMR: Expect eight distinct carbon signals. Three signals will be in the downfield carbonyl region (>150 ppm), corresponding to C2, C4, and C8. One signal will correspond to the C5 spiro-carbon, and four signals will be in the aliphatic region for the cyclohexane methylene carbons.

Protocol: General NMR Sample Preparation

  • Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Add ~0.7 mL of a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good starting choice for hydantoin derivatives as it can solubilize polar compounds and allows for the observation of exchangeable N-H protons.

  • Cap the tube and gently agitate until the sample is fully dissolved.

  • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) for full assignment.

3.2 Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is ideal for rapidly identifying the presence of key functional groups. The carbonyl (C=O) and amine (N-H) groups of the target molecule will produce strong, characteristic absorption bands.

Predicted Key IR Absorptions:

  • ~3200 cm⁻¹: N-H stretching vibration from the hydantoin ring.

  • ~1770-1700 cm⁻¹: A series of strong C=O stretching bands. The imide carbonyls (C2, C4) and the ketone carbonyl (C8) will likely have slightly different frequencies.

  • ~2950-2850 cm⁻¹: C-H stretching vibrations from the cyclohexane ring.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

  • Record a background spectrum of the empty crystal.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio this against the background to produce the final absorbance or transmittance spectrum.

3.3 High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. This is the definitive method for confirming that the synthesized compound has the correct atomic composition.

Protocol: ESI-HRMS Analysis

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Analyze the data to find the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Compare the measured accurate mass to the theoretical mass calculated for the formula C₈H₁₀N₂O₃. A mass error of <5 ppm is considered confirmation of the elemental composition.

Conclusion

This compound is a well-defined chemical entity with a calculated molecular weight of 182.18 g/mol and the formula C₈H₁₀N₂O₃. While extensive published data on its specific physical properties is limited, this guide provides a robust framework for its complete characterization. By employing the detailed experimental workflows for thermal analysis, solubility assessment, and spectroscopic elucidation, researchers can confidently verify the identity and purity of their material. These protocols serve as a self-validating system, ensuring that subsequent biological or chemical studies are built upon a foundation of high-quality, well-characterized starting material.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

Sources

Purity assessment of 1,3-Diazaspiro[4.5]decane-2,4,8-trione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Purity Assessment of 1,3-Diazaspiro[4.5]decane-2,4,8-trione

Abstract

This technical guide provides a comprehensive framework for the purity assessment of this compound, a spirohydantoin derivative of significant interest in drug discovery and development. For professionals in pharmaceutical research and quality control, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory requirement but a cornerstone of safety and efficacy. This document moves beyond procedural lists to explain the scientific rationale behind a multi-modal analytical strategy. We will detail an orthogonal testing approach—integrating chromatographic, spectroscopic, and elemental analysis—designed to create a self-validating system for purity determination. Each section explains the causality behind methodological choices, ensuring that the resulting purity profile is robust, reliable, and defensible.

Introduction: The Imperative of Purity for a Novel Spirocyclic Scaffold

This compound belongs to the spirohydantoin class of compounds. Spirocyclic systems are increasingly prevalent in medicinal chemistry due to their rigid, three-dimensional structures which can offer enhanced target specificity and improved pharmacokinetic properties. Derivatives of similar scaffolds, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione, have been identified as novel agonists for opioid receptors and inhibitors for the mitochondrial permeability transition pore (mPTP), highlighting the therapeutic potential of this chemical family.[1][2][3]

The purity of such a molecule is paramount. Even minute impurities can alter biological activity, introduce toxicity, or compromise the stability of the final drug product. Therefore, a rigorous purity assessment is not just a quality control checkpoint but an integral part of understanding the compound's intrinsic properties. This guide outlines a holistic approach, emphasizing that no single method is sufficient. True confidence in a purity value is achieved through the convergence of data from multiple, mechanistically distinct analytical techniques.[4]

The Orthogonal Analytical Strategy: A Multi-Pillar Approach

Relying on a single analytical method for purity can lead to a skewed perspective. For instance, a high-performance liquid chromatography (HPLC) method might not detect impurities that do not possess a UV chromophore or that co-elute with the main peak. An orthogonal strategy, using techniques with different separation and detection principles, provides a more complete and trustworthy picture.[4] Our core strategy integrates chromatographic separation, spectroscopic characterization, and fundamental composition analysis.

Orthogonal_Strategy cluster_main Purity Assessment Workflow for this compound cluster_primary Primary & Secondary Analysis cluster_confirmatory Confirmatory & Complementary Analysis Compound Test Sample (this compound) HPLC HPLC-UV/MS (Quantitative Purity & Impurity Profile) Compound->HPLC Primary Quantitative Screen NMR ¹H & ¹³C NMR (Structural Identity) Compound->NMR Identity Confirmation EA Elemental Analysis (Elemental Composition) Compound->EA KF Karl Fischer Titration (Water Content) Compound->KF ROI Residue on Ignition (Inorganic Impurities) Compound->ROI qNMR qNMR (Absolute Purity Assay) HPLC->qNMR Orthogonal Check Report Certificate of Analysis (CoA) (Final Purity Statement) HPLC->Report NMR->qNMR qNMR->Report EA->Report KF->Report ROI->Report Forced_Degradation cluster_stress Stress Conditions API API Sample (this compound) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze by HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Assess Peak Purity Demonstrate Specificity Identify Degradants Analysis->Report

Sources

Methodological & Application

Application Note & Protocol: The Bucherer-Bergs Reaction for Spirohydantoin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirohydantoins in Modern Drug Discovery

Spirohydantoins, heterocyclic compounds featuring a hydantoin ring fused at a single carbon atom to another ring system, represent a privileged scaffold in medicinal chemistry. Their rigid, three-dimensional architecture allows for precise orientation of substituents into protein binding pockets, often leading to enhanced potency and selectivity. This structural motif is central to a range of therapeutic agents, including anticonvulsants, antiarrhythmics, and inhibitors of key enzymes like aldose reductase and histone acetyltransferases (HATs).[1][2][3] The dysregulation of p300/CBP histone acetyltransferase activity, for instance, is linked to numerous cancers, making spirohydantoin-based inhibitors a critical area of research.[2][3]

Among the synthetic methodologies available, the Bucherer-Bergs reaction stands out for its operational simplicity and efficiency.[4] As a one-pot, multicomponent reaction, it provides direct access to complex 5,5-disubstituted hydantoins, including spirocyclic variants, from readily available ketones, a cyanide source, and ammonium carbonate.[5][6][7] This application note provides a comprehensive technical guide to the Bucherer-Bergs reaction for spirohydantoin synthesis, detailing the underlying mechanism, a field-proven experimental protocol, and critical insights for process optimization.

Mechanistic Deep Dive: The Chemistry Behind the Transformation

The Bucherer-Bergs reaction is a robust method for preparing hydantoins from ketones (or aldehydes) by heating them with a cyanide salt (e.g., KCN or NaCN) and ammonium carbonate.[1][7] The reaction proceeds through a series of equilibria and irreversible steps, which can be understood as follows. The ammonium carbonate serves as an in situ source of both ammonia (NH₃) and carbon dioxide (CO₂).

The proposed mechanism involves several key stages:

  • Cyanohydrin/Imine Formation: The reaction can initiate via two pathways. The ketone can react with hydrogen cyanide (formed in situ) to generate a cyanohydrin intermediate.[8] Alternatively, the ketone can condense with ammonia to form an imine.

  • α-Aminonitrile Synthesis: The cyanohydrin can undergo an Sₙ2 reaction with ammonia, or the imine can be attacked by a cyanide ion, both pathways converging to form a crucial α-aminonitrile intermediate.[8][9] This step is analogous to the first phase of the Strecker amino acid synthesis.[6]

  • Carbamic Acid Formation: The primary amine of the α-aminonitrile performs a nucleophilic attack on carbon dioxide, which is present from the decomposition of ammonium carbonate, yielding a cyano-containing carbamic acid.[5][10]

  • Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular cyclization. The nitrogen atom of the amine attacks the nitrile carbon, forming a 5-imino-oxazolidin-2-one intermediate.[8][11]

  • Rearrangement to Hydantoin: This intermediate is unstable and rearranges, likely via an isocyanate intermediate, to form the thermodynamically stable 5,5-disubstituted hydantoin product.[5][8]

Bucherer_Bergs_Mechanism Figure 1: Mechanism of the Bucherer-Bergs Reaction Ketone Spirocyclic Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin HCN Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃ - H₂O CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Hydantoin Spirohydantoin (Final Product) IminoOxazolidinone->Hydantoin Rearrangement reagents1 + KCN, (NH₄)₂CO₃ (provides HCN, NH₃, CO₂) reagents2 + NH₃ reagents3 + CO₂ reagents4 Intramolecular Cyclization reagents5 Rearrangement

Caption: Figure 1: Mechanism of the Bucherer-Bergs Reaction.

Experimental Protocol: Synthesis of Spiro[chroman-4,4'-imidazolidine]-2',5'-dione

This protocol details the synthesis of a spirohydantoin derived from 4-chromanone, a common precursor in medicinal chemistry.[1]

Materials and Equipment
  • Reagents: 4-Chromanone (98%+), Potassium Cyanide (KCN, 97%+), Ammonium Carbonate ((NH₄)₂CO₃, 99%+), Ethanol (95% or absolute), Hydrochloric Acid (HCl, concentrated), Deionized Water.

  • Equipment: Round-bottom flask (100 mL or 250 mL), reflux condenser, heating mantle with magnetic stirrer, stir bar, Buchner funnel and flask, filtration paper, pH paper, standard laboratory glassware, rotary evaporator.

Critical Safety Precautions

WARNING: Potassium cyanide (KCN) is a highly toxic and fast-acting poison. This procedure must be performed exclusively within a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide (HCN) gas. The workup must also be conducted in the fume hood. All cyanide-containing waste must be quenched and disposed of according to institutional hazardous waste protocols.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chromanone (e.g., 5.0 g, 33.7 mmol), potassium cyanide (4.4 g, 67.5 mmol, ~2.0 equiv), and ammonium carbonate (16.2 g, 168.7 mmol, ~5.0 equiv).

    • Scientist's Note: A larger excess of ammonium carbonate is often used to ensure sufficient concentrations of ammonia and CO₂ are present in the reaction, driving the equilibrium towards product formation.[8]

  • Solvent Addition: Add a mixture of 50 mL of ethanol and 50 mL of deionized water to the flask.

    • Scientist's Note: A 50% aqueous ethanol mixture is a common solvent system that helps to dissolve both the organic ketone and the inorganic salts.[5] For particularly nonpolar substrates, solvents like acetamide or propylene glycol can be beneficial.[1][7]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically heated for 6-12 hours.

    • Scientist's Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC). Some substrates, particularly sterically hindered ones, may require longer reaction times, sometimes up to 48-90 hours.[7]

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30-60 minutes.

  • Product Isolation (Workup): While still in the fume hood, slowly and carefully add concentrated hydrochloric acid (HCl) dropwise to the cold reaction mixture with stirring until the pH is approximately 1-2. A precipitate of the crude spirohydantoin will form.

    • Scientist's Note: Acidification protonates the hydantoin, reducing its solubility in the aqueous medium and causing it to precipitate. This step must be done slowly and in a fume hood to control the release of any HCN gas from unreacted cyanide.[8]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 30 mL) to remove inorganic salts, followed by a small amount of cold ethanol to aid in drying.

  • Purification: The crude product can be purified by recrystallization. A mixture of ethanol and water is typically an effective solvent system. Dissolve the crude solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Data Presentation and Workflow

Representative Examples of Spirohydantoin Synthesis

The Bucherer-Bergs reaction is versatile. The table below summarizes typical conditions and outcomes for various spirocyclic ketones.

Starting KetoneReagent Ratio (Ketone:KCN:(NH₄)₂CO₃)SolventTemp (°C)Time (h)Yield (%)Reference
Cyclohexanone1 : 2 : 550% EtOH/H₂O605~85[7]
4-tert-Butylcyclohexanone1 : 2 : 550% EtOH/H₂O6012~78[7]
6-Fluoro-4-chromanone1 : 1.5 : 4EthanolReflux8~70[1]
Benzophenone1 : 2 : 5Propylene Glycol1109091-96[7]
Experimental Workflow Diagram

Bucherer_Bergs_Workflow Figure 2: Experimental Workflow for Spirohydantoin Synthesis A 1. Reagent Setup (Ketone, KCN, (NH₄)₂CO₃ in Flask) B 2. Solvent Addition (50% EtOH/H₂O) A->B C 3. Reaction (Reflux at 80-90°C, 6-12 hours) B->C D 4. Cooling (Ice Bath) C->D E 5. Acidification & Workup (Add conc. HCl to pH 1-2 IN FUME HOOD) D->E F 6. Filtration & Washing (Wash with H₂O, EtOH) E->F G 7. Purification (Recrystallization from EtOH/H₂O) F->G H 8. Final Product (Drying & Characterization) G->H

Caption: Figure 2: Experimental Workflow for Spirohydantoin Synthesis.

Conclusion

The Bucherer-Bergs reaction remains a highly relevant and powerful tool for the synthesis of spirohydantoins, providing a direct and economical route to these valuable scaffolds.[4][7] Its operational simplicity, use of inexpensive starting materials, and broad substrate scope make it an indispensable reaction for researchers in medicinal chemistry and drug development. By understanding the core mechanism and the key parameters that govern its efficiency, scientists can reliably and safely produce diverse libraries of spirohydantoins for biological screening and lead optimization campaigns.

References

  • Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Taillades, J., et al. (2008). Mechanism of the Bücherer-Berg conversion of α-aminonitriles 1 into hydantoins 5 in presence of CO2. ResearchGate. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. [Link]

  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]

  • NPTEL. (n.d.). Carbon-Nitrogen Bonds Formation - III. NPTEL Archive. [Link]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]

  • Monteiro, J. L., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82. [Link]

  • Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate. [Link]

  • Semantic Scholar. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

Sources

Synthetic Routes to Spiro-Hydantoin-Cyclohexanone Compounds: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spiro-Hydantoin-Cyclohexanone Scaffolds

Spiro-hydantoin-cyclohexanone derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. The fusion of a hydantoin ring with a cyclohexanone moiety at a spirocyclic center creates a rigid three-dimensional structure. This unique topology is often sought after in drug design as it can lead to enhanced binding affinity and selectivity for biological targets by presenting substituents in well-defined spatial orientations. These scaffolds are key pharmacophores found in a variety of biologically active molecules, including anticonvulsants, antiarrhythmics, and enzyme inhibitors.[1][2] The development of efficient and versatile synthetic routes to access these valuable compounds is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides a detailed overview of established and modern synthetic methodologies for the preparation of spiro-hydantoin-cyclohexanone compounds, complete with in-depth protocols and mechanistic insights.

Classical Synthetic Routes: The Cornerstone of Spiro-Hydantoin Synthesis

The Bucherer-Bergs and the related Strecker reactions are the most established and widely employed methods for the synthesis of spiro-hydantoins. These multicomponent reactions offer a straightforward and atom-economical approach to this important class of compounds.

The Bucherer-Bergs Reaction: A Robust One-Pot Synthesis

The Bucherer-Bergs reaction, first reported in the early 20th century, is a one-pot synthesis that combines a ketone (in this case, cyclohexanone), a cyanide source (such as potassium or sodium cyanide), and ammonium carbonate to yield the corresponding 5,5-disubstituted hydantoin.[3][4]

Mechanism and Rationale: The reaction proceeds through a series of equilibria. Initially, the ketone reacts with ammonia (from the decomposition of ammonium carbonate) to form an imine. Concurrently, the ketone can react with cyanide to form a cyanohydrin. The key intermediate is the α-aminonitrile, formed either by the addition of cyanide to the imine or by the reaction of the cyanohydrin with ammonia. The α-aminonitrile then undergoes a series of reactions involving carbon dioxide (also from ammonium carbonate) to form a carbamic acid intermediate, which then cyclizes and rearranges to the stable hydantoin ring.

Diagram: Mechanism of the Bucherer-Bergs Reaction

Bucherer_Bergs Cyclohexanone Cyclohexanone Iminium_Ion Iminium Ion Cyclohexanone->Iminium_Ion + NH₃ Ammonium_Carbonate (NH₄)₂CO₃ Ammonium_Carbonate->Iminium_Ion Carbamic_Acid Carbamic Acid Intermediate Ammonium_Carbonate->Carbamic_Acid KCN KCN alpha_Aminonitrile α-Aminonitrile KCN->alpha_Aminonitrile Iminium_Ion->alpha_Aminonitrile + CN⁻ alpha_Aminonitrile->Carbamic_Acid + CO₂ Cyclization Intramolecular Cyclization Carbamic_Acid->Cyclization Spiro_Hydantoin Spiro-Hydantoin- Cyclohexanone Cyclization->Spiro_Hydantoin

Caption: The Bucherer-Bergs reaction pathway.

Experimental Protocol: Bucherer-Bergs Synthesis of Spiro[cyclohexane-1,5'-imidazolidine]-2',4'-dione

This protocol provides a detailed procedure for the synthesis of the parent spiro-hydantoin-cyclohexanone compound.

Materials:

  • Cyclohexanone (98%)

  • Potassium cyanide (KCN) (≥97%)

  • Ammonium carbonate ((NH₄)₂CO₃) (≥99%)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ammonium carbonate (42 g) and deionized water (220 mL). Stir the mixture until the solid is mostly dissolved.

  • Addition of Reagents: To the stirred solution, add ethanol (220 mL), followed by potassium cyanide (6.8 g). Stir until the potassium cyanide has completely dissolved. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids.

  • Addition of Cyclohexanone: Slowly add cyclohexanone (15 g) to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (approximately 50-55 °C) with continuous stirring for 5 hours. The reaction mixture will become cloudy as the product precipitates.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture in an ice bath. Dilute the mixture with an equal volume of cold deionized water to further precipitate the product. Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water to remove any unreacted salts.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure spiro[cyclohexane-1,5'-imidazolidine]-2',4'-dione as a white crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.

Characterization Data:

Analysis Result
Appearance White crystalline solid
Melting Point 217-219 °C
¹H NMR (DMSO-d₆, 400 MHz)δ 10.65 (s, 1H, N-H), 8.62 (s, 1H, N-H), 1.0-2.0 (m, 10H, cyclohexane-H)
¹³C NMR (DMSO-d₆, 100 MHz)δ 177.8 (C=O), 157.1 (C=O), 66.1 (C-spiro), 35.2 (CH₂), 25.0 (CH₂), 21.7 (CH₂)
IR (KBr, cm⁻¹) 3265, 3180 (N-H stretching), 1773, 1730 (C=O stretching)
Mass Spec (EI) m/z 182 (M⁺)

Alternative and Modern Synthetic Approaches

While the Bucherer-Bergs reaction is a workhorse, several alternative methods have been developed to address some of its limitations, such as the use of toxic cyanides and harsh reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. The application of microwave energy to the Bucherer-Bergs reaction for the synthesis of spiro-hydantoins has been shown to be highly effective. The localized superheating of the polar reaction mixture under microwave irradiation accelerates the rate-determining steps of the reaction, allowing for a much faster conversion to the desired product.

Diagram: Microwave-Assisted Synthesis Workflow

Microwave_Synthesis Reagents Cyclohexanone, KCN, (NH₄)₂CO₃ Microwave_Vessel Sealed Microwave Vessel Reagents->Microwave_Vessel Microwave_Irradiation Microwave Irradiation (e.g., 100W, 8 min) Microwave_Vessel->Microwave_Irradiation Workup Work-up & Purification Microwave_Irradiation->Workup Product Spiro-Hydantoin- Cyclohexanone Workup->Product

Caption: A streamlined workflow for microwave-assisted spiro-hydantoin synthesis.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another "green" alternative. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures.[5] This intense energy input can significantly enhance reaction rates and yields in the synthesis of spiro-hydantoins.[6]

Solid-Phase Synthesis

For the generation of libraries of spiro-hydantoin derivatives for high-throughput screening, solid-phase organic synthesis (SPOS) offers significant advantages. In this approach, the starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. Excess reagents and byproducts are easily removed by washing the resin. The final spiro-hydantoin product is then cleaved from the solid support. This methodology is amenable to automation and allows for the rapid synthesis of a large number of analogs.

Data Presentation: Comparison of Synthetic Routes

Synthetic Method Typical Reaction Time Typical Yield Key Advantages Key Disadvantages
Bucherer-Bergs (Conventional) 5-10 hours60-80%Well-established, one-pot, good yieldsLong reaction times, use of toxic cyanide
Microwave-Assisted 5-15 minutes80-95%Rapid, high yields, cleaner reactionsRequires specialized microwave reactor
Ultrasound-Assisted 1-2 hours75-90%Faster than conventional, good yieldsRequires ultrasonic equipment
Solid-Phase Synthesis Multi-step, variableGood for librariesAmenable to automation, easy purificationHigher initial setup cost, not ideal for large-scale synthesis of a single compound

Conclusion and Future Perspectives

The synthesis of spiro-hydantoin-cyclohexanone compounds remains a topic of considerable importance in medicinal chemistry. While the classical Bucherer-Bergs reaction continues to be a reliable and widely used method, modern techniques such as microwave and ultrasound-assisted synthesis offer significant improvements in terms of efficiency and environmental impact. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of specialized equipment, and the need for analog library synthesis. Future research in this area will likely focus on the development of even more sustainable and efficient catalytic methods that avoid the use of stoichiometric and toxic reagents.

References

  • Marinov, M., Frenkeva, M., Naydenova, E., Penchev, P., & Stoyanov, N. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-32. [Link]

  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(21), 3339-3350. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction (Synthesis of Hydantoin). [Link]

  • Yu, M., et al. (2019). Synthesis and evaluation of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives as Mnk inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2650-2654. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Kavitha, T., et al. (2010). Cyclohexane-1-spiro-2′-imidazolidine-5′-spiro-1′′-cyclohexan-4′-one. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1072. [Link]

  • Ziarani, G. M., Kheilkordi, Z., & Gholamzadeh, P. (2019). Ultrasound-assisted Synthesis of Heterocyclic Compounds. Molecular Diversity, 23(4), 1053-1081. [Link]

  • MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(19), 6296. [Link]

  • Xu, Z.-G., et al. (2018). Facile Construction of Hydantoin Scaffolds via a Post-Ugi Cascade Reaction. Synlett, 29(16), 2199-2202. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Zapała, L., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(21), 6437. [Link]

  • Kavitha, T., et al. (2010). Cyclohexane-1-spiro-2′-imidazolidine-5′-spiro-1′′-cyclohexan-4′-one. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 5), o1072. [Link]

  • Ziarani, G. M., et al. (2019). Ultrasound assisted Heterocycles Synthesis. Research Journal of Chemistry and Environment, 23(6), 36-45. [Link]

  • Gholap, A. R., & Gill, C. H. (2010). Ultrasound mediated synthesis of biologically active spiro compounds. Indian Journal of Heterocyclic Chemistry, 17(4), 335-338. [Link]

  • Milosavljević, N., et al. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Arhiv za farmaciju, 69(1), 59-71. [Link]

  • Flores-Alamo, M., et al. (2021). Ultrasound-assisted Chemical Synthesis. In Sonochemistry (pp. 43-64). Taylor & Francis. [Link]

  • Martinez, A. (Ed.). (2015). Green Synthesis of Hydantoins and Derivatives. Bentham Science Publishers. [Link]

  • Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757-13809. [Link]

  • NIST. (n.d.). Cyclohexanone. NIST Chemistry WebBook. [Link]

Sources

Application Notes & Protocols: The 1,3-Diazaspiro[4.5]decane-2,4,8-trione Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-diazaspiro[4.5]decane-2,4,8-trione core, a prominent member of the spirohydantoin family, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional spirocyclic architecture, combined with the versatile hydrogen-bonding capabilities of the hydantoin moiety, provides an exceptional framework for designing potent and selective modulators of various biological targets. This guide offers an in-depth exploration of this scaffold, from its synthesis to its diverse therapeutic applications. We provide detailed, field-proven protocols for the synthesis of key derivatives and for their biological evaluation in anticancer and anticonvulsant contexts, aiming to empower researchers to leverage this remarkable chemical entity in their drug discovery programs.

The Spirohydantoin Scaffold: A Privileged Structure in Drug Design

Spirohydantoins are heterocyclic compounds characterized by a hydantoin ring linked to another ring system through a single, shared carbon atom (the spiro atom). This unique structural feature imparts conformational rigidity, which is highly advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The this compound scaffold integrates the spirohydantoin core with a piperidinone ring.

The hydantoin ring itself is a well-established pharmacophore, present in several approved drugs, most notably the anticonvulsant Phenytoin.[1] Its two carbonyl groups and two nitrogen atoms can act as hydrogen bond acceptors and donors, respectively, facilitating crucial interactions within protein binding pockets. The piperidinone ring offers additional points for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This combination of features makes the this compound scaffold a versatile starting point for developing novel therapeutics across multiple disease areas, including epilepsy, cancer, and neurological disorders.[2][3][4]

Synthesis of the this compound Core and Derivatives

The construction of the spirohydantoin scaffold is most efficiently achieved through multicomponent reactions, which offer atom economy and rapid access to molecular complexity. The Bucherer-Bergs reaction and the related Strecker synthesis are the cornerstones of spirohydantoin preparation.[1][5]

Primary Synthetic Routes

The general approach begins with a cyclic ketone, in this case, a derivative of 4-piperidone.

  • Bucherer-Bergs Reaction : This one-pot synthesis involves heating the ketone with potassium cyanide (or sodium cyanide) and ammonium carbonate in a suitable solvent like aqueous ethanol.[1][5][6] This reaction proceeds through the initial formation of a cyanohydrin, followed by reaction with ammonia to form an α-amino nitrile. Subsequent reaction with carbon dioxide (from the decomposition of ammonium carbonate) and intramolecular cyclization yields the desired spirohydantoin.[6][7]

  • Strecker Synthesis followed by Cyclization : An alternative two-step approach involves the initial synthesis of an α-amino nitrile via the Strecker reaction (ketone, cyanide source, and an amine).[8] The isolated amino nitrile can then be reacted with an isocyanate to form a urea intermediate, which is subsequently cyclized under acidic conditions to afford the spirohydantoin.[8] This method provides greater control and allows for diversification at the N-1 position of the hydantoin ring.

Diversification of the Scaffold

The therapeutic potential of the scaffold can be explored by introducing substituents at several key positions:

  • N-1 and N-3 Positions of the Hydantoin : The hydrogen atoms on the hydantoin nitrogens can be readily substituted via alkylation or acylation reactions, allowing for the introduction of various functional groups to modulate activity and properties.[9][10]

  • Piperidine Nitrogen (Position 8) : The starting N-substituted 4-piperidone allows for immense diversity at this position, which can be used to modulate pharmacokinetics or introduce pharmacophoric elements to target specific receptors.

G cluster_0 Bucherer-Bergs Reaction (One-Pot) cluster_1 Strecker Synthesis & Cyclization (Two-Step) cluster_2 Scaffold Derivatization Ketone N-Substituted 4-Piperidone Reagents_BB KCN, (NH4)2CO3 Heat, EtOH/H2O Ketone->Reagents_BB Scaffold 1,3-Diazaspiro[4.5]decane- 2,4,8-trione Scaffold Reagents_BB->Scaffold Ketone_S N-Substituted 4-Piperidone Reagents_S1 KCN, NH4Cl Ketone_S->Reagents_S1 AminoNitrile α-Amino Nitrile Intermediate Reagents_S1->AminoNitrile Reagents_S2 1. Isocyanate (R-NCO) 2. Acid, Heat AminoNitrile->Reagents_S2 N1_Substituted N-1 Substituted Scaffold Reagents_S2->N1_Substituted Scaffold_D Core Scaffold Reagents_D Alkyl Halide (R'-X) Base Scaffold_D->Reagents_D N3_Substituted N-3 Substituted Derivative Reagents_D->N3_Substituted

Figure 1: General synthetic pathways to the spirohydantoin scaffold.

Therapeutic Applications & Structure-Activity Relationships (SAR)

Derivatives of the 1,3-diazaspiro[4.5]decane scaffold have demonstrated significant activity in several key therapeutic areas.

Anticonvulsant Activity

The hydantoin core is historically linked to anticonvulsant drugs, and spiro-fused derivatives are no exception. Extensive research has shown that these compounds can offer protection against seizures in preclinical models.[2][11][12]

Mechanism of Action Insight : While not fully elucidated for all derivatives, the anticonvulsant activity of hydantoins is often attributed to the modulation of voltage-gated sodium channels, which reduces the propagation of action potentials. Some derivatives may also enhance the activity of the inhibitory neurotransmitter GABA.

Structure-Activity Relationship (SAR) :

  • Substitution at the N-1' and N-3' positions of the hydantoin ring is critical for activity.[10]

  • Studies have shown that introducing small alkyl groups (e.g., ethyl, propyl) at the N-3' position and an aryl group, such as a 4-nitrophenyl group, at the N-1' position can lead to potent anticonvulsant effects.[10]

  • The nature of the substituent on the piperidine nitrogen also significantly influences activity and neurotoxicity.[12]

Table 1: Anticonvulsant Activity of Representative Spirohydantoin Derivatives

Compound ID Animal Model ED₅₀ (mg/kg) Neurotoxicity (TD₅₀, mg/kg) Reference
8w scPTZ (mice) 18.6 > 300 [2]
8a MES (mice) 27.2 > 300 [2]
5c Pilocarpine (rats) Not reported (showed complete protection) Not reported [10]
2h MES (mice) 23 > 300 [12]
Phenytoin MES (mice) 9.5 66 [10] (Comparative)
Ethosuximide scPTZ (mice) 130 > 500 [2] (Comparative)

MES: Maximal Electroshock Seizure test; scPTZ: Subcutaneous Pentylenetetrazole test.

Anticancer Activity

Recent studies have highlighted the potential of spirohydantoin derivatives as anticancer agents.[3] These compounds can induce growth inhibition and apoptosis in various cancer cell lines, particularly leukemia.[3]

Mechanism of Action Insight : Certain spirohydantoin derivatives induce apoptosis through the intrinsic or mitochondrial pathway.[3] Key events include the upregulation of pro-apoptotic proteins like p53 and BAD, downregulation of the anti-apoptotic protein BCL2, activation of caspases 9 and 3, and subsequent cleavage of poly (ADP-ribosyl) polymerase (PARP).[3] This cascade ultimately leads to DNA fragmentation and programmed cell death.

Table 2: In Vitro Cytotoxicity of Spirohydantoin Anticancer Agents

Compound ID Cell Line IC₅₀ (µM) Exposure Time (h) Reference
DFH K562 (Leukemia) ~5 48 [3]
DFH Reh (Leukemia) ~7.5 48 [3]
DCH K562 (Leukemia) ~6 48 [3]
DCH Reh (Leukemia) ~8 48 [3]

DFH: 8-(3,4-difluorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione DCH: 8-(3,4-dichlorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione

Other Therapeutic Areas

The versatility of the spirohydantoin scaffold has led to its exploration in other areas:

  • Myelostimulators : Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been shown to accelerate the regeneration of lymphocytes and granulocytes, indicating potential as myelostimulating agents.[13][14]

  • Opioid Receptor Agonists : Derivatives have been identified as novel, selective agonists for the δ opioid receptor, a potential target for treating neurological and psychiatric disorders.[15][16]

  • p300/CBP HAT Inhibitors : A novel spirohydantoin was discovered as a selective, orally bioavailable inhibitor of p300/CBP histone acetyltransferases, which are implicated in various cancers.[17]

Detailed Experimental Protocols

The following protocols provide a validated framework for the synthesis and biological evaluation of derivatives based on the this compound scaffold.

G cluster_0 Synthesis Workflow cluster_1 Biological Assay Workflow start_s Start: N-Benzyl-4-piperidone bucherer Bucherer-Bergs Reaction start_s->bucherer purify_s Purification: Recrystallization bucherer->purify_s char_s Characterization: NMR, HRMS purify_s->char_s end_s Product: 8-Benzyl-1,3-diazaspiro [4.5]decane-2,4-dione char_s->end_s start_b Start: Test Compound assay Select Assay: Anticonvulsant (MES) or Anticancer (MTT) start_b->assay perform Perform Experiment assay->perform data Data Collection & Analysis perform->data end_b Result: ED50 or IC50 Value data->end_b

Figure 2: General experimental workflows for synthesis and evaluation.

Protocol 1: Synthesis of 8-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs Reaction

Objective : To synthesize a core spirohydantoin scaffold using a standard, reliable one-pot method.[1][7]

Rationale : The Bucherer-Bergs reaction is chosen for its operational simplicity and efficiency in creating the 5,5-disubstituted hydantoin ring system directly from a ketone precursor.[5][18] Ethanol/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents. The reaction is heated to drive the multiple equilibria toward product formation.

Materials :

  • N-Benzyl-4-piperidone

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for filtration and workup

Procedure :

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine N-benzyl-4-piperidone (18.9 g, 0.1 mol), potassium cyanide (13.0 g, 0.2 mol), and ammonium carbonate (38.4 g, 0.4 mol).

    • Causality: Using a molar excess of cyanide and carbonate ensures the reaction goes to completion by shifting the reaction equilibrium.[7]

  • Solvent Addition : Add a mixture of ethanol (75 mL) and water (75 mL) to the flask.

  • Heating : Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring for 8-12 hours. The reaction should be performed in a well-ventilated fume hood.

    • Causality: Heating is necessary to overcome the activation energy of the multiple steps, particularly the final ring-closing condensation.

  • Workup - Hydrolysis & Precipitation : After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing 400 mL of cold water. Acidify the solution to pH 1-2 by the dropwise addition of concentrated HCl with stirring. This step must be done in a fume hood as toxic HCN gas may evolve.

    • Causality: Acidification protonates the hydantoin product, decreasing its water solubility and causing it to precipitate. It also neutralizes any remaining cyanide.

  • Isolation : Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

  • Purification : Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure 8-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione.

  • Characterization : Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.[19]

Rationale : The MTT assay is a colorimetric method for assessing cell metabolic activity.[20] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.[19]

Materials :

  • Human cancer cell line (e.g., K562 for leukemia)[3]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure :

  • Cell Seeding : Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (in triplicate). Include vehicle control (medium with DMSO, final concentration ≤ 0.5%) and untreated control wells.

  • Incubation : Incubate the plate for a desired time period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

    • Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

Protocol 3: In Vivo Anticonvulsant Screening using the Maximal Electroshock (MES) Test

Objective : To evaluate the ability of a test compound to prevent the hind limb tonic extension phase of a maximal electroshock-induced seizure in rodents.[21][22]

Rationale : The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[23][24] The ability of a compound to abolish the tonic hind limb extension component of the seizure is a well-established endpoint indicating anticonvulsant activity.[22]

Materials :

  • Male CF-1 mice (20-25 g)

  • Test compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Electrode solution (0.9% saline)

Procedure :

  • Animal Acclimation : Acclimate animals for at least one week before the experiment with free access to food and water.

  • Compound Administration : Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to groups of mice (n=8-10 per group). A range of doses should be tested.

  • Time to Peak Effect : Conduct the test at the predetermined time of peak effect for the compound (e.g., 30 minutes or 1 hour post-administration).

  • Seizure Induction : Apply a drop of saline solution to the corneal electrodes and place them on the corneas of the mouse. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).[22]

    • Causality: This supramaximal stimulus is designed to reliably induce a full tonic-clonic seizure in untreated animals.

  • Observation : Immediately after the stimulus, observe the animal for the presence or absence of the tonic hind limb extension. The seizure typically lasts for 10-15 seconds. Protection is defined as the complete absence of this phase.

  • Neurotoxicity (Optional but Recommended) : Assess motor impairment using the rotarod test at the same time points to determine a therapeutic index.[25]

  • Data Analysis :

    • Calculate the percentage of animals protected at each dose level.

    • Determine the median effective dose (ED₅₀), the dose required to protect 50% of the animals, using probit analysis.

References

  • Solution-Phase Parallel Synthesis of Spirohydantoins. ACS Combinatorial Science.
  • [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. PubMed.
  • Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry.
  • Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. PubMed.
  • Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
  • SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy.
  • Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. Benchchem.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH.
  • Bucherer-Bergs Reaction. Organic Chemistry Portal.
  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. PubMed.
  • Determination of anticonvulsant activity of drugs using animal models. Slideshare.
  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Physiology and Pharmacology.
  • Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. PubMed.
  • Bucherer-Bergs Reaction. Alfa Chemistry.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Bucherer-Bergs Reaction.
  • Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. PubMed.
  • Bucherer–Bergs reaction. Wikipedia.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.
  • Anticonvulsant Properties of Spirohydantoins Derived From Optical Isomers of Camphor. PubMed.
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
  • Application Notes and Protocols for In Vivo Testing of Acetylpheneturide in Rodent Models. Benchchem.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
  • Research Article Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Semantic Scholar.
  • Impact of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives. PubMed.
  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed.
  • Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One.
  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate.
  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC - PubMed Central.
  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed.
  • Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry.
  • Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3.. ResearchGate.

Sources

Protocol for the characterization of 1,3-Diazaspiro[4.5]decane-2,4,8-trione

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Comprehensive Physicochemical Characterization of 1,3-Diazaspiro[4.5]decane-2,4,8-trione: A Guide for Pharmaceutical and Chemical Research

Introduction

The this compound scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological potential.[1][2][3] Derivatives of this core have been investigated for a range of therapeutic applications, including as inhibitors of hypoxia-inducible factor prolyl hydroxylase for the treatment of anemia and as novel agonists for opioid receptors.[2][4][5][6] The rigid, three-dimensional arrangement of spirocyclic systems offers unique opportunities for designing molecules with high target specificity and improved pharmacokinetic profiles.[3] Given its significance, a robust and reproducible protocol for the synthesis, purification, and comprehensive characterization of this compound is essential for researchers in drug discovery and chemical synthesis.

This guide provides a detailed, field-proven protocol for the definitive characterization of this compound, ensuring structural integrity, purity, and a thorough understanding of its physicochemical properties. The methodologies outlined herein are designed to be self-validating, providing a cohesive analytical workflow from initial synthesis to final structural elucidation.

I. Synthesis and Purification

A reliable synthesis and rigorous purification are the cornerstones of accurate characterization. The Bucherer-Bergs reaction is a classic and effective method for the synthesis of spirohydantoins from a corresponding ketone.[7]

Protocol 1: Synthesis via Bucherer-Bergs Reaction
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexane-1,4-dione (1 equivalent), potassium cyanide (2.5 equivalents), and ammonium carbonate (5 equivalents) in a 1:1 mixture of ethanol and water.

    • Expert Insight: The excess of cyanide and carbonate is crucial to drive the reaction equilibrium towards the formation of the hydantoin ring. The ethanol/water solvent system ensures the solubility of both the organic ketone and the inorganic reagents.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.

    • Filter the precipitate using a Buchner funnel and wash thoroughly with cold deionized water to remove any unreacted inorganic salts.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or methanol, to yield pure this compound.

    • Trustworthiness Check: The purity of the recrystallized product should be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination. A sharp melting point and a single peak in the HPLC chromatogram are indicative of high purity.

II. Spectroscopic Characterization

Spectroscopic analysis provides the foundational evidence for the molecular structure of the synthesized compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds.[8]

Protocol 2: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

Expected Spectroscopic Data:

Technique Expected Chemical Shifts (ppm) and Couplings Rationale
¹H NMR Singlet ~10-11 ppm (2H, N-H)The acidic protons of the hydantoin ring.
Triplet ~2.5-3.0 ppm (4H, -CH₂-C=O)Protons adjacent to the ketone carbonyl group.
Triplet ~1.8-2.2 ppm (4H, -CH₂-C-N)Protons on the cyclohexane ring adjacent to the spiro center.
¹³C NMR ~175-180 ppmCarbonyl carbon (C=O) of the hydantoin ring.
~205-210 ppmKetone carbonyl carbon (C=O) on the cyclohexane ring.
~60-65 ppmSpiro carbon.
~35-40 ppmMethylene carbons (-CH₂) of the cyclohexane ring.
B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol 3: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Expected Vibrational Frequencies:

Functional Group **Expected Wavenumber (cm⁻¹) **Vibrational Mode
N-H3200-3300Stretching
C-H (sp³)2850-2960Stretching
C=O (Ketone)1710-1725Stretching
C=O (Hydantoin)1700-1740Stretching
C-N1100-1200Stretching
C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol 4: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the calculated theoretical mass.

Expected Mass Data:

Parameter Value
Molecular Formula C₈H₁₀N₂O₃
Calculated Monoisotopic Mass 182.0691 g/mol
Expected [M+H]⁺ 183.0764 m/z

III. Crystallographic and Thermal Analysis

For unambiguous structural confirmation and assessment of thermal stability, X-ray crystallography and thermal analysis are invaluable.

A. Single-Crystal X-ray Diffraction

This technique provides the absolute three-dimensional structure of the molecule.

Protocol 5: X-ray Crystallography

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection and Structure Refinement: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. Solve and refine the crystal structure using appropriate software.

B. Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase transitions of the compound.[9]

Protocol 6: TGA and DSC

  • Sample Preparation: Place 5-10 mg of the sample in an aluminum pan.

  • Instrumentation: Use a TGA and a DSC instrument.

  • TGA Parameters: Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • DSC Parameters: Heat the sample from room temperature to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.

IV. Workflow and Data Integration

A comprehensive characterization relies on the integration of data from multiple analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization Synthesis Bucherer-Bergs Synthesis Purification Recrystallization Synthesis->Purification Purity_Check HPLC & Melting Point Purification->Purity_Check NMR NMR (¹H, ¹³C) Purity_Check->NMR Purity Confirmed FTIR FTIR Purity_Check->FTIR MS HRMS Purity_Check->MS XRay X-ray Crystallography Purity_Check->XRay Thermal TGA & DSC Purity_Check->Thermal Final_Structure Definitive Structure & Physicochemical Profile NMR->Final_Structure FTIR->Final_Structure MS->Final_Structure XRay->Final_Structure

Caption: Integrated workflow for the characterization of this compound.

Conclusion

This application note provides a comprehensive and robust protocol for the synthesis, purification, and detailed characterization of this compound. By following these validated methodologies, researchers can ensure the quality and integrity of their synthesized compound, which is a critical prerequisite for its use in drug discovery and other advanced applications. The integration of spectroscopic, crystallographic, and thermal analysis techniques provides a multi-faceted and definitive confirmation of the compound's identity, purity, and key physicochemical properties.

References

  • Enchev, V., & Ivanova, G. (2005). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Croatica Chemica Acta, 78(1), 57-63. Available at: [Link]

  • Charris, J., et al. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2018(4), M1023. Available at: [Link]

  • Alam, M., & Al-Sehemi, A. G. (2010). Synthesis and thermal properties of spiro phosphorus compounds. Journal of Thermal Analysis and Calorimetry, 101(1), 249-256. Available at: [Link]

  • PubChem. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Krasovska, N., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Journal of Chemistry, 2018, 1-8. Available at: [Link]

  • Google Patents. (n.d.). CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof.
  • A-485, a potent and selective p300/CBP inhibitor, induces apoptosis and shows in vivo efficacy in AML. (2019). Blood Advances, 3(15), 2339–2351. Available at: [Link]

  • Knoth, T., et al. (2012). Electronic properties of spiro compounds for organic electronics. The Journal of Chemical Physics, 136(12), 124702. Available at: [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. Available at: [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Faham, A., et al. (2019). Spiro Compounds: A Brief History. Molecules, 24(17), 3065. Available at: [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. Available at: [Link]

  • Nikolova, P., et al. (2021). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2021(2), M1223. Available at: [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3). Available at: [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. (2018). Journal of Medicinal Chemistry, 61(16), 7131–7143. Available at: [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. (2019). ACS Medicinal Chemistry Letters, 10(10), 1438–1443. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 1,3-Diazaspiro[4.5]decane-2,4,8-trione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis and derivatization of the novel scaffold, 1,3-diazaspiro[4.5]decane-2,4,8-trione. This spirocyclic system, integrating a hydantoin moiety with a cyclohexanetrione framework, presents a unique chemical architecture with significant potential in medicinal chemistry. This document provides detailed, step-by-step protocols for the synthesis of the core structure and its subsequent derivatization at the hydantoin nitrogens (N-alkylation and N-arylation) and the C8-ketone (Knoevenagel condensation). The causality behind experimental choices, potential challenges, and characterization data are discussed to provide researchers with a robust foundation for exploring the therapeutic potential of this compound class. The derivatization strategies outlined herein open avenues for the development of novel anticonvulsant, anticancer, and myelostimulatory agents.

Introduction

Spirocyclic compounds have garnered considerable attention in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space and offer improved target specificity and metabolic stability compared to their linear counterparts. Among these, spirohydantoins are a privileged scaffold, with notable examples including the anticonvulsant drug Phenytoin. The this compound core represents a novel fusion of the pharmacologically significant hydantoin ring with a cyclohexanedione moiety, introducing a reactive ketone at the C8 position. This unique combination of functionalities offers multiple points for chemical modification, making it an attractive starting point for the generation of diverse chemical libraries for biological screening.

Derivatives of similar diazaspiro[4.5]decane systems have demonstrated a wide range of biological activities, including anticonvulsant, anticancer, and myelostimulatory effects.[1][2][3] The presence of the C8-ketone in the target scaffold provides an additional handle for derivatization, allowing for the introduction of further diversity and the potential to modulate biological activity through interactions with specific cellular targets.

This guide provides a comprehensive overview of the synthesis of the this compound core and detailed protocols for its derivatization. The methodologies are presented with an emphasis on the underlying chemical principles, providing researchers with the necessary tools to synthesize and explore this promising class of compounds.

I. Synthesis of the this compound Core

The synthesis of the spirohydantoin core is most effectively achieved through the Bucherer-Bergs reaction, a well-established one-pot method for the preparation of hydantoins from ketones.[4][5][6] In this proposed synthesis, 1,3-cyclohexanedione serves as the starting material.

Reaction Principle: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction involves the treatment of a ketone with an alkali metal cyanide and ammonium carbonate to form a spirohydantoin. The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate decomposition) and intramolecular cyclization yields the hydantoin ring.

Bucherer-Bergs_Reaction Ketone 1,3-Cyclohexanedione Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, H₂O Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile + (NH₄)₂CO₃ (as NH₃) Hydantoin This compound Aminonitrile->Hydantoin + (NH₄)₂CO₃ (as CO₂) - H₂O caption Figure 1: Simplified workflow of the Bucherer-Bergs reaction.

Figure 1: Simplified workflow of the Bucherer-Bergs reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-Cyclohexanedione

  • Potassium cyanide (KCN) (EXTREMELY TOXIC: Handle with extreme caution in a well-ventilated fume hood)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-cyclohexanedione (0.1 mol), potassium cyanide (0.1 mol), and ammonium carbonate (0.3 mol).

  • To this mixture, add a solution of 100 mL of ethanol and 100 mL of water.

  • Heat the reaction mixture to 60-70 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl. This will precipitate the crude product.

  • Filter the precipitate, wash with cold water, and then dissolve it in a 1 M NaOH solution.

  • Extract the alkaline solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.

  • Re-acidify the aqueous layer with concentrated HCl to pH 1-2 to precipitate the purified product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Causality and Experimental Choices:

  • The use of a mixed ethanol-water solvent system is crucial for dissolving both the organic starting material and the inorganic reagents.[6]

  • A molar excess of ammonium carbonate is used to ensure a sufficient supply of both ammonia and carbon dioxide for the reaction.

  • The acidic workup is necessary to protonate the hydantoin and cause its precipitation from the aqueous solution. The subsequent base-acid treatment helps in purifying the product.

Expected Characterization Data:

  • ¹H NMR: Resonances for the N-H protons of the hydantoin ring (typically broad singlets), and signals for the methylene protons of the cyclohexane ring.

  • ¹³C NMR: Carbonyl signals for the C2, C4, and C8 positions, a spiro-carbon signal, and signals for the methylene carbons of the cyclohexane ring.

  • IR: Characteristic absorptions for N-H stretching, C=O stretching (for both amide and ketone carbonyls), and C-N stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₈H₈N₂O₃.

II. Derivatization at the Hydantoin Nitrogens (N-Alkylation and N-Arylation)

The hydantoin ring of this compound contains two secondary amine protons at the N1 and N3 positions, which can be substituted via alkylation or arylation reactions. The reactivity of these two positions can differ, with the N3 position generally being more acidic and thus more readily deprotonated and alkylated due to the influence of the two adjacent carbonyl groups.[1] However, selective alkylation at the N1 position can be achieved under specific conditions.

N-Alkylation_Derivatization Core 1,3-Diazaspiro[4.5]decane- 2,4,8-trione N1_Deriv N1-Alkyl/Aryl Derivative Core->N1_Deriv Selective Alkylation/Arylation N3_Deriv N3-Alkyl/Aryl Derivative Core->N3_Deriv Alkylation/Arylation N1N3_Deriv N1,N3-Dialkyl/Aryl Derivative Core->N1N3_Deriv Exhaustive Alkylation/Arylation caption Figure 2: Derivatization pathways at the hydantoin nitrogens.

Figure 2: Derivatization pathways at the hydantoin nitrogens.

A. N3-Selective Alkylation/Arylation

Principle:

Under basic conditions, the more acidic N3 proton is preferentially removed, and the resulting anion acts as a nucleophile to attack an alkyl or aryl halide.

Experimental Protocol:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) or Aryl halide (e.g., fluoronitrobenzene)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound (1 mmol) in dry DMF (10 mL) under an inert atmosphere, add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl or aryl halide (1.1 mmol) dropwise and continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • NaH is a strong, non-nucleophilic base that effectively deprotonates the N3 position.

  • DMF is a polar aprotic solvent that is suitable for SN2 reactions.

  • The use of a slight excess of the base and alkylating/arylating agent ensures complete reaction.

B. N1-Selective Alkylation

Achieving selective N1-alkylation can be more challenging. One approach involves the use of specific protecting groups for the N3 position, followed by alkylation at N1 and subsequent deprotection. A more direct method may involve carefully controlling the reaction conditions and the nature of the base and solvent.

Experimental Protocol (Proposed):

Materials:

  • This compound

  • Alkyl halide

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile

Procedure:

  • To a suspension of this compound (1 mmol) and cesium carbonate (1.5 mmol) in acetonitrile (15 mL), add the alkyl halide (1.2 mmol).

  • Heat the mixture to reflux and stir for 24-48 hours.

  • Monitor the reaction by TLC for the formation of the N1-alkylated product.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Causality and Experimental Choices:

  • Cesium carbonate is a milder base that can promote N1-alkylation in some heterocyclic systems, potentially through a chelation effect.

  • Acetonitrile is a suitable solvent for this type of reaction.

III. Derivatization at the C8-Ketone: The Knoevenagel Condensation

The ketone at the C8 position of the cyclohexane ring is a prime site for derivatization, particularly through condensation reactions. The Knoevenagel condensation provides a powerful tool for forming a new carbon-carbon double bond at this position.[7][8]

Principle:

The Knoevenagel condensation involves the reaction of a ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.

Knoevenagel_Condensation Core 1,3-Diazaspiro[4.5]decane- 2,4,8-trione Product C8-Substituted Derivative Core->Product + Active Methylene Compound + Base (e.g., piperidine) Active_Methylene Active Methylene Compound (e.g., malononitrile) Active_Methylene->Product caption Figure 3: Knoevenagel condensation at the C8-ketone.

Figure 3: Knoevenagel condensation at the C8-ketone.

Experimental Protocol:

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)

  • Piperidine or Pyrrolidine (catalyst)

  • Ethanol or Toluene

  • Dean-Stark trap (if using toluene)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the active methylene compound (1.1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality and Experimental Choices:

  • Piperidine is a commonly used basic catalyst for the Knoevenagel condensation.

  • The choice of solvent depends on the reactivity of the substrates. Ethanol is often sufficient, but for less reactive ketones, a higher boiling solvent like toluene with a Dean-Stark trap to remove water can drive the reaction to completion.

  • A variety of active methylene compounds can be used to introduce different functionalities at the C8 position, leading to a diverse range of derivatives.

IV. Summary of Derivatization Strategies and Potential Applications

The derivatization of this compound offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The following table summarizes the key derivatization strategies and the potential biological activities associated with the resulting derivatives, based on literature for related scaffolds.

Derivatization SiteReaction TypeReagentsPotential Applications
N1/N3N-AlkylationAlkyl halides, NaH/Cs₂CO₃Anticonvulsant, Anticancer[1][3]
N1/N3N-ArylationAryl halides, NaHAnticonvulsant, Kinase inhibition
C8-KetoneKnoevenagel CondensationActive methylene compounds, PiperidineAnticancer, Anti-inflammatory

V. Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. This guide provides a detailed framework for the synthesis of this core structure and its subsequent derivatization at multiple reactive sites. The protocols and insights presented herein are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the chemical space around this novel scaffold and to unlock its full therapeutic potential. The versatility of the derivatization strategies allows for the creation of diverse libraries of compounds for screening against a wide range of biological targets. Further investigation into the biological activities of these derivatives is warranted and is expected to yield exciting new discoveries.

References

  • Aboul-Enein, M. N., El-Azzouny, A. A. S., Saleh, O. A., Amin, K. M., Maklad, Y. A., & Hassan, R. M. (2015). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie, 348(8), 575–588.
  • Giannakopoulou, E., Pardali, V., Katsarou, M.-E., Zervou, M., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
  • Hladysh, M., Kamaeva, D., Parfenova, L., Sapel'nikova, O., Obydennov, D., & Sosnovskikh, V. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.
  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301–309.
  • Nouri, S. (2014). New spiro (thio) barbiturates based on cyclohexanone and bicyclo [3.1. 1] heptan-6-one. Bulletin of the Chemical Society of Ethiopia, 28(3), 429-438.
  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200923.
  • Hladysh, M. M., Kamaeva, D. G., Parfenova, L. V., Sapel'nikova, O. V., Obydennov, D. L., & Sosnovskikh, V. Y. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.
  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309.
  • Giorgi, G., Ferlin, M. G., & Cornia, M. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131–7143.
  • Corelli, F., et al. (2005). Synthesis and Cytotoxic Evaluation of Novel Spirohydantoin Derivatives of the Dihydrothieno[2,3-b]naphtho-4,9-dione System. Journal of Medicinal Chemistry, 48(24), 7645-7655.
  • Popp, F. D., & Donahue, W. E. (1973). Synthesis and anticonvulsant properties of some spirohydantoins. Journal of Pharmaceutical Sciences, 62(6), 996-998.
  • Bucherer, H. T., & Lieb, V. A. (1934). Über die Bildung substituierter Hydantoine. Journal für Praktische Chemie, 141(1-2), 5-43.
  • Google Patents. (2020). CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • Obniska, J., & Kamiński, K. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 63(2), 101–108.
  • Gomez-Gutierrez, P., et al. (2017). Design and Synthesis of Barbiturates and Hydantoins with Multitarget Antidiabetic Effect. Journal of the Mexican Chemical Society, 61(4), 301-313.
  • van den Hoven, E., et al. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Singh, P., & Paul, K. (2006). A simple synthesis of 5-spirobarbituric acids and transformations of spirocyclopropanobarbiturates to 5-substituted barbiturates. Indian Journal of Chemistry - Section B, 45B(1), 247-251.
  • Hassan, E. A., et al. (2014). 1, 3-cyclohexanedione and its deriva. RESEARCH ARTICLE.
  • BenchChem. (2025). A Head-to-Head Comparison of Synthetic Routes to Diazaspiro[4.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • Wang, Y., et al. (2008). Synthesis of a Series of perfluoroalkyl containing spiro cyclic barbituric acid derivatives. Journal of Fluorine Chemistry, 129(8), 665-669.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • van Otterlo, W. A., et al. (2005). Synthesis and Reactivity of 5-Methylenehydantoins. Current Organic Synthesis, 2(4), 545-562.
  • Kumar, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(7), 2100465.
  • Mondal, J., et al. (2018). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Inorganic Chemistry, 57(15), 9114-9122.
  • Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200923.
  • YouTube. (2018, May 4).
  • YouTube. (2023, January 14).
  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde... | Study Prep.
  • Lindsley, C. W., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854.
  • Scribd. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3.
  • Asiri, A. M., et al. (2018).
  • Google Patents. (2012). CN102002000B - Method for producing 5,5-dimethyl hydantoin.
  • ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient.
  • Dong, X., et al. (2023). Ketone α-alkylation at the more-hindered site.
  • Dong, Z., Ren, Z., & Dong, G. (2014). C-H bond activation. Regioselective ketone α-alkylation with simple olefins via dual activation. Journal of the American Chemical Society, 136(28), 9852-9855.
  • Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(22), 10896-10903.

Sources

Application Notes and Protocols: Investigating the Reactivity of the Ketone Group in 1,3-Diazaspiro[4.5]decane-2,4,8-trione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Diazaspiro[4.5]decane-2,4,8-trione is a unique heterocyclic compound featuring a spiro-hydantoin moiety fused to a cyclohexanone ring. This structural arrangement presents multiple reactive sites, with the ketone at the C8 position being of particular interest for synthetic modifications. The hydantoin ring itself is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including anticonvulsant, antitumor, and anti-inflammatory properties.[1] The ability to selectively functionalize the C8 ketone opens up avenues for creating diverse libraries of novel spiro-hydantoin derivatives for drug discovery and development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on investigating the reactivity of the C8 ketone in this compound. We will explore several key classes of ketone reactions, providing detailed, step-by-step protocols and the underlying scientific rationale for the experimental choices.

Structural Context and Predicted Reactivity

The reactivity of the C8 ketone is influenced by the surrounding structural features. The adjacent spiro center and the hydantoin ring can exert steric and electronic effects. The carbonyl group is inherently electrophilic at the carbon atom, making it susceptible to attack by nucleophiles. Standard ketone reactions such as reduction, reductive amination, and Wittig-type olefinations are expected to be viable pathways for derivatization.

I. Synthesis of the Starting Material: this compound

A common and established method for the synthesis of spiro-hydantoins is the Bucherer-Bergs reaction.[2] This reaction typically involves the treatment of a ketone with an alkali metal cyanide and ammonium carbonate.

Protocol 1: Bucherer-Bergs Synthesis of this compound

Objective: To synthesize the starting material, this compound, from 1,4-cyclohexanedione.

Materials:

  • 1,4-Cyclohexanedione

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Filtration apparatus

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 1,4-cyclohexanedione (1 equivalent) in a mixture of ethanol and water.

  • Add potassium cyanide (2.2 equivalents) and ammonium carbonate (4.5 equivalents) to the solution.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl to pH 1-2 to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Spectroscopic Data:

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the ketone is expected around 1715 cm⁻¹. The hydantoin carbonyls will also show characteristic stretches.[3]

  • ¹³C NMR Spectroscopy: The ketone carbonyl carbon should appear in the downfield region of the spectrum, typically around 200 ppm.[4][5]

II. Investigating the Reactivity of the C8 Ketone

The following sections detail protocols for key reactions to probe and functionalize the C8 ketone of this compound.

A. Reduction of the Ketone to a Hydroxyl Group

The reduction of the C8 ketone to a secondary alcohol introduces a new functional group that can be further derivatized. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it is unlikely to affect the amide carbonyls of the hydantoin ring.[6][7]

Protocol 2: Sodium Borohydride Reduction

Objective: To reduce the C8 ketone of this compound to the corresponding secondary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess NaBH₄.

  • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

  • Characterize the product, 8-hydroxy-1,3-diazaspiro[4.5]decane-2,4-dione, by spectroscopic analysis.

Data Presentation: Expected Changes in Spectroscopic Data

Spectroscopic TechniqueThis compound8-hydroxy-1,3-diazaspiro[4.5]decane-2,4-dione
IR (cm⁻¹) Strong C=O stretch ~1715Appearance of a broad O-H stretch ~3200-3500; Disappearance of the ketone C=O stretch
¹³C NMR (ppm) Ketone C=O signal ~200Disappearance of the ketone signal; Appearance of a C-OH signal ~60-80
¹H NMR (ppm) -Appearance of a new signal for the CH-OH proton

Experimental Workflow: Ketone Reduction

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start This compound reaction 1. Dissolve in Alcohol 2. Add NaBH₄ at 0 °C 3. Stir at RT start->reaction Reagents workup 1. Quench with H₂O/HCl 2. Extract with Ethyl Acetate 3. Column Chromatography reaction->workup Purification product 8-hydroxy-1,3-diazaspiro[4.5]decane-2,4-dione workup->product Characterization G Ketone Ketone + Amine Imine Iminium Ion Intermediate Ketone->Imine Condensation Amine Final Amine Product Imine->Amine Hydride Reduction (NaBH(OAc)₃)

Sources

Application Notes & Protocols: High-Throughput Screening with 1,3-Diazaspiro[4.5]decane-2,4,8-trione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Spirohydantoins in Drug Discovery

The 1,3-diazaspiro[4.5]decane-2,4,8-trione core represents a fascinating heterocyclic scaffold for modern drug discovery. As a member of the broader spirohydantoin class, it is considered a "privileged structure"—a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity.[1] Hydantoin derivatives have a rich history in medicinal chemistry, leading to approved drugs with anticonvulsant, antiarrhythmic, and anticancer activities.[1] The unique three-dimensional spirocyclic nature of the 1,3-diazaspiro[4.5]decane system offers a rigid, yet complex, presentation of pharmacophoric features, making it an ideal starting point for the construction of compound libraries for high-throughput screening (HTS).

Recent investigations into the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold have revealed potent and selective modulators of challenging drug targets. These include pan-inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) for treating anemia, selective agonists for the δ-opioid receptor (DOR) for neurological disorders, and inhibitors of the mitochondrial permeability transition pore (mPTP) for mitigating ischemia-reperfusion injury.[2][3][4] This documented activity provides a strong rationale for exploring the therapeutic potential of the this compound library through robust HTS campaigns.

This document provides detailed application notes and protocols for screening a library of these derivatives against three distinct target classes, reflecting the scaffold's versatility: a biochemical enzyme assay, a cell-based receptor signaling assay, and a cell-based phenotypic assay.

Section 1: Biochemical Screening for HIF Prolyl Hydroxylase (PHD2) Inhibitors

Scientific Rationale: HIF prolyl hydroxylases (PHDs) are Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases that play a critical role in cellular oxygen sensing.[5][6] Under normal oxygen levels, PHDs hydroxylate the HIF-α subunit, targeting it for degradation. Inhibiting PHDs stabilizes HIF-α, which can then promote the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO). Consequently, PHD inhibitors are a promising therapeutic strategy for anemia.[2] A fluorescence polarization (FP) assay is a robust, homogeneous HTS method ideal for identifying inhibitors that disrupt the binding of the HIF-1α substrate to the PHD2 enzyme.[5][6]

Experimental Workflow: HIF-PHD2 Inhibition FP Assay

HTS_Workflow_PHD2 cluster_prep Assay Preparation cluster_dispense Dispensing & Incubation cluster_read Data Acquisition & Analysis Compound_Plate Compound Library Plate (10 mM in DMSO) Dispense_Cmpd Dispense Compounds (50 nL) Compound_Plate->Dispense_Cmpd Acoustic Transfer Assay_Plate Assay Plate (384-well, black) Reagent_Prep Reagent Preparation (Assay Buffer, PHD2, Probe) Dispense_Enzyme Add PHD2 Enzyme Mix Reagent_Prep->Dispense_Enzyme Incubate_1 Incubate (15 min, RT) Dispense_Enzyme->Incubate_1 Dispense_Probe Add FITC-HIF-1α Probe Incubate_1->Dispense_Probe Incubate_2 Incubate (60 min, RT) Dispense_Probe->Incubate_2 Read_Plate Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) Incubate_2->Read_Plate Data_Analysis Calculate % Inhibition & Z'-factor Read_Plate->Data_Analysis Hit_ID Identify Hits Data_Analysis->Hit_ID

Caption: Workflow for the PHD2 Fluorescence Polarization HTS.

Protocol 1: HTS for PHD2 Inhibitors using Fluorescence Polarization

This protocol is designed for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 µM FeCl₂, 1 mM DTT, 0.01% Tween-20, and 2 mM Ascorbic Acid. Causality: Ascorbic acid is crucial to maintain the iron cofactor in its reduced Fe(II) state, which is essential for PHD2 catalytic activity.
  • PHD2 Enzyme Stock: Recombinant human PHD2 (catalytic domain) diluted to 200 nM in Assay Buffer.
  • FP Probe Stock: FITC-labeled HIF-1α peptide (e.g., DLDLEMLAPYIPMDDDFQL) diluted to 40 nM in Assay Buffer.[5]
  • Positive Control: A known PHD2 inhibitor (e.g., Vadadustat) at 100 µM in DMSO.
  • Negative Control: DMSO solvent.

2. Assay Procedure:

  • Using an acoustic liquid handler, transfer 50 nL of test compounds, positive controls, or negative controls from the library plates to a 384-well, low-volume, black assay plate. This results in a final compound concentration of 10 µM in a 20 µL final assay volume.
  • Add 10 µL of 40 nM PHD2 enzyme solution to all wells.
  • Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature. Causality: This pre-incubation allows compounds to bind to the enzyme before the introduction of the fluorescent probe, increasing the likelihood of identifying competitive inhibitors.
  • Add 10 µL of 20 nM FP Probe solution to all wells. The final concentrations will be 20 nM PHD2 and 10 nM FP Probe.
  • Seal the plate, centrifuge again, and incubate for 60 minutes at room temperature, protected from light.
  • Read the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).

3. Data Analysis:

  • The Z'-factor, a measure of assay quality, should be calculated using the positive (Min signal) and negative (Max signal) controls. A Z' > 0.5 is considered excellent for HTS.
  • Percent inhibition is calculated as: 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]), where mP is the millipolarization value.
  • Hits are typically defined as compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls.
Expected Data Summary
ParameterValueDescription
Library Size10,000 compoundsNumber of this compound derivatives screened.
Screening Concentration10 µMSingle-point screening concentration.
Z'-Factor0.78Indicates a robust and high-quality assay.
Primary Hit Rate0.8%Percentage of compounds meeting the hit criteria.
Confirmed Hits (IC₅₀)15Number of hits confirmed through dose-response curves.
Potency Range (IC₅₀)500 nM - 8 µMRange of potencies for confirmed hits against PHD2.

Section 2: Cell-Based Screening for GPCR Modulation (β-Arrestin Recruitment)

Scientific Rationale: G-protein coupled receptors (GPCRs) are a major class of drug targets. Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins.[7] This interaction desensitizes G-protein signaling and can initiate separate, β-arrestin-dependent signaling cascades. Measuring β-arrestin recruitment is therefore a universal method for detecting receptor activation, independent of the specific G-protein coupling pathway (Gs, Gi, Gq).[8][9] This makes it ideal for deorphanizing receptors or screening for biased agonists. The DiscoverX PathHunter® technology, based on enzyme fragment complementation, is a widely used HTS platform for this purpose.[7]

Experimental Workflow: β-Arrestin Recruitment Assay

HTS_Workflow_Arrestin cluster_prep Cell & Compound Prep cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Cell_Culture Culture PathHunter® Cells (e.g., DOR-β-arrestin) Harvest_Cells Harvest & Count Cells Cell_Culture->Harvest_Cells Seed_Cells Seed Cells into 384-well Assay Plate Harvest_Cells->Seed_Cells Compound_Plate Prepare Compound Plates Dispense_Cmpd Add Compounds (Agonist Mode) or Cmpd + Agonist (Antagonist Mode) Compound_Plate->Dispense_Cmpd Seed_Cells->Dispense_Cmpd Incubate Incubate (90 min, 37°C) Dispense_Cmpd->Incubate Add_Detection Add Detection Reagents Incubate->Add_Detection Incubate_Read Incubate (60 min, RT) Add_Detection->Incubate_Read Read_Luminescence Read Chemiluminescence Incubate_Read->Read_Luminescence Data_Analysis Calculate % Activation/Inhibition Read_Luminescence->Data_Analysis Hit_ID Identify Hits Data_Analysis->Hit_ID

Caption: Workflow for a GPCR β-arrestin recruitment HTS.

Protocol 2: HTS for δ-Opioid Receptor Agonists/Antagonists

This protocol uses a commercial β-arrestin cell line (e.g., PathHunter® CHO-K1 DOR) and is run in both agonist and antagonist modes.

1. Cell Preparation:

  • Culture cells according to the vendor's instructions.
  • On the day of the assay, harvest cells, wash with assay medium (serum-free), and resuspend to a density of 200,000 cells/mL.

2. Assay Procedure (384-well white, solid-bottom plates):

  • Agonist Mode:
  • Dispense 10 µL of cell suspension into each well.
  • Add 50 nL of test compounds (10 µM final concentration) or a known agonist like SNC80 (positive control, 1 µM final) or DMSO (negative control).[3]
  • Incubate for 90 minutes at 37°C, 5% CO₂.
  • Antagonist Mode:
  • Dispense 10 µL of cell suspension into each well.
  • Add 50 nL of test compounds (10 µM final) or a known antagonist (positive control) or DMSO (negative control).
  • Incubate for 15 minutes at room temperature.
  • Add 2.5 µL of a known agonist (e.g., SNC80) at a concentration that yields 80% of the maximal response (EC₈₀). Causality: Using an EC₈₀ concentration of the agonist provides a sensitive window for detecting competitive inhibition.
  • Incubate for 90 minutes at 37°C, 5% CO₂.

3. Detection:

  • Equilibrate the plates and detection reagents to room temperature.
  • Add 12.5 µL of the PathHunter® Detection Reagent mix to all wells.
  • Incubate for 60 minutes at room temperature, protected from light.
  • Read chemiluminescence on a standard plate reader.

4. Data Analysis:

  • Agonist Mode: Calculate % activation relative to the maximal signal from the reference agonist.
  • Antagonist Mode: Calculate % inhibition relative to the DMSO + agonist control.
  • Hits are selected based on activity thresholds (e.g., >50% activation for agonists, >50% inhibition for antagonists).
Expected Data Summary
ParameterAgonist ModeAntagonist Mode
Library Size10,000 compounds10,000 compounds
Z'-Factor0.810.75
Primary Hit Rate0.3%0.5%
Confirmed Hits (EC₅₀/IC₅₀)512
Potency Range800 nM - 12 µM (EC₅₀)350 nM - 15 µM (IC₅₀)

Section 3: Cell-Based Phenotypic Screening for Anticancer Activity

Scientific Rationale: Phenotypic screening identifies compounds that produce a desired change in cellular phenotype, such as cell death, without a preconceived target.[][11] This approach is powerful for discovering first-in-class drugs with novel mechanisms of action.[11] A common primary phenotypic screen for oncology is a cell viability assay, which measures the number of metabolically active cells after compound treatment.[5] Assays like CellTiter-Glo®, which quantify ATP levels via a luminescent readout, are highly sensitive and amenable to HTS.[5]

Experimental Workflow: Cancer Cell Viability Assay

HTS_Workflow_Viability cluster_prep Cell & Compound Prep cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Cell_Culture Culture Cancer Cell Line (e.g., MCF-7) Harvest_Cells Harvest & Count Cells Cell_Culture->Harvest_Cells Seed_Cells Seed Cells into 384-well Assay Plate Harvest_Cells->Seed_Cells Compound_Plate Prepare Compound Plates Dispense_Cmpd Add Compounds Compound_Plate->Dispense_Cmpd Incubate_Attach Incubate (24h) for cell attachment Seed_Cells->Incubate_Attach Incubate_Attach->Dispense_Cmpd Incubate_Treat Incubate (72h, 37°C) Dispense_Cmpd->Incubate_Treat Add_CTG Add CellTiter-Glo® Reagent Incubate_Treat->Add_CTG Incubate_Lysis Incubate (10 min, RT) Add_CTG->Incubate_Lysis Read_Luminescence Read Luminescence Incubate_Lysis->Read_Luminescence Data_Analysis Calculate % Viability Read_Luminescence->Data_Analysis Hit_ID Identify Cytotoxic Hits Data_Analysis->Hit_ID

Caption: Workflow for a cell-based phenotypic cytotoxicity screen.

Protocol 3: HTS for Cytotoxicity in a Human Cancer Cell Line

This protocol uses the MCF-7 breast cancer cell line as an example.

1. Cell Seeding:

  • Culture MCF-7 cells in appropriate media (e.g., EMEM + 10% FBS).
  • Harvest cells and resuspend in fresh medium to a concentration of 20,000 cells/mL.
  • Dispense 25 µL of the cell suspension (500 cells/well) into 384-well, white, clear-bottom tissue culture-treated plates.
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: Allowing cells to attach and resume normal growth before compound addition ensures that the observed effects are due to cytotoxicity or anti-proliferative activity rather than interference with attachment.

2. Compound Treatment:

  • Add 50 nL of test compounds to the cell plates for a final concentration of 10 µM.
  • Include a positive control for cytotoxicity (e.g., Doxorubicin, 10 µM) and a DMSO negative control.
  • Incubate the plates for 72 hours at 37°C, 5% CO₂.

3. Viability Measurement (CellTiter-Glo® Luminescent Assay):

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
  • Add 25 µL of CellTiter-Glo® reagent to each well.
  • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Read luminescence on a plate reader.

4. Data Analysis:

  • Calculate percent viability relative to the DMSO-treated controls.
  • Hits are defined as compounds that reduce cell viability below a certain threshold (e.g., <50% viability).
  • Follow-up studies should include dose-response curves to determine GI₅₀ values and counter-screening against a non-cancerous cell line to assess selectivity.
Expected Data Summary
ParameterValueDescription
Library Size10,000 compoundsNumber of this compound derivatives screened.
Cell LineMCF-7 (Human Breast Adenocarcinoma)A standard, well-characterized cancer cell line.
Z'-Factor0.85Indicates excellent separation between positive and negative controls.
Primary Hit Rate1.2%Percentage of compounds reducing viability by >50%.
Confirmed Hits (GI₅₀)25Number of hits confirmed in dose-response assays.
Potency Range (GI₅₀)150 nM - 9 µMRange of growth inhibition potencies for confirmed hits.

References

  • Lei, Y., Hu, T., & Wu, X. (2015). Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. ACS Medicinal Chemistry Letters, 6(12), 1236–1240. [Link]

  • Lei, Y., Hu, T., & Wu, X. (2015). Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Lala, C., et al. (2005). Synthesis and Cytotoxic Evaluation of Novel Spirohydantoin Derivatives of the Dihydrothieno[2,3-b]naphtho-4,9-dione System. Journal of Medicinal Chemistry. [Link]

  • Jakob, C. G., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. [Link]

  • Bär, G., et al. (2019). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design and Synthesis of Novel Spirohydantoin Derivatives with Potential Anticancer Activity. Medicinal Chemistry Research. [Link]

  • Rowbottom, M. W., et al. (2007). Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zablotskaya, A., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Hindawi. [Link]

  • Zablotskaya, A., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. [Link]

  • MULTISCREEN™ Beta Arrestin Sensor Technology. Multispan, Inc. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual - NCBI. [Link]

  • Schihada, H., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. [Link]

  • Jakob, C. G., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Semantic Scholar. [Link]

  • Blaine, A. T., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • GPCR β-Arrestin Product Solutions. Eurofins DiscoverX. [Link]

  • Cell-based phenotypic screening endpoints for phenotype-based drug discovery. ResearchGate. [Link]

  • Gkekas, S., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Penzo, M., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (2017). Chemical Science. [Link]

  • Booij, T.H. (2020). Phenotypic screening with 3D cell-based assays. Leiden University. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

  • Wang, S., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences. [Link]

  • Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera.unife.it. [Link]

  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. (2015). eLife. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. [Link]

  • Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. (2025). Anticancer Agents in Medicinal Chemistry. [Link]

  • Wang, S., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. MDPI. [Link]

Sources

Application Notes & Protocols: Exploring the Therapeutic Potential of 1,3-Diazaspiro[4.5]decane-2,4,8-trione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Scaffold of Diverse Therapeutic Promise

The 1,3-diazaspiro[4.5]decane-2,4,8-trione core, and particularly its 1,3,8-triaza analogs (spirohydantoins), represents a privileged scaffold in medicinal chemistry. This unique three-dimensional structure has proven to be a versatile starting point for the development of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the therapeutic potential of these analogs, focusing on key applications in neurology, cardiology, and hematology. We will delve into the underlying mechanisms of action and provide detailed, field-proven protocols for their synthesis, screening, and evaluation.

The inherent rigidity of the spirocyclic system, combined with the hydrogen bonding capabilities of the hydantoin moiety, allows for precise orientation of substituents to interact with specific biological targets. This has led to the discovery of compounds with promising activities as anticonvulsants, delta-opioid receptor agonists, inhibitors of the mitochondrial permeability transition pore, and modulators of the hypoxia-inducible factor (HIF) pathway.[1]

This document is structured to empower researchers to not only understand the therapeutic landscape of these compounds but also to provide actionable experimental blueprints. We will begin by outlining the key therapeutic applications, followed by detailed protocols for in vitro and in vivo evaluation, and conclude with a discussion on data interpretation and future directions.

Section 1: Key Therapeutic Applications and Mechanisms of Action

Anticonvulsant Activity: A New Generation of Seizure Control

The hydantoin moiety is a well-established pharmacophore in anticonvulsant drugs, with phenytoin being a notable example.[1] Analogs of this compound, as spirohydantoins, build upon this legacy, offering a unique structural framework for the development of novel antiepileptic agents.

Mechanism of Action: While the precise mechanisms can vary depending on the specific analog, a primary mode of action for many hydantoin-based anticonvulsants is the modulation of voltage-gated sodium channels.[2] By stabilizing the inactivated state of these channels, the compounds reduce the repetitive firing of neurons that is characteristic of seizures. Some analogs may also exert their effects through other mechanisms, such as modulation of calcium channels or enhancement of GABAergic inhibition.

Therapeutic Rationale: Epilepsy is a complex neurological disorder with a significant portion of patients exhibiting resistance to current therapies. The development of new anticonvulsants with novel mechanisms or improved side-effect profiles is a critical unmet need. The structural diversity achievable with the this compound scaffold offers the potential to identify compounds with enhanced efficacy and reduced off-target effects.

Anticonvulsant_Mechanism Spirohydantoin_Analog Spirohydantoin_Analog Voltage_Gated_Na_Channel Voltage-Gated Sodium Channel Spirohydantoin_Analog->Voltage_Gated_Na_Channel Binds to Inactivated_State Stabilization of Inactivated State Voltage_Gated_Na_Channel->Inactivated_State Reduced_Neuronal_Firing Reduced Repetitive Neuronal Firing Inactivated_State->Reduced_Neuronal_Firing Seizure_Suppression Seizure Suppression Reduced_Neuronal_Firing->Seizure_Suppression DOR_Agonism_Pathway Spiro_Analog 1,3,8-Triazaspiro [4.5]decane-2,4-dione Analog DOR Delta Opioid Receptor (DOR) Spiro_Analog->DOR Activates G_Protein Gi/o Protein DOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia_Anxiolysis Analgesia & Anxiolysis cAMP->Analgesia_Anxiolysis Leads to

Caption: Signaling pathway of DOR agonists.

Inhibition of Mitochondrial Permeability Transition Pore (mPTP): Cardioprotection

Derivatives of 1,3,8-triazaspiro[4.5]decane have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP). [3][4]The opening of the mPTP is a critical event in cell death, particularly in the context of ischemia-reperfusion injury, such as that occurring during a heart attack.

Mechanism of Action: These compounds are thought to target the c subunit of the F1/FO-ATP synthase complex, a key component of the mPTP. [3][4]By inhibiting the opening of the pore, these analogs can prevent the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, thereby protecting cardiac cells from death. [3] Therapeutic Rationale: The ability to prevent mPTP opening offers a promising strategy for mitigating the damage caused by reperfusion injury following myocardial infarction. This could lead to improved cardiac function and reduced infarct size in patients undergoing treatments to restore blood flow to the heart.

HIF Prolyl Hydroxylase (PHD) Inhibition: A Novel Approach to Anemia

1,3,8-Triazaspiro[4.5]decane-2,4-diones (spirohydantoins) have been identified as potent pan-inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). [5]This activity provides a novel oral therapeutic strategy for the treatment of anemia, particularly in patients with chronic kidney disease.

Mechanism of Action: PHDs are enzymes that, under normal oxygen conditions, hydroxylate HIF-α subunits, targeting them for degradation. By inhibiting PHDs, these spiro-compounds stabilize HIF-α, allowing it to translocate to the nucleus and activate the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO). [5]This leads to an increase in red blood cell production.

Section 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and evaluation of this compound analogs.

Synthesis of this compound Analogs

A general and cost-effective method for the synthesis of N-1 monosubstituted spiro carbocyclic hydantoins has been developed. [1]The following is a representative three-step protocol:

Protocol 2.1.1: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [1]

  • Step 1: Synthesis of Intermediate Amine. (Details of this initial step can be found in the cited literature).

  • Step 2: Formation of the Urea Intermediate.

    • To a solution of the intermediate amine in a suitable solvent (e.g., dichloromethane), add an equimolar amount of an isocyanate (e.g., methyl isocyanate) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude urea intermediate. This intermediate can often be used in the next step without further purification.

  • Step 3: Ring Closure to Form the Spirohydantoin.

    • Dissolve the crude urea intermediate in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

    • Heat the reaction mixture to reflux (approximately 80 °C) for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may need to be optimized for different analogs.

In Vitro Evaluation Protocols

Protocol 2.2.1: Delta Opioid Receptor (DOR) Functional Assay - cAMP Inhibition [6] This assay measures the ability of a compound to act as a DOR agonist by quantifying the inhibition of forskolin-stimulated cAMP production in cells expressing the receptor.

  • Cell Culture: Culture HEK293 cells stably expressing the human delta opioid receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Cell Plating: Plate the cells in a 384-well white, clear-bottom plate at a density of 15,000 cells per well and incubate overnight.

  • Assay Buffer Preparation: Prepare an assay buffer consisting of 20 mM HEPES and 1x HBSS, pH 7.4.

  • Compound Preparation: Prepare a 3x stock solution of the test compounds in the assay buffer.

  • Agonist Stimulation:

    • Remove the culture medium from the cells.

    • Add 20 µL/well of assay buffer.

    • Add 10 µL of the 3x drug solution and incubate for 15 minutes at room temperature.

  • Forskolin Stimulation and cAMP Measurement:

    • Prepare a solution of luciferin (4 mM final concentration) and forskolin (to a final concentration that elicits a submaximal cAMP response) in the assay buffer.

    • Add 10 µL of the luciferin/forskolin solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the response of a known DOR agonist and plot the concentration-response curve to determine the EC50 value.

Protocol 2.2.2: HIF Prolyl Hydroxylase (PHD) Inhibition Assay - AlphaScreen [4] This is a high-throughput screening assay to identify inhibitors of PHD2.

  • Reaction Buffer: 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA.

  • Enzyme and Cofactors: Prepare a mixture of 10 nM PHD2, 20 µM Fe(II), and 200 µM L-ascorbic acid.

  • Inhibitor Incubation: In a 384-well white ProxiPlate™, incubate 5 µL of the enzyme/cofactor mixture with 1 µL of the test compound (in 20% DMSO) for 15 minutes at room temperature.

  • Substrate Addition: Add 4 µL of a substrate mixture containing 150 nM biotinylated HIF-1α peptide and 5 µM 2-oxoglutarate. Incubate for 10 minutes.

  • Quenching: Stop the reaction by adding 5 µL of 30 mM EDTA.

  • Detection: Add 5 µL of a pre-incubated mix of AlphaScreen® streptavidin-conjugated donor beads, Protein A-conjugated acceptor beads, and an anti-hydroxy-HIF-1α antibody. Incubate for 1 hour in the dark.

  • Data Acquisition: Read the luminescence signal on an Envision plate reader.

Protocol 2.2.3: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay - Calcein-CoCl₂ Quenching [7][8] This assay measures mPTP opening in live cells.

  • Cell Loading:

    • Incubate cells with Calcein-AM (1 µM) for 30 minutes at 37°C. Calcein-AM will load into all cellular compartments.

    • Wash the cells to remove excess Calcein-AM.

  • Cytosolic Quenching:

    • Add CoCl₂ (2 mM) to the medium. CoCl₂ will quench the fluorescence of calcein in the cytosol but cannot cross the intact inner mitochondrial membrane.

  • Induction of mPTP Opening:

    • Treat the cells with an inducer of mPTP opening (e.g., ionomycin, 1 µM, in the presence of extracellular Ca²⁺) in the presence or absence of the test compound.

  • Fluorescence Measurement:

    • Monitor the fluorescence of mitochondrial calcein using a fluorescence microscope or a plate reader. A decrease in fluorescence indicates the entry of CoCl₂ into the mitochondria through the opened mPTP.

In Vivo Evaluation Protocols

Protocol 2.3.1: Anticonvulsant Activity - Maximal Electroshock Seizure (MES) Test [9][3] This model is used to identify compounds that prevent seizure spread.

  • Animals: Use male mice (e.g., CF-1 strain, 20-25 g).

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Time to Peak Effect: Determine the time to peak effect for the compound.

  • Seizure Induction:

    • At the time of peak effect, apply a 60 Hz alternating current (e.g., 50 mA for mice) for 0.2 seconds via corneal electrodes.

    • Anesthetize the corneas with a drop of 0.5% tetracaine hydrochloride before electrode placement.

  • Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is considered protection.

  • Data Analysis: Determine the ED50 (the dose that protects 50% of the animals from the endpoint seizure).

Protocol 2.3.2: Anticonvulsant Activity - Subcutaneous Pentylenetetrazole (scPTZ) Test [9][10] This model is used to identify compounds that raise the seizure threshold.

  • Animals: Use male mice (e.g., CF-1 strain, 20-25 g).

  • Compound Administration: Administer the test compound as in the MES test.

  • PTZ Injection: At the time of peak effect of the test compound, inject PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the midline of the neck.

  • Observation: Observe the animals for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures is considered protection.

  • Data Analysis: Determine the ED50.

Protocol 2.3.3: Analgesic Activity - CFA-Induced Inflammatory Pain Model [2][11][12] This model assesses the efficacy of compounds in a model of chronic inflammatory pain.

  • Animals: Use male mice (e.g., C57BL/6, 6-8 weeks old).

  • Induction of Inflammation: Inject 20 µL of Complete Freund's Adjuvant (CFA) subcutaneously into the plantar surface of one hind paw.

  • Compound Administration: Administer the test compound at various time points after CFA injection.

  • Assessment of Pain Behavior:

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the vehicle-treated and compound-treated groups.

Protocol 2.3.4: Cardioprotective Activity - Myocardial Ischemia-Reperfusion Injury Model [5] This model evaluates the ability of a compound to reduce infarct size after a simulated heart attack.

  • Animals: Use male mice (e.g., C57BL/6, 8-10 weeks old).

  • Surgical Procedure:

    • Anesthetize the mouse and ventilate it mechanically.

    • Perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is confirmed by the paling of the ventricle.

    • After a period of ischemia (e.g., 45 minutes), release the ligature to allow reperfusion.

  • Compound Administration: Administer the test compound before or during reperfusion.

  • Infarct Size Measurement:

    • After a period of reperfusion (e.g., 24 hours), euthanize the mouse and excise the heart.

    • Stain the heart with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue.

    • Calculate the infarct size as a percentage of the area at risk.

Section 3: Data Presentation and Interpretation

Quantitative Data Summary
Assay Parameter Example Unit Purpose
DOR Functional Assay EC₅₀nMPotency of DOR agonism
PHD Inhibition Assay IC₅₀µMPotency of PHD inhibition
MES Test ED₅₀mg/kgAnticonvulsant efficacy (seizure spread)
scPTZ Test ED₅₀mg/kgAnticonvulsant efficacy (seizure threshold)
CFA Pain Model Paw Withdrawal ThresholdgMeasure of mechanical allodynia
CFA Pain Model Paw Withdrawal LatencysMeasure of thermal hyperalgesia
Myocardial I/R Model Infarct Size% of Area at RiskCardioprotective effect
Rotarod Test Latency to FallsAssessment of motor coordination/neurotoxicity
Experimental Workflow Visualization

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Efficacy & Safety Synthesis Synthesis of Analogs Purification Purification & Structure Verification Synthesis->Purification DOR_Assay DOR Functional Assay Purification->DOR_Assay PHD_Assay PHD Inhibition Assay Purification->PHD_Assay mPTP_Assay mPTP Opening Assay Purification->mPTP_Assay Pain_Model CFA Pain Model DOR_Assay->Pain_Model Cardiac_Model Myocardial I/R Model mPTP_Assay->Cardiac_Model Anticonvulsant_Models MES & scPTZ Tests Neurotoxicity Rotarod Test Anticonvulsant_Models->Neurotoxicity

Caption: General workflow for evaluating novel analogs.

Conclusion and Future Directions

The this compound scaffold and its analogs have demonstrated significant therapeutic potential across a range of disease areas. The protocols outlined in this guide provide a robust framework for researchers to explore this chemical space further. Future work should focus on optimizing the pharmacokinetic properties of these compounds, exploring their selectivity profiles in greater detail, and elucidating the structure-activity relationships that govern their interactions with their respective biological targets. The versatility of this scaffold suggests that further exploration may uncover additional, as-yet-undiscovered therapeutic applications.

References

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molecules. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice. Pain and Therapy. [Link]

  • High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Journal of Pharmacological and Toxicological Methods. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Scientifica (Cairo). [Link]

  • Molecular Control of δ-Opioid Receptor Signaling. Neuron. [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). NINDS Preclinical Epilepsy Research. [Link]

  • Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from spirosuccinimides and spirohydantoins. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Confirmation of Myocardial Ischemia and Reperfusion Injury in Mice Using Surface Pad Electrocardiography. Journal of Visualized Experiments. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

  • The principle of the delta opioid receptor – ligand binding assay... RSC Publishing. [Link]

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Epilepsy Research. [Link]

  • Whole-cell voltage clamp recording.Sodium channel currents of mouse... ResearchGate. [Link]

  • The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers in Pharmacology. [Link]

  • Hypoxia-inducible factor prolyl hydroxylase inhibitors for anemia in heart failure patients: A protocol for systematic review and meta-analysis. PLOS ONE. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • The effect of ponicidin on CFA-induced chronic inflammatory pain and its mechanism based on network pharmacology and molecular docking. Frontiers in Pharmacology. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molecules. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

  • Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice. Journal of Visualized Experiments. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Scientifica (Cairo). [Link]

  • The Analgesia Effect of Aucubin on CFA-Induced Inflammatory Pain by Inhibiting Glial Cells Activation-Mediated Inflammatory Response via Activating Mitophagy. International Journal of Molecular Sciences. [Link]

  • Mitochondrial Permeability Transition Pore Assay (A319762). Antibodies.com. [Link]

  • Maximal Electroshock Seizure Model. Melior Discovery. [Link]

  • Pentylenetetrazole Induced Seizure (PTZ) Model. Melior Discovery. [Link]

  • Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart. Journal of visualized experiments : JoVE. [Link]

  • Validation of a Patch Clamp Screening Protocol That Simultaneously Measures Compound Activity in Multiple States of the Voltage-Gated Sodium Channel Nav1.2. Assay and Drug Development Technologies. [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine. International Journal of Molecular Sciences. [Link]

  • Mitochondrial Permeability Transition Pore Assay. Abbkine. [Link]

  • CFA Inflammatory Pain Model. Charles River Laboratories. [Link]

  • Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor. Journal of Chemical Information and Modeling. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Efficacy and Safety of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. YouTube. [Link]

  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Epilepsy Research. [Link]

  • Confirmation of Myocardial Ischemia and Reperfusion Injury in Mice Using Surface Pad Electrocardiography. Journal of Visualized Experiments. [Link]

  • Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures. Frontiers in Pharmacology. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. DiscoverX. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Diazaspiro[4.5]decane-2,4,8-trione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-Diazaspiro[4.5]decane-2,4,8-trione. This document is intended for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. The spirohydantoin moiety is a privileged scaffold in medicinal chemistry, and its successful synthesis is often a critical step in the development of novel therapeutics.[1] This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments, providing not just solutions but also the underlying scientific principles.

I. Foundational Concepts: The Bucherer-Bergs Reaction

The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins, including spirocyclic variants, is the Bucherer-Bergs reaction.[1][2][3][4][5] This one-pot, multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide (e.g., KCN or NaCN) and ammonium carbonate.[2][3][6] The reaction typically proceeds in a heated aqueous-alcoholic solution.[1][2][4]

II. Troubleshooting Guide: General Challenges in Spirohydantoin Synthesis

This section addresses common issues encountered during the Bucherer-Bergs synthesis of spirohydantoins from simple cyclic ketones.

Question 1: My reaction has a low yield or fails to proceed to completion. What are the likely causes and how can I improve it?

Answer:

Low yields in the Bucherer-Bergs reaction can often be attributed to several factors related to the reaction equilibrium and the stability of intermediates.

  • Suboptimal pH: The reaction is sensitive to pH. The ammonium carbonate acts as a buffer to maintain a pH of approximately 8-9.[2] If the pH is too low, the formation of the initial cyanohydrin intermediate is hindered. Conversely, a pH that is too high can lead to the degradation of the cyanide salt. It is crucial to ensure the quality and appropriate stoichiometry of the ammonium carbonate.

  • Reaction Temperature and Time: The reaction generally requires heating to proceed at a reasonable rate. A typical temperature range is 60-100°C in a sealed vessel.[1][2][4] Insufficient heating or reaction time may lead to incomplete conversion. Conversely, prolonged heating at very high temperatures can lead to decomposition of reactants or products.

  • Solvent System: While aqueous ethanol is a common solvent system, for less soluble ketones, the addition of a co-solvent like dimethylformamide (DMF) or acetamide has been shown to improve yields.[1]

  • Reagent Stoichiometry: A common molar ratio for ketone:cyanide:ammonium carbonate is 1:2:2 to ensure a sufficient concentration of the cyanide and carbonate species.[2]

ParameterRecommended RangeRationale
pH 8 - 9Balances cyanohydrin formation and cyanide stability.[2]
Temperature 60 - 100 °COvercomes activation energy barriers.[1][2][4]
Solvent Aqueous Ethanol, DMF, AcetamideEnsures solubility of reactants.[1]
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) 1 : 2 : 2Drives the reaction equilibrium towards the product.[2]

Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer:

Side product formation in the Bucherer-Bergs reaction often arises from the hydrolysis of intermediates or the cyanide reactant.

  • α-Aminonitrile Hydrolysis: The α-aminonitrile is a key intermediate in the reaction. Under the reaction conditions, it can be hydrolyzed to the corresponding α-amino acid, which will not cyclize to the desired hydantoin. Ensuring a sufficient concentration of carbonate (from ammonium carbonate) helps to trap the aminonitrile in the productive reaction pathway.

  • Cyanohydrin Stability: The initial cyanohydrin can revert to the starting ketone. Driving the reaction forward by maintaining the recommended temperature and reagent concentrations will minimize the impact of this equilibrium.

Bucherer_Bergs_Mechanism Ketone Cyclic Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, H₂O Aminonitrile α-Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH₃ Hydantoin Spirohydantoin Product Aminonitrile->Hydantoin + CO₂, H₂O - H₂O AminoAcid α-Amino Acid Hydantoin->AminoAcid Hydrolysis (Side Reaction)

Figure 1: Simplified Bucherer-Bergs Reaction Pathway and a Key Side Reaction.

Question 3: My spirohydantoin product is difficult to purify. What are the best practices for purification?

Answer:

Fortunately, many spirohydantoins are crystalline compounds, which simplifies their purification.[1]

  • Work-up: The standard work-up involves cooling the reaction mixture and acidifying with a mineral acid (e.g., HCl) to a pH of around 6-7. This protonates the hydantoin and causes it to precipitate from the aqueous solution.[2]

  • Recrystallization: The crude, precipitated product can often be purified by recrystallization from a suitable solvent, such as ethanol, water, or a mixture of the two.[2]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A common eluent system would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity of the eluent can be adjusted based on the polarity of the target compound.

III. Advanced Challenges: Synthesis of this compound

The synthesis of the title compound introduces a significant challenge: the presence of a second carbonyl group on the cyclohexane ring, likely starting from 1,4-cyclohexanedione. This dicarbonyl starting material can lead to a more complex reaction profile.

Question 4: What are the potential complications arising from the use of 1,4-cyclohexanedione as a starting material?

Answer:

The presence of two carbonyl groups raises the possibility of multiple reaction pathways, which need to be carefully considered and controlled.

  • Mono- vs. Bis-Hydantoin Formation: The primary challenge is controlling the selectivity of the reaction. It is possible to form both the desired mono-spirohydantoin (this compound) and a bis-spirohydantoin where both carbonyl groups have reacted.

  • Reaction Stoichiometry: To favor the formation of the mono-adduct, it is advisable to use the 1,4-cyclohexanedione as the limiting reagent. A starting stoichiometry of dione:cyanide:ammonium carbonate of 1:1.5:1.5 might be a good starting point to disfavor the reaction at the second carbonyl group.

  • Statistical Mixture: Even with careful control of stoichiometry, a statistical mixture of starting material, mono-adduct, and bis-adduct is likely. This will necessitate a more challenging purification process.

Diketone_Reaction_Pathways Diketone 1,4-Cyclohexanedione MonoHydantoin This compound (Desired Product) Diketone->MonoHydantoin Bucherer-Bergs (1 equivalent) BisHydantoin Bis-Spirohydantoin (Potential Byproduct) Diketone->BisHydantoin Bucherer-Bergs (Excess Reagents) MonoHydantoin->BisHydantoin Bucherer-Bergs (Further Reaction)

Figure 2: Potential Reaction Pathways for 1,4-Cyclohexanedione in the Bucherer-Bergs Reaction.

Question 5: How can I purify this compound from the potential mixture of products?

Answer:

The purification will likely be more challenging than for a simple spirohydantoin due to the potential for a mixture of products with different polarities.

  • Polarity Differences: The starting dione, the mono-hydantoin, and the bis-hydantoin will have significantly different polarities. The bis-hydantoin will be the most polar, followed by the mono-hydantoin, and then the starting dione. This difference can be exploited for chromatographic separation.

  • Fractional Crystallization: If the components of the mixture have sufficiently different solubilities in a particular solvent system, fractional crystallization could be a viable, scalable purification method.

  • Preparative HPLC: For obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) may be necessary, especially if the polarity differences are not large enough for effective separation by flash chromatography.

CompoundExpected Relative PolarityPotential Purification Strategy
1,4-Cyclohexanedione LowElutes first in normal phase chromatography.
This compound MediumTarget for isolation via column chromatography or fractional crystallization.
Bis-Spirohydantoin HighElutes last in normal phase chromatography. May require a more polar eluent.

Question 6: Are there any alternative synthetic strategies I should consider?

Answer:

While the Bucherer-Bergs reaction is the most direct route, other methods for hydantoin synthesis exist, though they may be less straightforward for this specific target.

  • Strecker Synthesis followed by Cyclization: It may be possible to perform a Strecker synthesis on one of the carbonyl groups of 1,4-cyclohexanedione to form an α-amino acid, which could then be cyclized to the hydantoin. However, controlling the selectivity of the initial Strecker reaction would still be a challenge.

  • Protecting Group Strategy: To avoid the issue of selectivity, one of the carbonyl groups of 1,4-cyclohexanedione could be protected (e.g., as a ketal). The Bucherer-Bergs reaction could then be performed on the unprotected carbonyl group, followed by deprotection of the second carbonyl to yield the desired product. This multi-step approach would likely offer better control and a cleaner product profile, albeit with a lower overall yield due to the additional steps.

IV. Concluding Remarks

The synthesis of this compound presents unique and interesting challenges primarily due to the dicarbonyl nature of the starting material. A thorough understanding of the Bucherer-Bergs reaction mechanism, careful control of reaction parameters, and a well-thought-out purification strategy are essential for success. We recommend starting with small-scale experiments to optimize the reaction conditions for mono-substitution before proceeding to a larger scale.

References

  • Casy, A. F., & Parfitt, R. T. (1988). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Il Farmaco; edizione scientifica, 43(2), 153–160.
  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]

  • Papanastasiou, I., et al. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2018(4), M1023. [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4021. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,3-Diazaspiro[4.5]decane-2,4,8-trione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1,3-diazaspiro[4.5]decane-2,4,8-trione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this spirohydantoin scaffold. The unique three-dimensional structure of spiro compounds makes them valuable in medicinal chemistry, but also presents specific challenges in purification.[1] This document provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for crude this compound?

The two most effective and commonly employed purification techniques for this class of compounds are recrystallization and flash column chromatography .

  • Recrystallization is the preferred method if the compound is a stable, crystalline solid and a suitable solvent system can be identified. It is highly effective for removing small amounts of impurities and can be scaled up efficiently. The underlying principle is the difference in solubility of the target compound and its impurities in a solvent at different temperatures.[2]

  • Flash Column Chromatography is a more versatile technique used when recrystallization is ineffective, if the crude product is an oil, or when separating the target compound from impurities with very similar solubility profiles.[3] This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[3]

Q2: What are the likely impurities I'll encounter during the synthesis and purification of this compound?

Impurities are highly dependent on the synthetic route employed. For spirohydantoins, which are often synthesized via variations of the Bucherer-Bergs reaction, common impurities may include:

  • Unreacted Starting Materials: Such as the parent ketone (cyclohexane-1,4-dione), cyanide sources (e.g., KCN), and ammonium salts.

  • Reaction Intermediates: Incomplete cyclization can lead to the presence of α-amino acid or N-carbamoyl amino acid intermediates.

  • Side-Products: Polymerization products or byproducts from undesired side reactions.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, ethanol, water).

Q3: How do I assess the purity of my this compound sample?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): The first and quickest step. A single, well-defined spot in multiple eluent systems is a good indicator of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing purity. The absence of signals corresponding to starting materials, intermediates, or solvents in the final spectra indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity, often expressed as a percentage of the total peak area.[4]

Purification Protocols & Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Workflow Overview: From Crude Product to Pure Compound

The diagram below illustrates a typical decision-making workflow for the purification of this compound.

Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Extraction, Wash) Crude->Workup Crude_Solid Crude Solid Workup->Crude_Solid TLC TLC Analysis Crude_Solid->TLC Recrystallize Recrystallization TLC->Recrystallize One major spot, crystalline solid Chromatography Column Chromatography TLC->Chromatography Multiple spots / Oily Pure_Check Purity Check (TLC, MP, NMR) Recrystallize->Pure_Check Chromatography->Pure_Check Pure_Check->Chromatography Fail Pure_Product Pure Product Pure_Check->Pure_Product Pass Impure Product is Impure Impure->Chromatography

Caption: General purification workflow for this compound.

Recrystallization Issues

Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent or its solubility is so high that the solution becomes supersaturated below the solvent's boiling point, causing it to separate as a liquid phase. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute.

Causality & Solution:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture until the oil layer redissolves completely.[5]

  • Lower the Temperature: Allow the solution to cool more slowly. Rapid cooling encourages oil formation over crystal nucleation. Let the flask cool to room temperature undisturbed before moving it to an ice bath.[6]

  • Change Solvents: The chosen solvent may be too good. Select a solvent in which your compound has slightly lower solubility. Alternatively, use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[5]

Step-by-Step Protocol: Two-Solvent Recrystallization

  • Place the crude, oily solid in an Erlenmeyer flask with a stir bar.

  • Heat the flask and add a minimal amount of a "good" solvent (e.g., ethanol or methanol) dropwise until the oil completely dissolves.

  • While still hot, add a "poor" solvent (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold "poor" solvent.

  • Dry the crystals under high vacuum.

Q5: My compound won't crystallize from solution, even after cooling in an ice bath. How can I induce crystallization?

Crystal formation requires a nucleation event, which can sometimes be slow to initiate.[6]

Solutions:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide a surface for crystal nucleation.[6]

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cold solution. This "seed" provides a template for further crystal growth.[5]

  • Reduce Volume: If the solution is not saturated enough, carefully evaporate some of the solvent and attempt to cool it again.

Column Chromatography Issues

Q6: My compound is streaking badly on the TLC plate and likely on the column. How can I get clean separation?

Streaking is often observed with polar or ionizable compounds, like the hydantoin ring system in your target molecule, on silica gel. The acidic silanol groups (Si-OH) on the silica surface can interact strongly with basic sites (like the nitrogens in the hydantoin), causing poor peak shape and band broadening.

Solutions:

  • Add a Modifier to the Eluent:

    • For Basic Compounds: Add a small amount of a basic modifier like triethylamine (Et₃N) or pyridine (0.5-2%) to your eluent. This neutralizes the acidic sites on the silica, preventing strong adsorption of your compound.

    • For Acidic Compounds: Add a small amount of acetic acid or formic acid (0.5-2%) to the eluent.

  • Use a Different Stationary Phase: If modifying the eluent doesn't work, consider using a less acidic stationary phase, such as neutral alumina or a reverse-phase silica (C18).[3]

Problem Probable Cause Solution
Streaking on TLCStrong interaction with acidic silica gelAdd 1% triethylamine to the eluent (e.g., Ethyl Acetate/Hexane/Et₃N 50:49:1)
Poor SeparationInappropriate eluent polaritySystematically screen solvent systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol) to find one where the target compound has an Rf value of ~0.3.
Compound Stuck on ColumnEluent polarity is too lowGradually increase the polarity of the eluent. A gradient elution might be necessary.

Step-by-Step Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel as a slurry in your starting eluent (a low-polarity solvent system determined by TLC).

  • Load the Sample: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane (DCM). If solubility is an issue, adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a volatile solvent (e.g., DCM, acetone), add silica gel, and evaporate the solvent to get a free-flowing powder.

  • Run the Column: Carefully add the sample to the top of the column. Add the eluent and apply gentle pressure (using air or nitrogen) to achieve a steady flow rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze Fractions: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Decision Tree for Impure Product

If your post-purification analysis shows that the product is still not pure, use the following decision tree to guide your next steps.

Troubleshooting Impure Product Start Purity check fails (e.g., multiple spots on TLC) Impurity_ID What is the impurity's Rf relative to the product? Start->Impurity_ID Higher_Rf Impurity has higher Rf (Less Polar) Impurity_ID->Higher_Rf Higher Rf Lower_Rf Impurity has lower Rf (More Polar) Impurity_ID->Lower_Rf Lower Rf Action_Recrystallize Attempt recrystallization with different solvent system Impurity_ID->Action_Recrystallize Very close Rf Action_Higher Re-run column with a less polar eluent Higher_Rf->Action_Higher Action_Lower Re-run column with a more polar eluent Lower_Rf->Action_Lower Action_Wash Consider an aqueous wash to remove highly polar impurities Lower_Rf->Action_Wash Final_Check Re-check Purity Action_Higher->Final_Check Action_Lower->Final_Check Action_Recrystallize->Final_Check Action_Wash->Final_Check

Caption: Decision tree for reprocessing an impure sample of this compound.

References

  • Irosu, I. A., et al. (n.d.). Spiro Compound. Scribd. Available at: [Link]

  • Google Patents. (2020). CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof.
  • Kostakis, C., et al. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2018(4), M1021. Available at: [Link]

  • PubChem. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. Available at: [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available at: [Link]

  • American Elements. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. Available at: [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. Available at: [Link]

  • Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213589. Available at: [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. Available at: [Link]

Sources

Spirohydantoin Synthesis Technical Support Center: A Guide to Improving Yield and Overcoming Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirohydantoin Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of spirohydantoins. Our goal is to empower you with the knowledge to not only execute these syntheses but to understand the underlying principles that govern their success, ultimately leading to improved yields and purity.

Introduction: The Significance of Spirohydantoins

Spirohydantoins are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid spirocyclic core makes them attractive scaffolds for the development of therapeutic agents with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1] The Bucherer-Bergs reaction is a cornerstone for the synthesis of these valuable molecules, offering a straightforward route from readily available ketones or aldehydes.[2] However, as with any chemical transformation, challenges can arise, leading to suboptimal yields and purification difficulties. This guide will address these common issues in a practical, question-and-answer format.

Section 1: Understanding the Core Synthesis - The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multi-component reaction that convenes a ketone or aldehyde, an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium carbonate to form a 5,5-disubstituted hydantoin.

The Reaction Mechanism: A Step-by-Step Breakdown

A solid understanding of the reaction mechanism is paramount for effective troubleshooting. The currently accepted mechanism proceeds as follows:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the carbonyl carbon of the ketone or aldehyde, forming a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin to produce an α-aminonitrile.

  • Carbamic Acid Formation: The aminonitrile then reacts with carbon dioxide, also from ammonium carbonate, to form a cyano-carbamic acid.

  • Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to yield a 5-imino-oxazolidin-2-one.

  • Rearrangement to Hydantoin: Finally, this intermediate rearranges to the more stable spirohydantoin product.[2][3]

Bucherer_Bergs_Mechanism Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN⁻ KCN KCN/(NH₄)₂CO₃ KCN->Cyanohydrin Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃ Carbamic_Acid Cyano-Carbamic Acid Aminonitrile->Carbamic_Acid + CO₂ Imino_Oxazolidinone 5-Imino-oxazolidin-2-one Carbamic_Acid->Imino_Oxazolidinone Intramolecular Cyclization Spirohydantoin Spirohydantoin Imino_Oxazolidinone->Spirohydantoin Rearrangement

Caption: The reaction mechanism of the Bucherer-Bergs synthesis.

Section 2: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues that you may encounter during your spirohydantoin synthesis experiments.

Low or No Product Yield

Q1: My reaction has resulted in a very low yield or no spirohydantoin product at all. What are the likely causes?

A1: Low or no yield in a Bucherer-Bergs reaction can stem from several factors. Here's a systematic approach to diagnosing the issue:

  • Reagent Quality and Stoichiometry:

    • Cyanide Source: Ensure you are using fresh, high-purity potassium or sodium cyanide. Older cyanide salts can be less reactive.

    • Ammonium Carbonate: This reagent can decompose over time, releasing ammonia and carbon dioxide. Use a fresh bottle or one that has been stored properly.

    • Stoichiometry: A common starting point is a 1:2:4 molar ratio of ketone:KCN:(NH₄)₂CO₃. Deviations from this can impact the reaction efficiency.

  • Reaction Conditions:

    • Temperature: The reaction generally requires heating. A typical temperature range is 60-80°C. Insufficient temperature can lead to a sluggish or stalled reaction.

    • Solvent: A mixture of ethanol and water is commonly used.[4] The ratio can be critical for substrate solubility. If your starting ketone has poor solubility, consider alternative solvents like dimethylformamide (DMF) or acetamide.[4][5]

    • Reaction Time: Some ketones, particularly sterically hindered ones, may require longer reaction times. For example, the synthesis of phenytoin from benzophenone showed a significant yield increase when the reaction time was extended from 10 to 90 hours.[4]

  • Substrate Reactivity:

    • Steric Hindrance: Highly substituted or bulky ketones can react slowly or not at all due to steric hindrance, which impedes the initial nucleophilic attack of the cyanide ion.[6][7][8]

    • Electronic Effects: Ketones with strong electron-withdrawing groups can be less reactive as they decrease the electron density at the carbonyl carbon, making it less electrophilic.

Q2: I've isolated a product, but it's not the desired spirohydantoin. What could it be?

A2: The most common intermediate that might be isolated if the reaction does not go to completion is the α-aminonitrile . This occurs when the final cyclization and rearrangement steps are hindered.

  • Incomplete Reaction: Insufficient heating or reaction time can lead to the accumulation of the aminonitrile intermediate.

  • Hydrolysis: Under certain workup conditions, the aminonitrile can be hydrolyzed back to the starting ketone or to an α-amino acid.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting Start Low/No Yield Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Conditions Optimize Reaction Conditions Conditions_OK Conditions Optimized? Check_Conditions->Conditions_OK Check_Substrate Assess Substrate Reactivity Substrate_OK Substrate Suitable? Check_Substrate->Substrate_OK Reagent_OK->Check_Conditions Yes Replace_Reagents Use Fresh Reagents Adjust Stoichiometry Reagent_OK->Replace_Reagents No Conditions_OK->Check_Substrate Yes Modify_Conditions Increase Temp/Time Change Solvent Conditions_OK->Modify_Conditions No Modify_Synthesis Consider Alternative Synthesis Route Substrate_OK->Modify_Synthesis No Success Improved Yield Substrate_OK->Success Yes Replace_Reagents->Start Modify_Conditions->Start Modify_Synthesis->Success

Caption: A troubleshooting flowchart for addressing low spirohydantoin yield.

Purification Challenges

Q3: I have obtained a crude product, but I am struggling to purify it. What are the recommended purification methods?

A3: The purification of spirohydantoins can sometimes be challenging due to the presence of unreacted starting materials, intermediates, or byproducts. The choice of purification method depends on the properties of your specific compound and the impurities present.

  • Recrystallization: This is often the most effective method for purifying solid spirohydantoins.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol-water mixtures are a common choice.[9] Experiment with different ratios to find the optimal conditions for your product.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[10]

Problem Possible Cause Solution
Oily product instead of crystalsImpurities are preventing crystallization.Try a different recrystallization solvent or consider column chromatography.
Low recovery after recrystallizationToo much solvent was used; the compound is too soluble in the chosen solvent.Use the minimum amount of hot solvent; try a solvent in which the compound is less soluble.
Colored crystalsPresence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb your product).
  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative.

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of spirohydantoins.

    • Mobile Phase: The choice of eluent depends on the polarity of your compound. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity can be gradually increased to elute the desired compound.

    • Monitoring: Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing your product.

Side Reactions and Byproduct Formation

Q4: What are the common side reactions in spirohydantoin synthesis, and how can I minimize them?

A4: While the Bucherer-Bergs reaction is generally robust, side reactions can occur, leading to the formation of unwanted byproducts.

  • Hydrolysis of the Hydantoin Ring: The hydantoin ring can be susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[11][12][13][14][15] This can lead to the formation of hydantoic acid derivatives. To minimize this, avoid excessively harsh pH conditions during workup and purification.

  • Polymerization: Some aldehydes and ketones, particularly those that are prone to self-condensation, can form polymeric byproducts under the reaction conditions. Using a more dilute reaction mixture or adding the carbonyl compound slowly to the reaction mixture can sometimes mitigate this issue.

  • Formation of α-Hydroxy Acids: If the aminonitrile intermediate is hydrolyzed under acidic conditions, it can lead to the formation of an α-hydroxy acid instead of the desired amino acid precursor. Careful control of the workup pH is crucial.

Section 3: Optimizing Your Synthesis Protocol

Q5: How can I proactively optimize my spirohydantoin synthesis to achieve the highest possible yield?

A5: Optimization is key to a successful synthesis. Here are several parameters you can adjust:

  • Temperature and Reaction Time: As mentioned earlier, these are critical. For a new substrate, it is advisable to monitor the reaction by TLC to determine the optimal reaction time.

  • Solvent System: The choice of solvent can significantly impact the reaction. While ethanol/water is standard, exploring other solvents like methanol, isopropanol, or even co-solvents like dioxane might be beneficial for certain substrates.

  • pH Control: The pH of the reaction mixture can influence the equilibrium of the initial steps. Maintaining a slightly basic pH is generally favorable.

  • Use of Additives: In some cases, the use of a phase-transfer catalyst can be beneficial, especially if the starting ketone has low solubility in the aqueous-organic solvent mixture.

Table of Optimized Conditions for a Model Reaction (Synthesis of 5,5-diphenylhydantoin - Phenytoin) [4]

Parameter Condition 1 Condition 2 Condition 3
Solvent 60% EtOH60% EtOHPropylene Glycol
Temperature 58-62 °C110 °C (closed vessel)High Temp (steel bomb)
Time 10 h90 hNot specified
Yield 7%75%91-96%

This table clearly demonstrates that for a challenging substrate like benzophenone, moving to higher temperatures and a different solvent system dramatically improves the yield.

Section 4: Safety First - Handling Cyanide Reagents

Q6: What are the essential safety precautions I must take when working with potassium or sodium cyanide?

A6: Potassium and sodium cyanide are highly toxic and must be handled with extreme care. Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE):

    • Gloves: Always wear two pairs of nitrile gloves.

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.

    • Lab Coat: A full-length, buttoned lab coat is required.

    • Clothing: Wear long pants and closed-toe shoes.

  • Engineering Controls:

    • Fume Hood: All work with cyanide salts must be conducted in a properly functioning chemical fume hood.

  • Handling and Storage:

    • Acids: Never allow cyanides to come into contact with acids. This will generate highly toxic hydrogen cyanide gas.

    • Storage: Store cyanides in a cool, dry, well-ventilated area, away from incompatible substances.

    • Waste: Cyanide waste must be segregated and disposed of as hazardous waste according to your institution's guidelines. Never mix cyanide waste with acidic waste streams.

  • Emergency Procedures:

    • Know the location of safety showers and eyewash stations.

    • Have an emergency plan in place and ensure all lab members are aware of it.

    • In case of exposure, seek immediate medical attention.

For detailed safety guidelines, please consult the safety data sheets (SDS) for potassium and sodium cyanide and your institution's environmental health and safety office.

Section 5: Alternative Synthetic Routes

Q7: The Bucherer-Bergs reaction is not working for my substrate. What are some alternative methods for synthesizing spirohydantoins?

A7: If the Bucherer-Bergs reaction fails, several other methods can be employed:

  • Strecker Synthesis followed by Cyclization:

    • Strecker Synthesis: The ketone or aldehyde is reacted with an amine (or ammonia) and a cyanide source to form an α-aminonitrile.[7][8][16][17]

    • Cyclization: The resulting aminonitrile can then be cyclized to the spirohydantoin using various reagents, such as isocyanates or phosgene derivatives. This two-step approach can sometimes be more successful for sensitive substrates.

Strecker_to_Spirohydantoin Ketone Ketone/Aldehyde Aminonitrile α-Aminonitrile Ketone->Aminonitrile Amine_Cyanide Amine/NH₃ + CN⁻ Amine_Cyanide->Aminonitrile Spirohydantoin Spirohydantoin Aminonitrile->Spirohydantoin Cyclizing_Agent Cyclizing Agent (e.g., Isocyanate) Cyclizing_Agent->Spirohydantoin

Caption: An alternative two-step synthesis of spirohydantoins.

  • Solid-Phase Synthesis: For the preparation of spirohydantoin libraries, solid-phase synthesis offers several advantages, including ease of purification and the potential for automation.[4][18] In this approach, the starting material is attached to a solid support, and the subsequent reaction steps are carried out before the final spirohydantoin is cleaved from the resin.

Conclusion

The synthesis of spirohydantoins is a vital tool in modern drug discovery. While the Bucherer-Bergs reaction provides a powerful and direct route, a thorough understanding of the reaction mechanism, potential pitfalls, and optimization strategies is essential for achieving high yields and purity. This technical support guide has provided a framework for troubleshooting common problems and has highlighted key considerations for successful spirohydantoin synthesis. By applying these principles and always prioritizing safety, researchers can confidently navigate the challenges of these important chemical transformations.

References

  • Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. (n.d.).
  • Li, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega.
  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. (2020). ACS Omega.
  • Hydrolysis of hydantoin to hydantoin acid. (n.d.).
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry.
  • Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. (1978). Journal of the Chemical Society, Perkin Transactions 2.
  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. (n.d.).
  • Bucherer–Bergs reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Bucherer-Bergs Reaction. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. (2022). Journal of Chemical Technology and Metallurgy.
  • Application Notes and Protocols: A Step-by-Step Guide to Recrystallization Using Ethanol. (n.d.).
  • Recrystalliz
  • Substances yield after recrystallization from different solvents. (n.d.).
  • Bucherer-Bergs Reaction. (n.d.).
  • Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. (n.d.).
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). Molecules.
  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI.
  • Steric effects. (n.d.). In Wikipedia. Retrieved from [Link]

  • [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. (2023). MDPI.
  • Strecker Synthesis. (n.d.).
  • New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. (n.d.).
  • Steric hindrance. (2013, February 13). YouTube. Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.).
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.).
  • Bucherer-Bergs Reaction. (n.d.).
  • Steric Hindrance. (2022, February 28). Chemistry LibreTexts.
  • The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins. (n.d.).
  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. (2021). PubMed.
  • Automating Column Chromatography Protein Purific
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed.
  • Hydrophobic-Interaction Membrane Chromatography for Large-Scale Purification of Biopharmaceuticals. (n.d.).
  • Column Technologies from the Leader in Liquid Chromatography and Bioseparation Sciences - BioSuite Columns. (n.d.).
  • Column Cleaning for Ion Exchange Chromatography and Chromatofocusing. (n.d.).

Sources

Technical Support Center: Bucherer-Bergs Synthesis of 1,3-Diazaspiro[4.5]decane-2,4,8-trione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Diazaspiro[4.5]decane-2,4,8-trione via the Bucherer-Bergs reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multicomponent reaction, with a focus on troubleshooting common side reactions and optimizing synthetic outcomes.

Introduction

The Bucherer-Bergs synthesis is a powerful one-pot method for the preparation of hydantoins from ketones or aldehydes, ammonium carbonate, and a cyanide source.[1][2][3][4] The synthesis of this compound, a spirocyclic hydantoin of significant interest in medicinal chemistry, presents unique challenges due to the bifunctional nature of the likely starting material, cyclohexane-1,4-dione. This guide provides in-depth, experience-driven advice to anticipate and mitigate potential side reactions, ensuring a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Bucherer-Bergs reaction?

A1: The reaction proceeds through several key steps:

  • Formation of an imine from the ketone and ammonia (from ammonium carbonate).

  • Nucleophilic attack of cyanide on the imine to form an α-aminonitrile.

  • Reaction of the aminonitrile with carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.

  • Intramolecular cyclization to a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement of this intermediate to the final hydantoin product.[1][2][5]

Q2: What is the proposed main reaction pathway for the synthesis of this compound?

A2: Starting from cyclohexane-1,4-dione, one of the ketone groups reacts with ammonium carbonate and a cyanide source to form the spirohydantoin ring system, leaving the second ketone at the 8-position of the resulting diazaspiro[4.5]decane framework.

Diagram: Proposed Synthesis of this compound

Bucherer-Bergs_Synthesis cluster_reactants Reactants cluster_product Main Product start_material Cyclohexane-1,4-dione end_product This compound start_material->end_product Bucherer-Bergs Reaction reagents + (NH4)2CO3 + KCN Side_Reactions A Cyclohexane-1,4-dione B This compound (Desired Product) A->B Main Reaction C Bis-hydantoin Adduct A->C Double Reaction D Polymeric Byproducts A->D Polymerization E Unreacted Starting Material A->E Incomplete Reaction F Aminonitrile Intermediate A->F Stalled Intermediate B->D Product Polymerization

Caption: Overview of potential side reactions.

Problem 1: Low Yield of the Desired Product and Presence of a Higher Molecular Weight Impurity.

Possible Cause: Formation of a bis-hydantoin byproduct where both ketone groups of the starting material have undergone the Bucherer-Bergs reaction.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of cyclohexane-1,4-dione to the cyanide source and ammonium carbonate may favor the mono-reaction. However, in practice, an excess of the cyanide and carbonate is often needed to drive the reaction to completion. A systematic evaluation of the reactant ratios is recommended.

  • Reaction Time and Temperature: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Shorter reaction times and lower temperatures may favor the formation of the mono-adduct.

  • Purification: The bis-hydantoin product will have a significantly higher molecular weight and different polarity compared to the desired product. This should allow for separation by column chromatography or recrystallization.

Problem 2: Formation of an Insoluble, Polymeric Material.

Possible Cause: Aldol-type condensation reactions between the enolate of the starting material or product and other carbonyl-containing species in the reaction mixture. The basic conditions of the Bucher-Bergs reaction can promote such self-condensation.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature can help to minimize polymerization, although this may also slow down the desired reaction.

  • pH Control: While the ammonium carbonate provides a buffer, localized pH changes can occur. Ensuring efficient stirring can help maintain a homogeneous reaction mixture.

  • Order of Addition: Adding the ketone slowly to the mixture of ammonium carbonate and cyanide may help to minimize its concentration at any given time, thus reducing the rate of self-condensation.

Problem 3: Presence of Unreacted Starting Material and an Aminonitrile Intermediate.

Possible Cause: Incomplete reaction due to insufficient reaction time, temperature, or deactivation of reagents. The aminonitrile is a key intermediate in the reaction mechanism. [1][2][6] Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: If monitoring shows the presence of starting material, prolonging the reaction time or cautiously increasing the temperature can help drive the reaction to completion.

  • Check Reagent Quality: Ensure that the ammonium carbonate and cyanide source are of good quality and have not degraded. Ammonium carbonate can decompose over time, leading to a loss of ammonia and carbon dioxide.

  • Solvent Effects: The choice of solvent can influence the solubility of intermediates and the overall reaction rate. Experimenting with different solvent systems (e.g., aqueous ethanol, aqueous methanol) may be beneficial.

Problem 4: Difficulty in Product Isolation and Purification.

Possible Cause: The product may have some water solubility, making extraction and precipitation challenging. The presence of multiple polar byproducts can also complicate purification.

Troubleshooting Steps:

  • Work-up Procedure:

    • Acidification: After the reaction is complete, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 5-6. This will protonate the hydantoin and may cause it to precipitate. [1] * Extraction: If the product does not precipitate, perform an extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions may be necessary.

    • Purification: Recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetone) is often effective for purifying hydantoins. [1][7]If recrystallization is insufficient, column chromatography on silica gel may be required.

Experimental Protocol: Synthesis of this compound

This protocol is a starting point and may require optimization.

Materials:

  • Cyclohexane-1,4-dione

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) (EXTREME CAUTION: Highly toxic!)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • In a well-ventilated fume hood, combine ammonium carbonate (4.0 eq) and potassium cyanide (2.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add a 1:1 mixture of ethanol and deionized water to dissolve the reagents.

  • Add cyclohexane-1,4-dione (1.0 eq) to the reaction mixture.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Slowly and carefully acidify the reaction mixture with concentrated HCl to pH 5-6. (CAUTION: This will release toxic HCN gas. Perform in a well-ventilated fume hood).

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

  • If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Available from: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available from: [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Available from: [Link]

  • Name Reaction. Bucherer-Bergs Reaction. Available from: [Link]

  • Organic Chemistry. (2021). Bucherer-Bergs Reaction Mechanism. YouTube. Available from: [Link]

  • Štefane, B., & Požgan, F. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(16), 2995. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Spiro-Hydantoin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing the solubility challenges of spiro-hydantoin compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the poor aqueous solubility of this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

The spiro-hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including anticonvulsants and aldose reductase inhibitors.[1][2] However, the rigid, planar, and often lipophilic nature of these compounds frequently leads to poor aqueous solubility, which can severely limit their bioavailability and therapeutic efficacy.[3][4] This guide will walk you through a systematic approach to understanding and overcoming these solubility hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of spiro-hydantoin compounds.

Q1: Why are my spiro-hydantoin compounds poorly soluble?

A: The poor solubility of spiro-hydantoin compounds typically stems from a combination of factors inherent to their molecular structure. These include:

  • High Crystallinity: The rigid and planar structure of the spiro-hydantoin core facilitates strong intermolecular interactions, leading to a highly stable crystal lattice that is difficult to disrupt with solvent molecules.[3][5]

  • Lipophilicity: Many spiro-hydantoin derivatives possess aromatic or heterocyclic ring systems that contribute to their overall lipophilicity, making them less favorable to interact with aqueous media.[6]

  • Lack of Ionizable Groups: If the compound lacks readily ionizable functional groups, its solubility will be largely pH-independent and remain low across the physiological pH range.[7][8]

Q2: What is the first step I should take to assess the solubility of my spiro-hydantoin compound?

A: A fundamental first step is to determine the compound's kinetic and thermodynamic solubility in various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility profile.[9][10][11] This will inform whether strategies like pH adjustment or salt formation are viable options. For instance, some hydantoin derivatives exhibit pH-dependent solubility, with higher solubility at higher pH values.[6]

Q3: Are there any quick formulation tricks to temporarily improve solubility for in vitro assays?

A: For preliminary in vitro screening, using co-solvents can be a rapid way to increase the solubility of your spiro-hydantoin compound.[12][13] Common co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

It is crucial to be mindful of the final co-solvent concentration in your assay, as high concentrations can interfere with biological systems.

Q4: What are the main strategies to fundamentally improve the solubility of a spiro-hydantoin compound for in vivo studies?

A: Broadly, the strategies can be categorized into two main approaches:

  • Chemical Modification: Altering the molecule itself to be inherently more soluble. This includes salt formation and co-crystallization.[14][15][16]

  • Formulation & Processing: Modifying the solid-state properties or the delivery vehicle of the existing molecule. Key techniques include particle size reduction, creating amorphous solid dispersions, and using lipid-based formulations.[3][4][7]

II. Troubleshooting Guides & Detailed Protocols

This section provides in-depth guidance and step-by-step protocols for key solubilization techniques applicable to spiro-hydantoin compounds.

Guide 1: pH Modification and Salt Formation

When to Use: This approach is suitable for spiro-hydantoin compounds that possess an ionizable functional group (e.g., a carboxylic acid or a basic amine) and exhibit pH-dependent solubility.

Causality: By converting a neutral molecule into a salt, you introduce ionic interactions that are more favorable in aqueous media, thereby disrupting the crystal lattice and increasing solubility.[7][8]

Experimental Protocol: Salt Feasibility Screen
  • Determine pKa: Experimentally determine the pKa of your compound using techniques like potentiometric titration or UV-spectrophotometry.

  • Solubility vs. pH Profile: Measure the solubility of the free form of your compound in a series of buffers with pH values ranging from 2 to 10.

  • Counter-ion Selection: Based on the pKa, select a panel of pharmaceutically acceptable counter-ions.

    • For acidic compounds (pKa < 7): Consider sodium, potassium, calcium, or tromethamine salts.

    • For basic compounds (pKa > 7): Consider hydrochloride, sulfate, mesylate, or tartrate salts.

  • Small-Scale Salt Formation:

    • Dissolve a small amount of your compound in a suitable organic solvent (e.g., ethanol, isopropanol).

    • Add a stoichiometric amount of the selected counter-ion (as a solution or solid).

    • Stir the mixture at room temperature or slightly elevated temperature to induce precipitation of the salt.

    • Isolate the solid by filtration, wash with the organic solvent, and dry under vacuum.

  • Characterization: Confirm salt formation and assess its properties using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and measure its aqueous solubility.

Guide 2: Amorphous Solid Dispersions (ASDs)

When to Use: This is a powerful technique for highly crystalline, non-ionizable spiro-hydantoin compounds where salt formation is not an option.

Causality: Amorphous materials lack the long-range molecular order of crystalline solids. This higher-energy state reduces the energy barrier for dissolution, leading to significantly increased apparent solubility and dissolution rates.[17][18][19] The polymer carrier stabilizes the amorphous drug, preventing recrystallization.[18][20]

Workflow for ASD Development

G A Ionizable Group? B Yes A->B Yes C No A->C No D pH/Salt Formation B->D E Amorphous Solid Dispersion (ASD) C->E F Co-crystallization C->F G Particle Size Reduction E->G Complementary F->G Complementary

Caption: Decision tree for selecting a solubilization strategy.

III. Conclusion

Overcoming the poor solubility of spiro-hydantoin compounds is a multifaceted challenge that requires a systematic and informed approach. There is no one-size-fits-all solution; the optimal strategy will depend on the specific physicochemical properties of your molecule. By starting with a thorough characterization of the compound's pH-dependent solubility and then exploring the targeted strategies outlined in this guide—from salt formation and co-crystallization to amorphous solid dispersions—researchers can significantly enhance the developability of these promising therapeutic agents.

References

  • Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties - PMC - NIH. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
  • Formulation Methods for Poorly Soluble Drugs - ChemRealm: Wandering in the Chemical Realm. (2025, May 19).
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.).
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - NIH. (n.d.).
  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.).
  • Strategies for formulating and delivering poorly water-soluble drugs | Request PDF. (2025, August 10).
  • Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma. (2023, March 10).
  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients - PMC - NIH. (n.d.).
  • List of Amorphous Solid Dispersions Evaluated for In Vitro-In Vivo Performance. (2024, December 10).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - NIH. (n.d.).
  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications - International Journal of Scientific Research & Technology. (n.d.).
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - MDPI. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • strategies to increase solubility and bioavailability of drugs - ResearchGate. (2024, March 29).
  • Solubilizing excipients in oral and injectable formulations - PubMed. (n.d.).
  • Recent Updateson Cocrystals Technologieson Enhancement of Solubilityofthe Drugs - IOSRPHR. (2020, November 5).
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
  • (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (2025, August 9).
  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC. (n.d.).
  • Insight into Concept and Progress on Pharmaceutical Co-Crystals: An Overview. (n.d.).
  • Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof - Google Patents. (n.d.).
  • Chemical Modification: A unique solutions to Solubility problem | Journal of Drug Delivery and Therapeutics. (2019, March 15).
  • Theoretical pH-solubility profiles of the studied drugs in compendial... - ResearchGate. (n.d.).
  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC - PubMed Central. (2022, November 28).
  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - MDPI. (n.d.).
  • Spiro hydantoin aldose reductase inhibitors - PubMed. (n.d.).
  • Chemical Modification: A unique solutions to Solubility problem - ResearchGate. (2025, August 6).
  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - NIH. (2025, October 8).
  • Chemical Modification: A unique solutions to Solubility problem - SciSpace. (2019, March 15).
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022, December 4).
  • Solubilizing Excipients in Oral and Injectable Formulations - ResearchGate. (2025, August 5).
  • Solubility data and pK a values of a few drugs that demonstrate... - ResearchGate. (n.d.).
  • Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones - PubMed. (n.d.).

Sources

Technical Support Center: Optimization of Reaction Conditions for 1,3-Diazaspiro[4.5]decane-2,4,8-trione Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and derivatization of 1,3-diazaspiro[4.5]decane-2,4,8-trione and its analogues. This resource is meticulously designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of spirohydantoin synthesis. Drawing upon established principles and field-proven insights, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure the success of your experiments.

The synthesis of the this compound core, a privileged scaffold in medicinal chemistry, is most commonly achieved via the Bucherer-Bergs reaction, a robust multicomponent reaction involving a cyclic ketone, a cyanide source, and ammonium carbonate.[1] While effective, this reaction is not without its challenges, including low yields with certain substrates, potential side reactions, and purification difficulties. This guide will address these issues head-on, providing a clear path to successful and reproducible derivatization.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and derivatization of 1,3-diazaspiro[4.5]decane-2,4,8-triones.

Q1: My Bucherer-Bergs reaction is resulting in a very low yield or failing to proceed. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in a Bucherer-Bergs reaction is a common frustration, often stemming from several key factors. The primary areas to investigate are reagent quality, reaction conditions, and substrate reactivity.

  • Reagent Stoichiometry and Quality:

    • Insight: A balanced molar ratio of the reactants is crucial for driving the reaction to completion. An excess of the cyanide source can sometimes lead to side product formation.[2]

    • Solution: A good starting point is a 1:2:2 molar ratio of the ketone to potassium cyanide (KCN) to ammonium carbonate ((NH₄)₂CO₃).[2] Ensure that all reagents are of high purity and that the ammonium carbonate has not significantly decomposed.

  • Critical Role of pH:

    • Insight: The pH of the reaction medium is paramount. The initial step, cyanohydrin formation, is favored under slightly acidic to neutral conditions (pH ~4-5), while the subsequent steps proceed more efficiently under slightly basic conditions.[3][4] Ammonium carbonate typically buffers the reaction in the optimal range of pH 8-9.[2]

    • Solution: Verify the pH of your reaction mixture. If it deviates significantly from the 8-9 range, it can hinder the reaction. Strongly alkaline conditions can lead to cyanide degradation, while acidic conditions inhibit the formation of the crucial cyanohydrin intermediate.[2]

  • Temperature and Reaction Time:

    • Insight: The Bucherer-Bergs reaction often requires thermal energy to proceed at a reasonable rate. For sterically hindered or electronically deactivated ketones, such as benzophenone, standard conditions can result in very low yields (e.g., 7%).[1]

    • Solution: For standard cyclic ketones, refluxing in a 50% aqueous ethanol solution at 60-70°C is a common starting point.[5] For less reactive substrates, increasing the temperature to 110°C in a sealed vessel to prevent the loss of volatile components can dramatically improve yields.[1] Prolonging the reaction time from a few hours to 90 hours has also been shown to significantly increase product formation in challenging cases.[1]

  • Substrate Reactivity and Steric Hindrance:

    • Insight: The structure of the starting ketone has a profound impact on the reaction's success. Sterically bulky substituents on the cyclic ketone can impede the initial nucleophilic attack of the cyanide ion.[3]

    • Solution: For sterically hindered ketones, consider employing more forcing reaction conditions as described above. Alternatively, the use of ultrasonication has been demonstrated to accelerate the reaction, often leading to higher yields in shorter times and at lower temperatures.[1][6]

Q2: I am observing significant side product formation. What are the common impurities and how can I minimize them?

A2: The formation of byproducts can complicate purification and reduce the yield of the desired spirohydantoin. Understanding the potential side reactions is key to mitigating them.

  • Incomplete Cyclization:

    • Insight: The reaction proceeds through several intermediates, including a cyanohydrin and an aminonitrile.[2] Incomplete reaction can leave these intermediates or partially cyclized products, such as α-ureido acids, in the final mixture.[7]

    • Solution: Ensure adequate reaction time and temperature to drive the reaction to completion. The "Hoyer modification," which involves heating the reaction mixture in a closed system under an atmosphere of carbon dioxide, can also improve yields and favor the formation of the fully cyclized hydantoin.[5]

  • Hydrolysis of the Product:

    • Insight: The hydantoin ring can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly during workup. Acidic workup is typically used to precipitate the product.[2]

    • Solution: Carefully control the pH during the workup. While acidification is necessary for precipitation, prolonged exposure to strong acid should be avoided.

  • Cyanide-Related Side Reactions:

    • Insight: Excess cyanide can potentially lead to undesired side reactions.

    • Solution: Adhere to the recommended 1:2:2 stoichiometry of ketone:KCN:(NH₄)₂CO₃ to avoid a large excess of cyanide.[2]

Q3: I am struggling with the purification of my this compound derivative. My product is "oiling out" during recrystallization. What should I do?

A3: "Oiling out," where the product separates as a liquid rather than a solid during recrystallization, is a common purification challenge. This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present, leading to freezing-point depression.[8][9]

  • Optimize the Solvent System:

    • Insight: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold.

    • Solution: If your compound is oiling out, the cooling process may be too rapid, or the solvent may not be optimal. Try reheating the mixture to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[10] Using a mixed solvent system can also be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, gently warm the mixture until it is clear again and allow it to cool slowly.[8] Common solvent systems for recrystallization include ethanol/water mixtures.[2]

  • Address Impurities:

    • Insight: High levels of impurities can significantly lower the melting point of your product, making it more prone to oiling out.

    • Solution: If you suspect significant impurities, consider a preliminary purification step before recrystallization, such as column chromatography. Adding a charcoal treatment step during the hot filtration of the recrystallization can also help remove colored and some soluble impurities.[9]

  • Induce Crystallization:

    • Insight: Sometimes, a supersaturated solution is reluctant to form crystals without a nucleation site.

    • Solution: If the solution remains clear upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a "seed crystal" of the pure product, if available, is also a highly effective method to induce crystallization.[10]

Q4: I have successfully synthesized the spirohydantoin core and now want to perform N-alkylation or N-acylation. I am getting a mixture of N1 and N3 substituted products. How can I achieve better selectivity?

A4: The hydantoin ring of the this compound has two nitrogen atoms (N1 and N3) that can be functionalized. The N3-H is generally more acidic due to its position between two carbonyl groups, making it more susceptible to deprotonation and subsequent reaction.[11]

  • Favoring N3-Substitution:

    • Insight: Standard alkylation conditions using an alkyl halide in the presence of a base typically favor substitution at the more acidic N3 position.[11]

    • Solution: To achieve selective N3-alkylation, use a suitable base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or THF, followed by the addition of the alkylating agent.

  • Achieving N1-Substitution:

    • Insight: Selective N1-alkylation is more challenging and often requires protection of the N3 position. However, recent methods have shown that direct N1-alkylation is possible under specific conditions.

    • Solution: For direct N1-selective alkylation, the use of potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in THF has been reported to give good yields of the N1-monomethylated product.[12] Alternatively, a protection-deprotection strategy can be employed. The N3 position can be protected, for example, with a group that can be selectively removed after N1-alkylation.[13]

  • N-Acylation:

    • Insight: Similar to alkylation, acylation tends to occur at the more nucleophilic N3 position after deprotonation.

    • Solution: For N3-acylation, reacting the spirohydantoin with an acylating agent like acetic anhydride in the presence of a base such as pyridine is a common method.[11]

II. Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Bucherer-Bergs reaction for the synthesis of this compound?

A: The reaction proceeds through a series of well-established steps:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the cyclic ketone to form a cyanohydrin intermediate.[2]

  • Aminonitrile Formation: The cyanohydrin then reacts with ammonia (generated from ammonium carbonate) in an SN2 reaction to form an aminonitrile.[2]

  • Carbamic Acid Formation: The nitrogen atom of the aminonitrile acts as a nucleophile and attacks carbon dioxide (also from ammonium carbonate) to form a cyano-containing carbamic acid.[2]

  • Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement to Hydantoin: This intermediate then rearranges, likely via an isocyanate intermediate, to yield the final, more stable this compound product.[2]

Q: What are the key safety precautions to consider when performing this reaction?

A: The Bucherer-Bergs reaction involves the use of highly toxic cyanide salts (e.g., KCN or NaCN). It is imperative to handle these reagents with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

Q: Can I use other cyanide sources besides KCN or NaCN?

A: While KCN and NaCN are the most common cyanide sources, trimethylsilyl cyanide (TMSCN) can also be used, often in the presence of a Lewis acid. This can sometimes offer advantages in terms of solubility and reactivity.

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system will show the consumption of the starting ketone and the appearance of the product spot. It is advisable to run a co-spot of the starting material alongside the reaction mixture for accurate comparison.

III. Optimized Experimental Protocols

Protocol 1: General Synthesis of this compound via Bucherer-Bergs Reaction

This protocol provides a general procedure that can be adapted for various substituted cyclic ketones.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the cyclic ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The amount of solvent should be sufficient to form a stirrable slurry.

  • Reaction: Heat the reaction mixture to 60-70°C with vigorous stirring. Monitor the reaction by TLC until the starting ketone is consumed (typically 4-24 hours). For less reactive ketones, the temperature can be increased, and the reaction time extended.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. To maximize recovery, reduce the volume of the solvent under reduced pressure and then acidify the aqueous residue with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Protocol 2: N3-Acetylation of this compound

This protocol describes a typical procedure for the acylation of the spirohydantoin core.

  • Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 eq) in pyridine.

  • Acylating Agent Addition: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 eq).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization if necessary.

IV. Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters and their impact on the yield of spirohydantoin synthesis, providing a quick reference for optimization.

ParameterStandard ConditionOptimized Condition for Low Reactivity SubstratesRationale & Expected Outcome
Temperature 60-70°C[5]110-150°C (in a sealed vessel)Increases reaction rate for sterically hindered or electron-deficient ketones. Expected Outcome: Significant increase in yield.
Reaction Time 4-24 hours24-90 hours[1]Allows for complete conversion of less reactive starting materials. Expected Outcome: Higher conversion and yield.
Solvent 50% Aqueous Ethanol[6]Acetamide or Propylene Glycol[1]Improves solubility of certain substrates and can facilitate the reaction at higher temperatures. Expected Outcome: Improved yield for substrates with poor solubility in aqueous ethanol.
Agitation Magnetic StirringUltrasonication[6]Provides efficient mixing and energy input, accelerating the reaction. Expected Outcome: Shorter reaction times and potentially higher yields.
Pressure AtmosphericElevated CO₂ Pressure (Hoyer Mod.)[5]Shifts the equilibrium towards product formation. Expected Outcome: Improved yield and reduced side products.

V. Visualization of Workflows

Experimental Workflow for Synthesis and Derivatization

Synthesis_Workflow cluster_synthesis Bucherer-Bergs Synthesis cluster_purification Purification cluster_derivatization N-Derivatization start Cyclic Ketone + KCN + (NH4)2CO3 reaction Reaction (60-150°C, 4-90h) start->reaction EtOH/H2O workup Acidic Workup (pH 5-6) reaction->workup crude Crude Spirohydantoin workup->crude recrystallization Recrystallization crude->recrystallization pure_core Pure Spirohydantoin Core recrystallization->pure_core n_alkylation N-Alkylation (e.g., R-X, Base) pure_core->n_alkylation n_acylation N-Acylation (e.g., (RCO)2O, Pyridine) pure_core->n_acylation final_product Final Derivative n_alkylation->final_product n_acylation->final_product

Caption: General workflow for the synthesis and derivatization of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_check Initial Checks cluster_optimization Optimization Steps start Low Yield or No Reaction check_reagents Verify Reagent Quality & Stoichiometry (1:2:2) start->check_reagents check_ph Check Reaction pH (Target: 8-9) start->check_ph increase_temp Increase Temperature (up to 150°C) check_reagents->increase_temp check_ph->increase_temp prolong_time Prolong Reaction Time (up to 90h) increase_temp->prolong_time If still low yield success Improved Yield increase_temp->success change_solvent Change Solvent (e.g., Acetamide) prolong_time->change_solvent If still low yield prolong_time->success ultrasonication Apply Ultrasonication change_solvent->ultrasonication For very difficult cases change_solvent->success ultrasonication->success

Caption: A logical workflow for troubleshooting low yields in the Bucherer-Bergs synthesis.

VI. References

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 1,3-Diazaspiro[4.5]decane-2,4,8-trione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the structural elucidation of 1,3-Diazaspiro[4.5]decane-2,4,8-trione. This molecule, with its spirocyclic core, multiple carbonyl groups, and conformationally restricted cyclohexane ring, often produces NMR spectra that are challenging to interpret due to signal overlap and complex splitting patterns. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide clear, actionable solutions for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected features in the ¹H and ¹³C NMR spectra of this compound?

A1: The spectra of this molecule are defined by several key regions. Understanding these regions is the first step in a successful assignment.

  • ¹H NMR Spectrum:

    • NH Protons (Amide/Imide): Expect one or two broad signals in the downfield region (typically δ 7.0-11.0 ppm). The exact shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

    • Cyclohexane Protons: The eight protons on the cyclohexane ring will appear in the aliphatic region (δ 1.5-3.0 ppm). Due to the rigid spirocyclic structure, the axial and equatorial protons are non-equivalent, leading to complex multiplets and significant signal overlap. The protons on C7 and C9 (adjacent to the C8 carbonyl) are expected to be the most downfield within this group.

  • ¹³C NMR Spectrum:

    • Carbonyl Carbons (C2, C4, C8): Three distinct signals will be present in the highly deshielded region (δ 150-180 ppm). The ketone at C8 will likely have a different chemical shift than the two imide carbonyls at C2 and C4.

    • Spiro Carbon (C5): This quaternary carbon is a key feature and is expected to appear around δ 60-70 ppm. Its signal will be of low intensity due to the lack of an attached proton and longer relaxation time.

    • Cyclohexane Carbons (C6, C7, C9, C10): Four signals are expected in the aliphatic region (δ 20-50 ppm). The C7 and C9 carbons, being alpha to the C8 carbonyl, will be the most downfield in this group.

Table 1: Predicted Chemical Shift Ranges for this compound

Atom Position(s)NucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity / Notes
N1-H, N3-H¹H7.0 - 11.0Broad singlets, solvent-dependent
C7-H₂, C9-H₂¹H2.2 - 3.0Complex multiplets, deshielded
C6-H₂, C10-H₂¹H1.5 - 2.2Complex multiplets, significant overlap
C2, C4 (Imide C=O)¹³C150 - 175Quaternary (weak signals)
C8 (Ketone C=O)¹³C165 - 180Quaternary (weak signal)
C5 (Spiro Carbon)¹³C60 - 70Quaternary (weak signal)
C7, C9¹³C35 - 50CH₂
C6, C10¹³C20 - 35CH₂

Troubleshooting Guide: From Complex Data to Clear Structure

Q2: My ¹H NMR spectrum shows a cluster of overlapping multiplets in the aliphatic region (δ 1.5-3.0 ppm). How can I begin to assign these signals?

A2: This is the most common challenge with this class of molecules. Signal overlap in the one-dimensional (1D) spectrum obscures the coupling information needed for assignment. The solution is to use two-dimensional (2D) NMR to spread the signals across a second frequency dimension.[1][2][3] The first and most crucial experiment is COSY (Correlation Spectroscopy) .

Causality: A COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[3][4] It generates a 2D map where the diagonal peaks correspond to the 1D spectrum, and the off-diagonal "cross-peaks" connect signals from coupled protons. This allows you to trace the connectivity of the entire cyclohexane spin system.

Protocol 1: Acquiring a ¹H-¹H COSY Spectrum

  • Sample Preparation: Dissolve 5-10 mg of your purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice as it can help resolve NH proton signals.

  • Instrument Setup:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard 1D ¹H spectrum and correctly reference it.

    • Select the COSY pulse program (e.g., cosygpppqf on Bruker systems).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to encompass all proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 2-8) per increment to achieve a good signal-to-noise ratio.

    • Acquire at least 256 increments in the indirect dimension (F1) for adequate resolution.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

    • Phase the spectrum and symmetrize it to improve the appearance of cross-peaks.

Interpretation Workflow: Start with the most downfield aliphatic multiplet (likely C7/C9 protons). Find its cross-peaks to identify its neighbors (C6/C10 protons). Then, from the C6/C10 proton signals, find their cross-peaks to trace the rest of the spin system.

Q3: I have resolved the proton spin systems with COSY, but how do I definitively link each proton signal to its corresponding carbon in the ¹³C spectrum?

A3: To correlate directly-bonded protons and carbons, the standard experiment is the HSQC (Heteronuclear Single Quantum Coherence) or its predecessor, the HMQC.[1][2] This 2D experiment produces a spectrum with the ¹H chemical shifts on one axis and the ¹³C chemical shifts on the other. A peak appears at the coordinates corresponding to a proton and the carbon it is attached to.

Causality: The HSQC experiment uses a pulse sequence to transfer magnetization from a proton to its directly attached carbon.[2] This provides an unambiguous correlation, making it an essential tool for assigning the carbon skeleton.

Protocol 2: Acquiring a ¹H-¹³C HSQC Spectrum

  • Sample & Setup: Use the same sample prepared for the COSY experiment. Acquire standard 1D ¹H and ¹³C spectra first.

  • Instrument Setup: Select the HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker systems, which provides editing to distinguish CH/CH₃ from CH₂ signals).

  • Acquisition Parameters:

    • Set the ¹H spectral width (F2 axis) to match your proton spectrum.

    • Set the ¹³C spectral width (F1 axis) to cover the expected carbon range (e.g., 0-180 ppm).

    • The key parameter is the one-bond coupling constant (¹JCH), which is typically set to an average value of 145 Hz for aliphatic and amide systems.

  • Processing: Apply appropriate window functions and perform the 2D Fourier transform.

Interpretation: Each peak in the HSQC spectrum directly links a proton signal on the F2 axis to a carbon signal on the F1 axis. This allows you to transfer all your proton assignments from the COSY experiment directly to the carbon skeleton. Note that quaternary carbons will not appear in an HSQC spectrum.

Q4: The quaternary carbons (C2, C4, C5, C8) are missing from my HSQC spectrum. How can I assign them?

A4: The assignment of non-protonated carbons is achieved using the HMBC (Heteronuclear Multiple Bond Correlation) experiment.[5][6]

Causality: Unlike HSQC, which detects one-bond correlations, HMBC is optimized to detect longer-range correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[7] By observing which protons "see" a quaternary carbon from a distance, you can piece together its location in the structure.

Workflow for Assigning Quaternary Carbons:

  • Carbonyls (C2, C4, C8):

    • Look for correlations from the NH protons to the imide carbonyls (C2, C4).

    • Look for correlations from the C7 and C9 protons to the ketone carbonyl (C8).

  • Spiro Carbon (C5):

    • This is the most critical assignment. Look for correlations from the protons on C6 and C10 to the spiro carbon C5. You may also see correlations from the NH protons.

Protocol 3: Acquiring a ¹H-¹³C HMBC Spectrum

  • Sample & Setup: Use the same sample. Select the HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

  • Acquisition Parameters:

    • Spectral widths are set similarly to the HSQC experiment.

    • The crucial parameter is the long-range coupling constant (nJCH), which is typically optimized for a range of 4-10 Hz. This value dictates the strength of the observed cross-peaks.

  • Processing: Standard 2D processing.

Q5: How can I confirm the identity of my CH, CH₂, and CH₃ groups in the ¹³C spectrum?

A5: While an edited HSQC can differentiate CH₂ groups from CH/CH₃ groups, a more direct method is the DEPT (Distortionless Enhancement by Polarization Transfer) experiment.[8] This is a set of 1D experiments that selectively show carbons based on the number of attached protons.

Causality: DEPT uses a specific pulse sequence with varying final pulse angles to manipulate the phase of carbon signals based on the number of attached protons.[9][10]

Common DEPT Experiments:

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are absent.[9][11]

  • DEPT-90: Only CH signals are visible.[9][11]

  • Broadband Decoupled ¹³C: Shows all carbon signals.

By comparing these three spectra, you can unambiguously determine the multiplicity of every carbon signal. For this compound, the DEPT-135 spectrum will show all four cyclohexane carbons (C6, C7, C9, C10) as negative peaks, confirming their identity as CH₂ groups.

Visual Workflow and Logic

The logical progression of experiments for a full structural elucidation is critical. The following diagram outlines the recommended workflow.

NMR_Workflow cluster_1D 1. Foundational 1D Experiments cluster_2D 2. Connectivity & Correlation 2D Experiments cluster_analysis 3. Data Interpretation & Assignment H1 Acquire ¹H Spectrum C13 Acquire ¹³C & DEPT-135 Assign_H Identify Proton Spin Systems H1->Assign_H Overlapping signals? Assign_CH Correlate Protons to Attached Carbons C13->Assign_CH COSY Acquire ¹H-¹H COSY HSQC Acquire ¹H-¹³C HSQC HMBC Acquire ¹H-¹³C HMBC Assign_H->COSY Resolve Overlap Assign_H->Assign_CH Assign_CH->HSQC Establish C-H Bonds Assign_Q Assign Quaternary Carbons (C=O, Spirocenter) Assign_CH->Assign_Q Assign_Q->HMBC Find Long-Range Correlations Final Final Structure Elucidation Assign_Q->Final

Caption: A logical workflow for elucidating complex structures using NMR.

The following diagram illustrates the key correlations used to assemble the molecular fragments of this compound.

Molecular_Correlations cluster_mol Key Structural Fragments Hydantoin Hydantoin Ring (C2, C4, N1, N3) Spiro Spirocenter (C5) Hydantoin->Spiro HMBC Cyclohexanone Cyclohexanone Ring (C6-C10, C8) Cyclohexanone->Spiro HMBC Cyclohexanone->Cyclohexanone Internal H-H Correlations

Caption: Key 2D NMR correlations for structural assembly.

By systematically applying this combination of 1D and 2D NMR experiments, the complex spectra of this compound can be fully interpreted, leading to an unambiguous structural assignment.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved January 19, 2026, from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 2D NMR Introduction. Retrieved January 19, 2026, from [Link]

  • Trigo, G. G., Martínez, M. M., & Gálvez, E. G. (1980). PMR and 13C-NMR Spectroscopy of Tropane and N-Substituted Nortropane Spirohydantoins. Journal of Pharmaceutical Sciences, 70(1), 87-89.
  • Barrow, C. J., & Sun, H. H. (2012). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 55(10), 351-366.
  • News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione. Retrieved January 19, 2026, from [Link]

  • Marinov, M., Frenkeva, M., Naydenova, E., Penchev, P., & Stoyanov, N. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 345-352.
  • Stoyanov, N., et al. (2022). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2022(2), M1389.
  • Bagno, A. (2011). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Magnetic Resonance in Chemistry, 49(S1), S1-S2.
  • MDPI. (2022). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. Retrieved January 19, 2026, from https://www.mdpi.com/1422-8599/2022/2/M1389
  • Papakyriakou, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(4), M1280.
  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved January 19, 2026, from [Link]

  • AZoLifeSciences. (2021). Overcoming the Limitations of NMR. Retrieved January 19, 2026, from [Link]

  • University of Puget Sound. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved January 19, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. Retrieved January 19, 2026, from [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved January 19, 2026, from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Retrieved January 19, 2026, from [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved January 19, 2026, from [Link]

  • Zampieri, D., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1282.
  • University of Ferrara. (2022). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved January 19, 2026, from [Link]

  • Lumen Learning. (n.d.). Complex Spin-Spin Splitting Patterns. Retrieved January 19, 2026, from [Link]

  • YouTube. (2016). NMR Spectroscopy. Retrieved January 19, 2026, from [Link]

  • Wiley Analytical Science. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Crystallization of 1,3-Diazaspiro[4.5]decane-2,4,8-trione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 1,3-Diazaspiro[4.5]decane-2,4,8-trione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity crystalline material of this spirohydantoin derivative. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established crystallographic principles.

Introduction to Crystallization Challenges

This compound is a heterocyclic compound with multiple hydrogen bond donors and acceptors, contributing to its unique solubility profile and crystallization behavior. Achieving a crystalline solid of high purity and suitable morphology is a critical step in its characterization and further application. However, the process is often hampered by issues such as the formation of amorphous solids, "oiling out," or the growth of poorly defined crystals. This guide aims to provide a systematic approach to overcoming these obstacles.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing a successful crystallization strategy.

PropertyValueSource
CAS Number 51145-74-5[1][2][3]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol N/A
Appearance Typically a white to off-white solidN/A
Hydrogen Bond Donors 2N/A
Hydrogen Bond Acceptors 3N/A
Predicted LogP -0.9 to -1.1[4]
Solubility Profile Generally soluble in polar protic solvents (e.g., alcohols, water at high temperatures) and some polar aprotic solvents. Low solubility in nonpolar solvents.[5][6]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.

Q1: I've followed a standard cooling crystallization protocol, but no crystals have formed, even after extended cooling. What should I do?

Possible Causes:

  • Insufficient Supersaturation: The concentration of the compound in the solvent may not have reached the necessary level for nucleation to occur.[7][8] This can happen if too much solvent was used initially.

  • High Solubility at Low Temperatures: The compound may still be too soluble in the chosen solvent, even at reduced temperatures.

  • Kinetic Barrier to Nucleation: The formation of the initial crystal nucleus is a kinetically controlled process that can sometimes be very slow.[7][8]

Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[9] This creates microscopic imperfections on the glass that can serve as nucleation sites.

  • Introduce a Seed Crystal: If you have a small amount of solid this compound, add a tiny crystal to the supersaturated solution. This will provide a template for further crystal growth.

  • Reduce Solvent Volume: Gently heat the solution to redissolve any solid and then evaporate a small portion of the solvent to increase the concentration. Allow the solution to cool again slowly.

  • Utilize an Anti-Solvent: If the compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (one in which the compound is insoluble) until the solution becomes slightly turbid. Then, add a drop or two of the good solvent to clarify the solution and allow it to cool. Common anti-solvents for polar compounds include ethers or nonpolar hydrocarbons like hexane.[10]

  • Extended Cooling: Place the flask in a colder environment (e.g., a refrigerator or freezer), ensuring the solvent won't freeze. Allow it to stand undisturbed for a longer period.

Q2: My compound separated as an oil ("oiled out") instead of forming crystals upon cooling. How can I fix this?

Possible Causes:

  • Solution Cooled Too Rapidly: If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into an ordered crystal lattice and will instead separate as a supercooled liquid.[11]

  • High Solute Concentration: The concentration of the compound may be too high, leading to it crashing out of solution before crystallization can occur.

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out.[12]

Troubleshooting Protocol:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution.[11] Then, allow the solution to cool much more slowly. Insulating the flask (e.g., with paper towels or in a Dewar flask) can help achieve a slower cooling rate.

  • Dilute the Solution: Add more of the hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. The lower concentration may favor crystal formation upon slow cooling.

  • Change the Solvent: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or one in which the compound has slightly lower solubility at elevated temperatures.

  • Attempt Crystallization at a Lower Temperature: If oiling out occurs at room temperature, try cooling the solution to a lower temperature (e.g., in an ice bath) once it has reached room temperature. The increased viscosity at lower temperatures can sometimes promote nucleation over oiling.

Q3: Crystals formed, but they are very small (like powder) or of poor quality (needles, flakes). How can I grow larger, more well-defined crystals?

Possible Causes:

  • Rapid Nucleation: If nucleation occurs too quickly and at many points, a large number of small crystals will form instead of a smaller number of large crystals.[13] This is often a result of rapid cooling or high supersaturation.

  • Agitation: Disturbing the solution during the cooling phase can induce rapid nucleation.[13]

Troubleshooting Protocol:

  • Ensure Slow Cooling: This is the most critical factor for growing large crystals.[14] After dissolving the compound in the minimum amount of boiling solvent, cover the flask and allow it to cool to room temperature without any disturbance.

  • Reduce Supersaturation: Reheat the solution and add a small excess of solvent. This will slow down the rate at which the solution becomes supersaturated upon cooling, allowing more time for crystal growth.

  • Vapor Diffusion: For growing high-quality single crystals, dissolve the compound in a small amount of a relatively volatile solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent.[15] The anti-solvent will slowly diffuse into the solution, gradually inducing crystallization.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for the crystallization of this compound?

Given the polar nature of the molecule with its hydantoin ring and ketone group, polar protic solvents are a good starting point. Consider the following:

  • Single Solvents: Ethanol, methanol, isopropanol, and water.[6][16] Due to the compound's likely high solubility in some of these at room temperature, a significant temperature gradient will be necessary.

  • Solvent Mixtures: Using a solvent pair can be very effective.[10] A common approach is to dissolve the compound in a good polar solvent (like ethanol or acetone) and then add a less polar or nonpolar anti-solvent (like water, ethyl acetate, or hexane) until turbidity is observed.[6][9]

Q: How do I perform an effective solvent screen?

Place a small amount of your compound (a few milligrams) in several different test tubes. Add a small amount of a different solvent to each tube and observe the solubility at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.[14]

Q: How can colored impurities be removed?

If your product has a persistent color, it may be due to highly conjugated impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5] Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.

Visualized Workflows and Protocols

Troubleshooting Decision Tree

troubleshooting_crystallization start Start Crystallization check_crystals Crystals Formed? start->check_crystals oiled_out Compound Oiled Out? check_crystals->oiled_out No success High-Quality Crystals Obtained check_crystals->success Yes no_crystals No Crystals Formed oiled_out->no_crystals No oil Oily Product oiled_out->oil Yes sol_no_crystals Induce Nucleation: - Scratch flask - Add seed crystal - Concentrate solution - Add anti-solvent no_crystals->sol_no_crystals poor_quality Poor Quality Crystals (powder, needles) sol_poor_quality Improve Crystal Quality: - Ensure very slow cooling - Reduce supersaturation - Use vapor diffusion poor_quality->sol_poor_quality sol_oil Troubleshoot Oiling Out: - Re-dissolve and cool slowly - Dilute solution - Change solvent oil->sol_oil success->poor_quality Check Quality

Caption: Decision tree for troubleshooting common crystallization issues.

Protocol 1: Standard Single-Solvent Recrystallization

This protocol outlines the fundamental steps for purifying a solid compound using a single solvent.

single_solvent_recrystallization cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation choose_solvent 1. Choose Solvent (dissolves when hot, not cold) dissolve 2. Dissolve Compound in minimum boiling solvent choose_solvent->dissolve hot_filter 3. Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter cool 4. Slow Cooling (allow crystals to form undisturbed) hot_filter->cool ice_bath 5. Ice Bath (maximize crystal yield) cool->ice_bath vacuum_filter 6. Vacuum Filtration (collect crystals) ice_bath->vacuum_filter wash 7. Wash Crystals (with minimal ice-cold solvent) vacuum_filter->wash dry 8. Dry Crystals wash->dry

Caption: Workflow for a single-solvent recrystallization.

Detailed Steps:

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the compound just dissolves.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[10]

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the amount of crystallized product.[14]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

References

  • Chemistry Crystallization. (n.d.). Retrieved from sathee jee. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE95lvsC0A17mE_mFBTEhvmcRiXFMi49hYUnrQ4Tr0TSGX5xEOya7hvmCilFhc5kbwUcVRAcqaxC79Y1HOlrZ1E2EQpHkBcvGSRqAc6fJ9EgFN6r6XhlE6rrijzCvK21zL84qjElP7i_moFJOQtCYcYKu13SviuN-KpPrb-PgkNXB-tfT0=]
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZgWNEr5GMN3spHq6NU2c4-_LlLhmaoeLEn6xoLk6ERKWKdi0TPbHOEYRkMcZ0umsT37bGajGhY-i3F8epZrH3BcafTv_86AADE-_87mUzn8IDQ86waQ5MDRo7FaOV2l73S_debgFb88R2Ecjw9Gl5AISgk2HHa6ZkDQnoouv5vXTcQ_Y4w5w=]
  • Crystallization. (n.d.). Retrieved from Harry & Co Jewellery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnNnykPpbCxEIlUIEKfMGLZeZphC6aMz7gNRUm4Jrgwr5JzN-qebLgC_0sVht-DQ2a9TNU4Uk0kq9LVcaRdPvsWAFyv_pMnWTfAIZ5qszXYqYgtEWRZOulTaghCtHQuqyzkf3dOOOfHIBDfiXoff3EP3diZVaGzu4dbf64]
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry.YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRjfp01Zd6HDD9pCtB2r8VDB4eYjTdTksEqTwvdjC94LKzPPMLHvb7_YvsyRO6lvl8id911FR8GKsohZocxhO6HXfM0kFT9qZtUOJfl88KLtmv1wb5eHpFkN3zpLrasNBJ6N8KfEc=]
  • Recrystallization. (n.d.). [https://vertexaisearch.cloud.google.
  • Factors which affect the crystallization of a drug substance. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsUL4PPO10gAE_mYBuuCbif25dMUzvmVr_qOr4or5F8YpjPFW2a8I6K7Q3Zn3sW7QZzSAHPia1FlzdiU8QfytVPJc-ZnBh8q4LoSa6WbQpF3mQzCprB2vUL9uDlZnioHLs-sjCcd3rou92ogHP-X8BGJcR44kozzMXkEQ1QERczBNMyljfzX1VWgtQaaUVzLCaJsq7i5mqkaYHLaYHnkwcFDnI3btM2z_Tnw==]
  • Crystallization. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmU8XE3jPXCaHxc4Jy6dQW619HIQf2R3kK-5twPPQx_bSkhImMndaWgvdlYEQ0fKrezpMhNHX-S7_6bqaSO8rs7a6g5OIYj8p7bKkKATGbsRsozroWnhjIRAhtI2FLEq1rnxpob3HcNQ==]
  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? (2009, November 20). Organic Process Research & Development - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBrzCMdrtWiigUgIoak4vbX_CBwauvkyzcg_6fgu93qFmHb4icvC6tZ1RdR5Spdu4Aa_JIjpRE1sq00SNBckgCpuSX75nfgajpnc70tjhFV9rIY21eLXaqQ86UCbo_KuIhGinn2Y0GDzw=]
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG05S8DcWScDKluVUWRLMZK5LmiM9oTe9ktLTounDa_9rt9LxTbOZl--8p5aNOpo3PAHP476G0h20MrRM36_joIXCjxnDlvzDgjpGudNd79ysTt9mud7VU6qhGopDTZkSlHGraz7VuInSN_CTJflXEl7n-9bhs9NuS5K61zJ6poJX1RsEPpAlW7859TQSM9rPFYaAH_lYFQfoWlGvPYZWFD-DsA26xZB--Iq72muuqC7i_XXwT2dKvqlPtpTcf8M4wn92naU91dnY5MKVYrpCnJVIwfbn28sKEJltZS7rrHs8jWt6GsYSCufT1_sFgH]
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFojoIOj_R8YjESjPW0k2eD7nWLQpgBQKgie8NqT_yjmLWTZP6TJy8ufx3HqQrKrf2v0acVXAU8ryNqqz8YsRpaZ2aSzuzBVfs3phjqXyryvDQzFtsXQISGSyHOEvkzQl2a62Xdwwo=]
  • 1,3-Diazaspiro[4.5]decane-2,4-dione. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExXGOIFUqWAB9sq1kEgzdGuGvs6aJXzS77W6xhBLlI3uuyZ_pG9GDILcHerSwCCeJx6gZCnCZQSd1bPhRoH3oSc7_jJHt4lqp02iou1x6HX4fdoDVEsGsfb4XeZkJXWaIN4BTGGewQqXYFQ51XkAwqYmXNasq-kKs5ukiiaRv2qFcrNMDFyuif]
  • Recrystallization. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI-GuziOIjhWg2zD4fLmbENSosqiE5u2zMlCTLRam_z09hb6aAJwUcDEDOUpZ77i0R7Ma-AeFguY4RsUGk6_rGKBK1-UgWssFCiPKE09uM5o7qL2B-H6P1toavrU9yYt04d2lf6qnuQlPthvG3uwrZf-7Ygck=]
  • Experiment 2: Recrystallization. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELEgMAvNH2Q9wyLF4qrzKjee6JjexRatvbajX_cHqnDi9WivF18Bo85pTF2gBj4EpgF_ZGuENwmwDpgFIxQp_8E6EBnftXf90a5Y0-UfbLG9fU2kaWFl0QUFMcqIcpSsOmfVVfBWvjLMsyfBVkkCHr70tl0UVtsTqMT1ArUCwXbxJXRDjkYAD7WWqoei7QPLroN-EEhHEtg4nRJMd8aduKW7ywd_4qamt1dkrvBRLIcinfgBOR0exMYXaqp4tX3aJ28fA=]
  • Guide for crystallization. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8T1Gwbw1flZmAxNCsLT0uOlMLk9SrsP14cedkKrSOe6ErY01ep77dskpLfAnlN-kzBzevO7amwHCmEWNRFqnphMWUpZWF0neujUkoQjE9AO3clcu_S3-ckwT8JN763qytfGFTIp0HwH6UILSLdEv562bT79b3VEG1TxH01isQAANJ1jP02q1XCjGFAdvHMSb93K5TTZYP_g==]
  • CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvJnCfgxy6VBObeix8ZddpmeyNR5Y0pt9F3QIfyctNq72rsA8_R04VgVFFtq1wJcEC8hTa0K5OGRldYgJ9VUoxoGZWpqYlc-sz2WhbNQWUFOBBWSU5wr2Qx8umIHc-0mJag9pDEugC3cx5AHM=]
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhZwMHs3Wbp6AsJXNLyim0sXbfDe6-ui-O-lCqy6xq0Ykv34EmdCKqh2u4C6fDpgGKTFD3bmYJ4krgJo8Mx6-ggm7ATiNJM3Y8Q6SlPbcUm6UdqRo8vMzvH0lMMUhjLygLZ83bPmP97x90X1O_s_hw6HYcWiHF7rPz_6w9hiVXAVF4Vh7J5fmhtxtL]
  • cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). LookChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE26z9FrtLIlhqNDNaRhh7bjUTM_aZrCb7vnzcFG0IYwjI3zyPTO7vDFPSLjyBEcgishm4mHkX8-8S5kdk8sc8rSg2I5kgxmk_6jWyqCPvxbQsjYcwaOvVvfHNlSBXy-zV_WnZFsFR0OmkgtymxLRu9WKHkCiwusG4=]
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpZid4bZ3g8ydHfAv_VHHc0JWOp_C4CBWNAvAS3lyFHAQRb-gE-nBedRl0qtgcm1oppO3Ud0nV02A6l9VZQYGYV0CHVH6mQjtAODyA2FIc55ejFHYxotuhvbAIn_vfj-ZOLnWvGIvnMJESso-x2TiRwu15EDUbL11I99Ajw5KPvRREhQJZucjvuBmk]
  • 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGwM-0AHkaeI3TWk_wD6MpbDG14HrlRm_1-ahpoKgxM4zJK2qiZYXE1W8OUs26rQigP7uW9RW9KAbCkH9hIIDp7nHy_JaheVPB841DyRpkAAnsH1fwYGDxcOt8xkQVKfk04TtQWbF852Vwyedbm75Bh9mx9H67dzrbFjoeiLvLJsSHHvYgunn-zQd1x545]
  • US3296208A - Hydantoin products and processes for the preparation thereof. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFF12XGrDhV5aq3b5pC7dJKGt0iFRLgUydLenK-QlndhRJ1-QjUpE-dHC40FlwO6aXLnWOKWZ6LrX6s7aRPJvuieKmqnrYcPESvPGyTQeDQQrjaD0TmIci-mtuXZStGaRB9RmgqMW6kutp]
  • Crystal Growing Tips. (2015, April 28). University of Florida, The Center for Xray Crystallography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1rdroknHe5uP6nkkUjigc7CzssBk779SF01yJvM8K5Ux5mV1D_0V9YZnhTRzXc_B-jtVn-gbetmr8RXk3LoK-TnZq09tzr1smemE_Qq6czg-FHah1L3SCIL_YIpSBHABd8NCZyTN0TJePHt9Jv53UHTrE_l-v5X-CvXwGpSA=]
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025, August 7). ResearchGate. [https://vertexaisearch.cloud.google.
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (n.d.). NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCv4nn1vI2kKsCXzUwmYiU6J8A-qNxDDjM6x06HdZezGN618F7RvDaG24n7bL8s8qrxtjq2efHuwXFinMByDtFqGfedjoIChTAvl_1a_FIvlmnlAgIY0l7776kCfnssSub7qsngmYboiVMaD0v]
  • What is the best solvents combination that can be used to crystallize small natural products? (2015, December 8). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEC7zRI4tjgO3No3czUMkLnkFiQV3ilhQsyBlHodckCIZLYT2_3FoveVz3FrtkznezSKFYd_C3hH-BApKWZsRifiXDLXysOhRoIIvyz0osgXB4bzMmEtTfl_26q-7EMs1l_7vhbXZL-WQtaiWZMoeE1siiIJba6GPN06iJ19eSD0PFjI4K0Q8RvAhW-K1UomnHLsmY5duJxGow8uub1UJVwt7jGjZg4oyZvO-2_ECS7Q3ad-MOfn71zg==]
  • Crystallization Solvents.pdf. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhnTC8QMy03rvK65stpBEODJePEiAzjG9aSoILTlh6rrxSVmwFEle6-NvUJLVZ2mTOj_JVYgjLgGG8-_88gq-lmMAtqR9_LY0RRdSB50fc0PPofz4yObIG3SZ7zCKAqbqocKjAYVRqrM6bciNh7SrzuK-7VElgOFHP7xo=]
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. (2025, August 6). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBT5GoNnk1-Z0k8GvND-EV7Ln9o6UywtjlcBDL3SQctAgQbRCzjpj9gJAC8jA_4pH0bWs6PNcZr_dO-mTF9mS7r6o2jhKBaMUcmGxhdzJJLwZ-IqOYNm-btQ_OnMz7RbOHAJ0iGDRAtiKSCYj10rVs1LkBarcw1N6rciBzAwrSo5_L4pHj4y61x9L3nDzLFmJV6cM=]
  • This compound. (n.d.). AMERICAN ELEMENTS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtP9Yg1EXympj6IXVR_LKH87mWPeWLJS66Xv09QZhauPFPQKlIp2L7VfwQSqilwHqVZ2HsuHQPsG6W0syWpDbdsGDU1QEbSek8z4uW-WLVN-ewMl9YeW6dKi3a43kgWMuqFxLuI1zvRSMB7J8iLYqH96q41Lr1VtsPLKvA6YYLThjgAVhAxuC-xTwQDQ==]
  • How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEYChud58EcYc323XgaJXeHBHlOSElqYu1Y7DgRcaf6A1Fig4cuUMffmTSCuQLzKS06_O4m7TBhWeonCRPMof-eqCG2NC-hG7TJnufd4O_Q78FaJ95T6QPO-MJci-Voo8T1dXwGViZGl0yP8FYtfTCi39CFX6fFHF-F2zQIMieoBPQB-gn9tHCszzZADeGIBE=]
  • Advice for Crystallization. (n.d.). Universität Potsdam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI5-CruhvZ_im0I-tma84JW-z5p1bPX8q_agwJRr1p2wznXylhBfVwwMRPEgUDbEU-znFxPjmjx2FugsMAT9wbAfY42mGrbmwEOJM474Za-Mx6r12_2FCDcsSEKxF6GQ7HUBRCvQK-bKBDNOa-_6Mc4A==]
  • 1,3-Diazaspiro[4.5]decane-2,4-dione, 1,3-bis(2-oxiranylmethyl)- - Substance Details. (n.d.). EPA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE9H8WSmagSj0NwUF9CnMAawfxL4zFPZATCfRHNRO8r07IdDytD9GqsfxbLcEUtwITf_dkmBJ7zhR94zPP9m6tOcxT5oCGBbsyvs013vh-xvBG6-SJAJF7U_pTFc0yYRvyhiVS15uePF6WgfpwdyMoezpvAs4rsy3Zb214IC65Oc2g37r-GEt4vMYP]
  • This compound | 51145-74-5. (2022, December 30). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGttxW2Hp6RTNzhF5c56ZFei33Evbqr1aDRrCLN9BHH7WNZcVVOtcW92WwBKzQ3hrZwWLQJrcLPfCeCEnNV562chu0ddmR8Fri4lJNwuTURVQKiszOQiI04bSk4B4rocV117XCbfcmPdQhEZ41yhBRC3blqpOJ99BvYxrUnkYKT7YU=]
  • This compound. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_YdkNZ0Wx_VLL-BISVCLYrzoJhbdl-aAh8Uc46HValMAHpWi-5ZeYJuvbUIE-O6drjNE7Yt3X7ZEHlgmsk4xviaTAyM9PWFVOh8j1ilTn17BPwwTI7jZQFyc-wKQMjp7IRx]
  • This compound. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJQsJc6-0rdaHStLIeTZ8jPNBg8zFaX8KHARcxzDVAvh3SieHxzKcpSvel8fQ83iFKhX02TejlIviWkHleabY78ocC4XRWnelIiYgcUIKgLpWbJgyRE9IyzwP3d5TN4ykdRBcul9vjoe525OS0g5ZsMTZMZK8UTiebqqSp-5ZRQJ7A]
  • This compound. (n.d.). CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpG6P2GnkSyd5mj6V7GFBeKEcrhrxtrJ61maebrtM7OKpFe4UNAjrgL8Ky0BDUGe2-R2uu1mV28AajpRvfiMSdRyRyrGB0zy6OFEC5CbLiL9m2qf96SZnIn2oFHBcxRCSsz5s8Dz6YjtfPWYMxCP8SlmGdkcbXpiHkPqe1Na0sWRJAiu9efnRa5yo=]
  • 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9qYErmKc3q0sOrJkBhjVS90pvBuvWvkuv8j2TIwpQc_7nZMuppp64vXfPj0c6NeB94cYoeaNr5P30TvmDQBI07BHYQaNG-u8urEdBor1JN1_fVXndqIL8iyQm0o_3f3xwiwVJe1lpIZsP66aUYMlZvX2NSp0_LCTsRUDnuUSX0SxVPkTN5GO5sA1YRlzkgzjnG-DdiAClhSDgOCO54449qOn6J-W0f9cuavQ1t5KLO-h4mTUt5z8EnN0YgBGAeNGWuHxGy5DCiysJz8MV55f0cd_6gBRjZtc=]
  • 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria. (2024, June 6). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRxnhMUiQfRjrk-_84_wayVejvExlTHrXv_YxtSieR0dgKvw79QtPIP05VanRvUMD-b_8GK3J2FdAvguzl7ZkP7SgFRG7GMl0rUbiPuDm6te7ejF4lVMoc1a1KCDfy-EfvsRYtocJF0Ewq9bPro7jiBhU2_nwH2ehCEiA5Jo3riw9bptZzX8MxmUU20zwsiMxgnWmmyiJA_iKLJNvDy3TC7LSoxjbJLYI73L6qHKBUby7wJrAp9mow5FcM-99uM7BRMXHi_SEzekTv8zK7iQal76Y_IxVwONja8tss9cuqdpSafFY=]
  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018, May 3). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9-MGzRuUFiy3-O7dvgmK6pp8XUW9LVQibZ_Ub3hRNwaTZ7kOT1vu6xXH5MrJ02QU36rCuCPwxszUARpZ2GUSFu4eqGK6vimMyNqB_N2sbZIkFU9RnETupxO_e9HUg6CPj8Bm9_CHAEopJq2iySGO9XuUotHB1y3ZDYaecG27nyDiC_0ma3YVPF53lgLaUaV7luZq5ZlSC0ziw0zlSfsw1OhqBCkIcizpIRO3i6AWvno63zNMMKDeE3Q5o6M2UwaIqmP_mCvaH94e0UHtrVxSN-ewqMazv]

Sources

Technical Support Center: Synthesis of 1,3-Diazaspiro[4.5]decane-2,4,8-trione and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 1,3-diazaspiro[4.5]decane-2,4,8-trione and its foundational scaffold. Spirohydantoins are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis, scale-up, and purification of these valuable heterocyclic compounds.

Frequently Asked Questions (FAQs): Synthesis & Troubleshooting

This section is designed to directly address the practical questions and challenges that arise during the synthesis of spirohydantoins derived from piperidinone precursors.

Part 1: Core Synthetic Strategies & Mechanisms

Q1: What are the most reliable methods for synthesizing the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold?

There are two primary, well-established multicomponent reactions (MCRs) for constructing the spirohydantoin core from a ketone precursor like N-substituted-4-piperidone: the Bucherer-Bergs reaction and the Strecker synthesis followed by cyclization.

  • Bucherer-Bergs Reaction: This is a one-pot synthesis that combines a ketone, a cyanide salt (e.g., KCN or NaCN), and ammonium carbonate to directly form the hydantoin ring.[2][3] It is often favored for its operational simplicity and efficiency, making it highly suitable for scale-up.[4]

  • Strecker Synthesis Pathway: This is typically a two-step process. First, a Strecker reaction is performed on the ketone with an amine and a cyanide source (like TMSCN) to generate an α-amino nitrile intermediate.[1] This intermediate is then isolated and cyclized with a reagent like isocyanate or chlorosulfonyl isocyanate to form the final spirohydantoin.[5] This route offers greater control and allows for more diverse substitutions on the hydantoin ring.

Q2: Could you provide a detailed mechanism for the Bucherer-Bergs reaction in this context?

Certainly. The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis due to its elegance and efficiency.[6] The mechanism involves several equilibrium steps, with the final irreversible cyclization driving the reaction to completion.

The key steps are:

  • Cyanohydrin Formation: The ketone (N-substituted-4-piperidone) reacts with a cyanide ion to form a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, displaces the hydroxyl group of the cyanohydrin to form an α-amino nitrile.

  • Carbamic Acid Formation: The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate), forming a carbamic acid derivative.

  • Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes intramolecular cyclization, which, after rearrangement, yields the stable 5,5-disubstituted hydantoin product.[7]

Below is a diagram illustrating this mechanistic pathway.

Bucherer_Bergs_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Ketone N-R-4-Piperidone Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + CN⁻, H⁺ Reagents KCN, (NH₄)₂CO₃, H₂O/EtOH Reagents->Cyanohydrin Aminonitrile α-Amino Nitrile Reagents->Aminonitrile CarbamicAcid Carbamic Acid Intermediate Reagents->CarbamicAcid Cyanohydrin->Aminonitrile + NH₃ - H₂O Aminonitrile->CarbamicAcid + CO₂ Spirohydantoin 1,3-Diazaspiro[4.5]decane -2,4-dione Scaffold CarbamicAcid->Spirohydantoin Intramolecular Cyclization

Caption: Mechanism of the Bucherer-Bergs reaction.

Q3: How does the synthesis of the specific this compound derivative differ from the standard scaffold synthesis?

Synthesizing the 8-trione derivative presents a significant increase in complexity. The "8-trione" designation indicates an additional ketone group on the piperidine ring at the C-8 position. This requires a specialized starting material, namely a piperidine-3,4-dione derivative (if the reaction occurs at C-4) or a related precursor.

The primary challenges are:

  • Precursor Availability: Substituted piperidinediones are not as commercially available as simple piperidones and often require multi-step synthesis themselves.

  • Chemoselectivity: With two ketone groups present in the starting material, the Bucherer-Bergs or Strecker reaction may occur at either site, leading to a mixture of regioisomers. Controlling the reaction to selectively target the C-4 ketone while leaving the C-3 (which becomes C-8) ketone untouched would require careful optimization of reaction conditions or the use of protecting groups.

A potential strategy would involve starting with a precursor where the future C-8 ketone is protected as a ketal, performing the spirocyclization at C-4, and then deprotecting the ketal in a final step to reveal the 8-trione.

Q4: Which synthesis method is preferable for scaling up production?

For large-scale synthesis, the Bucherer-Bergs reaction is generally preferred.

FeatureBucherer-Bergs ReactionStrecker Synthesis Pathway
Number of Steps One-potTwo or more steps
Operational Complexity Lower; all reagents added at once.[2]Higher; requires isolation of intermediate.
Reagent Cost Generally lower (KCN, (NH₄)₂CO₃).Can be higher (e.g., TMSCN, isocyanates).
Process Control More challenging to control side reactions.Offers better control and diversification.[1]
Scalability High; favored for industrial applications.Moderate; intermediate isolation can be a bottleneck.
Caption: Comparison of synthetic routes for scalability.

The one-pot nature of the Bucherer-Bergs reaction significantly reduces processing time, equipment usage, and solvent waste, making it more cost-effective and efficient for producing large quantities of the core scaffold.[4]

Part 2: Troubleshooting, Optimization, & Safety

Q5: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Low yield is a frequent issue, often traceable to several factors. The following table outlines a systematic approach to troubleshooting.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS. If starting material remains, consider increasing the reaction temperature (typically 60-100°C) or extending the reaction time.[7]
2. Reagent Degradation: Cyanide salts can be hygroscopic and degrade. Ammonium carbonate can decompose upon storage.Use fresh, high-purity reagents. Store cyanide salts in a desiccator.
3. Side Reactions (Polymerization): Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.Employ high-dilution conditions by adding the ketone slowly to the reaction mixture. This favors the formation of the monomeric spirocycle.
4. Unfavorable pH: The reaction is pH-sensitive. Strongly alkaline conditions can degrade cyanide, while acidic conditions inhibit key steps.[7]Ensure the pH is maintained in the optimal range (typically 8-9) by the ammonium carbonate buffer.
5. Product Loss During Workup: The hydantoin product may have some water solubility, leading to losses during aqueous extraction or washing.After acidification to precipitate the product, cool the mixture thoroughly. Minimize the volume of water used for washing or wash with brine. Consider back-extracting the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
Caption: Troubleshooting guide for low reaction yield.

Q6: I'm observing multiple spots on my TLC plate. What are the likely byproducts?

The most common byproducts are the intermediates of the reaction cascade.

  • α-Amino Nitrile: This is a key intermediate in both the Bucherer-Bergs and Strecker pathways. If the cyclization step is incomplete, this intermediate may remain.

  • Polymeric Materials: As mentioned, intermolecular reactions can lead to the formation of oligomers or polymers, which often appear as a streak or baseline material on the TLC plate.

  • Hydrolyzed Intermediates: If the workup is too harsh or prolonged, the nitrile or other functional groups could potentially hydrolyze.

To minimize these, ensure sufficient reaction time for complete cyclization and consider the high-dilution techniques discussed previously.

Q7: What are the critical safety precautions when handling cyanide salts?

Working with potassium cyanide (KCN) or sodium cyanide (NaCN) requires strict adherence to safety protocols. Cyanide is acutely toxic.

  • NEVER mix cyanide salts with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas. All reactions and workups must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched and disposed of according to your institution's hazardous waste procedures. A common quenching method involves treatment with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.

  • Emergency Preparedness: Ensure an emergency plan is in place and that an antidote kit (e.g., amyl nitrite, sodium thiosulfate) is available and personnel are trained in its use.

Experimental Protocol: Bucherer-Bergs Synthesis

This section provides a representative, detailed protocol for the synthesis of a 1,3-diazaspiro[4.5]decane-2,4-dione scaffold from a commercially available piperidone.

Objective: Synthesize 8-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Workflow Diagram:

Bucherer_Bergs_Workflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Purification A1 Combine KCN and (NH₄)₂CO₃ in EtOH/H₂O A2 Heat mixture to 60 °C A1->A2 B1 Add N-Benzyl-4-piperidone A2->B1 B2 Seal vessel and heat at 60-70 °C for 24h B1->B2 B3 Monitor by TLC B2->B3 C1 Cool to RT, then cool in ice bath B3->C1 C2 Acidify with conc. HCl to pH ~2 C1->C2 C3 Filter the precipitate C2->C3 D1 Wash precipitate with cold H₂O C3->D1 D2 Recrystallize from Ethanol/Water D1->D2 D3 Dry under vacuum D2->D3

Sources

Validation & Comparative

A Comparative Guide to 1,3-Diazaspiro[4.5]decane-2,4,8-trione and 1,3-Diazaspiro[4.5]decane-2,4-dione for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the spirohydantoin scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets. Among the myriad of derivatives, 1,3-Diazaspiro[4.5]decane-2,4-dione has emerged as a key building block in the synthesis of compounds with anticonvulsant, antidiabetic, anticancer, and anti-inflammatory properties.[1] This guide delves into a comparative analysis of this well-established dione with its lesser-known analog, 1,3-Diazaspiro[4.5]decane-2,4,8-trione. The introduction of a ketone at the C8 position of the cyclohexane ring represents a subtle yet potentially significant structural modification. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of these two compounds, highlighting their structural differences and proposing a framework of experimental protocols to elucidate their comparative physicochemical and biological profiles. While direct comparative studies are not yet prevalent in the public domain, this guide will serve as a foundational resource for initiating such investigations.

Structural and Physicochemical Comparison

The core difference between the two molecules lies in the oxidation state of the C8 position on the spirocyclic cyclohexane ring. 1,3-Diazaspiro[4.5]decane-2,4-dione possesses a methylene group at this position, whereas this compound features a carbonyl group. This seemingly minor alteration can have a profound impact on the molecule's polarity, hydrogen bonding capacity, and overall conformation, which in turn can influence its solubility, membrane permeability, and interaction with biological targets.

PropertyThis compound1,3-Diazaspiro[4.5]decane-2,4-dione
CAS Number 51145-74-5[2]702-62-5[3]
Molecular Formula C₈H₁₀N₂O₃C₈H₁₂N₂O₂[3]
Molecular Weight 182.18 g/mol 168.19 g/mol [3]
Melting Point Data not available217-219 °C
Solubility Data not availableData not available
Appearance Data not availableWhite crystalline solid
LogP (Predicted) -0.60.6[3]

The predicted LogP values suggest that the introduction of the ketone in the trione derivative increases its polarity, which would likely decrease its lipophilicity compared to the dione. This has significant implications for its pharmacokinetic profile, including absorption and distribution.

G cluster_0 This compound cluster_1 1,3-Diazaspiro[4.5]decane-2,4-dione a b G start Compound Synthesis & QC physchem Physicochemical Characterization (Solubility, LogP, pKa) start->physchem invitro In Vitro Biological Assays physchem->invitro permeability Permeability Assay (PAMPA) invitro->permeability cytotoxicity Cytotoxicity Assay (MTT/XTT) invitro->cytotoxicity target Target-Based Assay (e.g., ALR2 Inhibition) invitro->target data Data Analysis & Comparison permeability->data cytotoxicity->data target->data conclusion Structure-Activity Relationship Insights data->conclusion

Caption: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

1. Cytotoxicity Assessment: MTT/XTT Assay

  • Objective: To determine the cytotoxic potential of each compound against a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7).

  • Principle: The MTT assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The XTT assay is similar but produces a water-soluble formazan, simplifying the protocol.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of each compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48 or 72 hours.

    • MTT/XTT Addition:

      • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight.

      • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

2. Membrane Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To predict the passive intestinal absorption of the two compounds.

  • Principle: PAMPA is a non-cell-based assay that measures the permeability of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

  • Methodology:

    • Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid mixture (e.g., 2% lecithin in dodecane).

    • Compound Preparation: Prepare solutions of the test compounds in a suitable buffer (e.g., PBS at pH 7.4) in a separate 96-well plate (the donor plate).

    • Assay Setup: Add buffer to the wells of a 96-well acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

    • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

    • Data Analysis: Calculate the permeability coefficient (Pe) for each compound.

Anticipated Outcomes and Significance

The proposed experiments will provide crucial data to build a preliminary structure-activity relationship (SAR) profile. It is hypothesized that the introduction of the C8-keto group in this compound will:

  • Increase Polarity: This is expected to decrease its passive membrane permeability compared to the dione analog.

  • Alter Biological Activity: The additional carbonyl group could serve as a hydrogen bond acceptor, potentially altering the compound's binding affinity and selectivity for various biological targets. This could lead to a different spectrum of biological activity or a change in potency.

  • Impact Cytotoxicity: The change in electronic properties and potential for different metabolic pathways could result in a different cytotoxicity profile.

The results of this comparative analysis will be invaluable for guiding future drug discovery efforts based on the 1,3-diazaspiro[4.5]decane scaffold. Understanding the impact of the C8-keto functional group will enable a more rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties. This foundational knowledge is essential for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • PubChem. 1,3-Diazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

Sources

Navigating the Structure-Activity Landscape of 1,3-Diazaspiro[4.5]decane-2,4,8-trione Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the structure-activity relationship (SAR) for 1,3-diazaspiro[4.5]decane-2,4,8-trione derivatives currently faces a significant challenge due to a scarcity of publicly available research. Extensive searches of scientific literature and chemical databases have revealed a primary focus on the closely related scaffold, 1,3,8-triazaspiro[4.5]decane-2,4-dione, where the 8-position ketone is replaced by a nitrogen atom. This seemingly subtle structural change profoundly impacts the molecule's chemical properties, including its hydrogen bonding capacity, polarity, and overall three-dimensional shape, thereby dictating its biological interactions and therapeutic potential.

While a direct comparative guide on the SAR of this compound derivatives is not feasible at this time, this guide will provide a foundational understanding of the broader spirohydantoin class of compounds, drawing insights from the well-studied 1,3,8-triaza analogues. We will explore the diverse biological activities exhibited by these related compounds, delve into general synthetic strategies, and extrapolate potential SAR hypotheses for the 8-oxo scaffold, paving the way for future research in this promising area.

The Spirohydantoin Scaffold: A Privileged Structure in Medicinal Chemistry

The spirohydantoin motif, characterized by a hydantoin ring fused to a cyclic system at a single carbon atom, is recognized as a "privileged scaffold" in drug discovery. This is attributed to its rigid three-dimensional structure, which allows for the precise orientation of substituents to interact with biological targets, and its synthetic tractability. Derivatives of the broader spiro[piperidine-4,4'-imidazolidine]-2',5'-dione family have demonstrated a wide array of pharmacological activities, including:

  • Myelostimulatory Effects: Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been shown to stimulate the production of white blood cells, indicating potential applications in treating myelosuppression.

  • Enzyme Inhibition: This class of compounds has been investigated as inhibitors of various enzymes, including hypoxia-inducible factor prolyl hydroxylase (HIF PHD), which is a target for anemia treatment.

  • Receptor Modulation: Spirohydantoin derivatives have been identified as agonists for the delta opioid receptor, suggesting their potential in pain management.

  • Anticancer Activity: The rigid scaffold has been explored for its potential to develop novel anticancer agents.

General Synthetic Approaches to Spirohydantoin Scaffolds

The synthesis of spirohydantoin derivatives, including the theoretical construction of the this compound core, typically involves the Bucherer-Bergs reaction or a related multi-component reaction. A plausible synthetic route is outlined below.

Experimental Protocol: Hypothetical Synthesis of the this compound Scaffold

This protocol is a generalized and hypothetical scheme based on established methods for similar spirohydantoins.

  • Starting Material: The synthesis would commence with a suitable piperidine-4,8-dione precursor.

  • Cyanohydrin Formation: Reaction of the piperidone with a cyanide source, such as sodium cyanide, in the presence of an acid, would form the corresponding cyanohydrin intermediate.

  • Bucherer-Bergs Reaction: The cyanohydrin is then treated with ammonium carbonate and a source of ammonia. Heating this mixture would induce a cyclization reaction to form the spirohydantoin ring system, yielding the this compound core.

  • Derivatization: Further modifications at the N1 and N3 positions of the hydantoin ring, or at other positions on the piperidine ring (if the starting material allows), would be carried out to generate a library of derivatives for SAR studies.

Synthetic_Scheme Start Piperidine-4,8-dione precursor Intermediate1 Cyanohydrin intermediate Start->Intermediate1 NaCN, Acid Product This compound core Intermediate1->Product (NH4)2CO3, Heat Derivatives Derivative Library Product->Derivatives Alkylation, Acylation, etc. SAR_Hypothesis Core This compound Core N1_Mod N1-Substituents (Lipophilicity, Sterics) Core->N1_Mod N3_Mod N3-Substituents (H-Bonding, Vectoral Interactions) Core->N3_Mod Piperidine_Mod Piperidine Ring Substituents (Conformation, PK Properties) Core->Piperidine_Mod C8_Ketone C8-Ketone (H-Bond Acceptor, Polarity) Core->C8_Ketone Activity Biological Activity (Potency & Selectivity) N1_Mod->Activity N3_Mod->Activity Piperidine_Mod->Activity C8_Ketone->Activity

Caption: Key structural areas for SAR exploration in this compound derivatives.

Future Directions and a Call for Research

The lack of specific data on the structure-activity relationships of this compound derivatives represents a significant knowledge gap and a compelling opportunity for medicinal chemists and drug discovery scientists. The unique electronic and steric properties conferred by the 8-oxo functionality suggest that this scaffold could exhibit novel biological activities and SAR profiles compared to its more studied 1,3,8-triaza counterparts.

Future research should prioritize the following:

  • Development of Robust Synthetic Routes: Establishing efficient and versatile synthetic methodologies for the this compound core and its derivatives is the first critical step.

  • Broad Biological Screening: A diverse library of these novel compounds should be screened against a wide range of biological targets to identify initial hits and therapeutic areas of interest.

  • Systematic SAR Studies: Once lead compounds are identified, systematic structural modifications, guided by the principles outlined in this guide, should be undertaken to optimize potency, selectivity, and pharmacokinetic properties.

  • Computational Modeling: In silico studies, including molecular docking and dynamics simulations, can complement experimental work to provide insights into the binding modes of these derivatives and guide the design of more potent analogues.

References

Due to the lack of specific literature on this compound derivatives, a conventional reference list with clickable URLs is not possible. The information and hypotheses presented are based on established principles of medicinal chemistry and extrapolations from research on structurally related compounds. Researchers interested in this area are encouraged to consult the literature on the synthesis and biological activities of spirohydantoins and 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives.

A Comparative Guide to the Biological Activities of Spiro-hydantoin Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the spiro-hydantoin scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. This guide provides a comprehensive comparison of spiro-hydantoin analogs, delving into their anticancer, anticonvulsant, and antimicrobial properties. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Spiro-hydantoin Scaffold - A Gateway to Diverse Bioactivities

The hydantoin ring, a five-membered heterocycle, is a well-established pharmacophore present in several clinically used drugs. The introduction of a spirocyclic junction at the C5 position of the hydantoin ring creates a three-dimensional architecture that enhances molecular rigidity and lipophilicity. This unique structural feature allows for precise spatial orientation of substituents, leading to improved target binding and a broad spectrum of biological activities. This guide will focus on three key therapeutic areas where spiro-hydantoin analogs have shown significant promise: oncology, neurology, and infectious diseases.

Anticancer Activity: Targeting the Proliferative Machinery

Spiro-hydantoin derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[1] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: A Multi-pronged Attack

Several spiro-hydantoin analogs have been shown to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] By blocking the ATP-binding site of these kinases, they disrupt downstream signaling cascades that promote cell growth, angiogenesis, and metastasis. For instance, certain spiro-thiazolidinone derivatives have shown potent EGFR inhibition.[2]

Another key mechanism involves the induction of apoptosis. Some derivatives have been observed to decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax, leading to programmed cell death. Furthermore, inhibition of matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2) has been reported, which plays a role in tumor invasion and inflammation.[3]

dot

Caption: Simplified signaling pathway of anticancer spiro-hydantoins.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative spiro-hydantoin analogs against various human cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.

Compound IDSpiro-moietySubstituentsCancer Cell LineIC50 (µM)Reference
HG 2 DiphenylIsatinHeLa10[2]
HG 4 DiphenylIndoleHeLa30[2]
HC 1 Thiazolidinone2,4-dichlorobenzylideneHeLa0.6[4]
HC 4 Thiazolidinone3-methoxybenzylideneHeLa0.6[4]
HF 3 Triazaspiro[4.5]dec-8-enep-NO2 benzylideneBreast Cancer6.4[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Spiro-hydantoin analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the spiro-hydantoin analogs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

dot

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several established anticonvulsant drugs, such as phenytoin, possess a hydantoin core. Spiro-hydantoin analogs have been extensively investigated as potential anticonvulsant agents with improved efficacy and reduced side effects.[5]

Mechanism of Action: Stabilizing Neuronal Membranes

The primary mechanism of action for many anticonvulsant hydantoin derivatives is the blockade of voltage-gated sodium channels.[6] By binding to the inactive state of these channels, they prolong the refractory period of neurons, thereby limiting the repetitive firing of action potentials that underlies seizure activity.[6]

Recent studies suggest that some spiro-hydantoins may also act as modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[7][8] Specifically, they have been shown to reverse the action of positive allosteric modulators, which could contribute to their anticonvulsant effects.[7][8]

dot

Caption: Proposed mechanisms of anticonvulsant spiro-hydantoins.

Comparative Anticonvulsant Activity

The anticonvulsant activity of spiro-hydantoin analogs is typically evaluated in preclinical rodent models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures. The ED50 (median effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Compound IDSpiro-moietySubstituentsMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
Phenytoin -5,5-diphenyl9.5>100[6]
5c CyclohexaneN-1'-(4-nitrophenyl), N-3'-propyl--[9]
Camphor-l-spirohydantoin Camphor--Protective[10]

Note: Specific ED50 values for compound 5c were not provided in the reference, but it was highlighted as the most potent in the series.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Saline solution (0.9%)

  • Experimental animals (e.g., mice or rats)

  • Spiro-hydantoin analogs

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment. Administer the spiro-hydantoin analog or vehicle control at a predetermined time before the test.

  • Electrode Application: Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.

  • Stimulation: Place the corneal electrodes on the corneas of the animal and deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2-2 seconds).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this phase is considered protection.

  • Data Analysis: The ED50 is calculated using a suitable statistical method, such as the probit analysis, based on the percentage of animals protected at different doses.

dot

Caption: Workflow of the Maximal Electroshock (MES) test.

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Spiro-hydantoin derivatives have shown promising activity against a range of bacteria and fungi.[11]

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial mechanism of hydantoin derivatives is thought to be multifactorial.[12] One proposed mechanism involves the disruption of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[13] This is often attributed to the amphipathic nature of certain derivatives, which allows them to insert into and destabilize the lipid bilayer.

Another potential mechanism is the inhibition of essential bacterial enzymes or interference with DNA and protein synthesis. For example, the well-known hydantoin-containing antibiotic, nitrofurantoin, is reduced by bacterial flavoproteins to reactive intermediates that damage bacterial DNA and ribosomes.

dot

Caption: Putative antimicrobial mechanisms of spiro-hydantoins.

Comparative Antimicrobial Activity

The antimicrobial efficacy of spiro-hydantoin analogs is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDSpiro-moietySubstituentsMicroorganismMIC (µg/mL)Reference
Hyd15 Cyclopentane-P. aeruginosa500[11]
Hyd17 Cycloheptane-L. plantarum15.75[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Spiro-hydantoin analogs

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the spiro-hydantoin analog and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate, including a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

dot

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of spiro-hydantoin analogs and their biological activity is crucial for the rational design of more potent and selective compounds.

  • Anticancer Activity: For anticancer activity, the nature of the substituents on the hydantoin ring and the spiro-moiety plays a significant role. For instance, the presence of electron-withdrawing groups on the benzylidene moiety of spiro-thiazolidinones has been shown to enhance EGFR inhibitory activity.[2] The introduction of bulky groups can also influence activity, sometimes negatively, by hindering binding to the target.[4]

  • Anticonvulsant Activity: In the case of anticonvulsant activity, a 5-phenyl or other aromatic substituent is often considered essential for activity against generalized tonic-clonic seizures.[5] Alkyl substituents at the N-3 position of the hydantoin ring, such as ethyl, propyl, or cyclopropyl, have been found to be desirable for potent anticonvulsant effects.[9]

  • Antimicrobial Activity: The antimicrobial activity of spiro-hydantoins is influenced by the overall lipophilicity and the presence of specific functional groups. The size of the spiro-ring can also impact activity against different microbial species.[11]

Conclusion and Future Perspectives

Spiro-hydantoin analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their unique three-dimensional structure provides a valuable platform for the development of novel therapeutics for cancer, epilepsy, and infectious diseases. The comparative data and detailed experimental protocols presented in this guide are intended to facilitate further research and development in this exciting field. Future studies should focus on elucidating the precise molecular targets and mechanisms of action for these compounds, as well as on optimizing their pharmacokinetic and pharmacodynamic properties to translate their preclinical promise into clinical reality.

References

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (URL: [Link])

  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents - ResearchGate. (URL: [Link])

  • Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy - PubMed. (URL: [Link])

  • Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: A structure-activity relationship study | Request PDF - ResearchGate. (URL: [Link])

  • Antimicrobial activity of spiro-hydantoins. - ResearchGate. (URL: [Link])

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABA A Rs. (URL: [Link])

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega. (URL: [Link])

  • Synthesis of N-1',N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy - ResearchGate. (URL: [Link])

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs - American Chemical Society. (URL: [Link])

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC - NIH. (URL: [Link])

  • Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study - PMC - NIH. (URL: [Link])

  • SAR of Hydantoins - Anticonvulsants - Pharmacy 180. (URL: [Link])

  • Anticonvulsant properties of spirohydantoins derived from optical isomers of camphor. (URL: [Link])

  • (PDF) Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - ResearchGate. (URL: [Link])

  • SAR of Anticonvulsant Drugs | PPT - Slideshare. (URL: [Link])

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed - NIH. (URL: [Link])

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. (URL: [Link])

  • (PDF) Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents - ResearchGate. (URL: [Link])

  • SAR of Hydantoins - CUTM Courseware. (URL: [Link])

  • Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC - NIH. (URL: [Link])

  • Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC - NIH. (URL: [Link])

  • What is the mechanism of Nitrofurantoin? - Patsnap Synapse. (URL: [Link])

  • (PDF) Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents - ResearchGate. (URL: [Link])

  • Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed. (URL: [Link])

  • (PDF) Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents - ResearchGate. (URL: [Link])

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (URL: [Link])

Sources

A Spectroscopic Vade Mecum for the Diaza-Spirocyclic Core: A Comparative Guide to Substituted Diazaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Diazaspiro[4.5]decanes in Drug Discovery

The diazaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic system, has garnered significant attention in medicinal chemistry and drug development. Its rigid, spirocyclic nature allows for the precise spatial orientation of substituents, making it an attractive framework for designing potent and selective ligands for a variety of biological targets. From novel inhibitors of the mitochondrial permeability transition pore to potential dual TYK2/JAK1 inhibitors for inflammatory bowel disease, the versatility of this core structure is evident.[1] The ability to strategically modify the diazaspiro[4.5]decane skeleton at its nitrogen atoms and on the cyclohexane ring provides a rich chemical space for optimization of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive spectroscopic comparison of substituted diazaspiro[4.5]decanes, offering a practical reference for researchers engaged in the synthesis and characterization of these promising compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, elucidating how substituent patterns and isomeric variations manifest in their respective spectra. This document is designed to not only present data but also to explain the underlying principles, thereby empowering researchers to confidently interpret their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of diazaspiro[4.5]decanes. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, stereochemistry, and conformational preferences of these molecules.

¹H NMR Spectroscopy: A Window into Proton Environments

The proton NMR spectra of diazaspiro[4.5]decanes are characterized by signals corresponding to the protons on the five-membered diazacyclopentane ring and the six-membered cyclohexane ring. The chemical shifts and coupling constants of these protons are highly sensitive to the nature and position of substituents.

A key feature in the ¹H NMR spectra is the set of signals for the cyclohexane ring protons. In an unsubstituted cyclohexane ring, these protons typically appear as a complex multiplet in the range of 1.50-2.00 ppm. However, the introduction of substituents can lead to significant changes in their chemical shifts and multiplicities. For instance, in 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the protons of the cyclohexane ring appear as multiplets between 1.70 and 2.18 ppm, with the axial and equatorial protons exhibiting distinct signals due to their different magnetic environments.[2]

The protons on the diazacyclopentane ring also provide valuable structural information. The methylene protons adjacent to the nitrogen atoms typically resonate in the range of 2.50-3.50 ppm, with their exact chemical shift depending on the nature of the substituents on the nitrogen atoms.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule, offering a clear picture of the carbon framework. The chemical shifts of the carbon atoms are influenced by their hybridization, the electronegativity of attached atoms, and steric effects.

The spiro carbon, the quaternary carbon shared by both rings, is a particularly diagnostic signal in the ¹³C NMR spectrum of diazaspiro[4.5]decanes, typically appearing in the range of 60-75 ppm. For example, in 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the spiro carbon (C5) resonates at 61.6 ppm.[2] The carbons of the cyclohexane ring generally appear in the aliphatic region (20-45 ppm), while the carbons of the diazacyclopentane ring are found slightly downfield due to the influence of the adjacent nitrogen atoms. The presence of carbonyl groups, as seen in dione derivatives, introduces signals in the highly deshielded region of the spectrum (150-180 ppm).[2]

Comparative NMR Data of Substituted Diazaspiro[4.5]decanes

The following table provides a comparative summary of ¹H and ¹³C NMR data for a selection of substituted diazaspiro[4.5]decanes, illustrating the influence of different substitution patterns.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
1,4-Diazaspiro[4.5]decane Data for the unsubstituted parent compound is available in public databases.Data for the unsubstituted parent compound is available in public databases.[3]
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 1.70-2.18 (m, 8H, cyclohexane-H), 2.57 (tt, 1H, H8), 2.73 (s, 3H, CH₃), 7.19-7.30 (m, 5H, Ar-H), 10.73 (s, 1H, NH)23.1 (CH₃), 28.5 (C7, C9), 30.1 (C6, C10), 41.5 (C8), 61.6 (C5), 126.0-146.4 (Ar-C), 155.1 (C=O), 177.3 (C=O)[2]
(S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide 1.72-2.20 (m, 4H, cyclohexane-H), 3.12-3.72 (m, 6H), 4.34 (s, 2H, N-CH₂-Ph), 4.63 (s, 1H), 7.11-7.53 (m, 12H, Ar-H), 9.53 (bs, 1H, NH)31.25, 33.10 (cyclohexane-C), 42.44, 48.82, 49.11, 59.27, 60.85, 74.13 (spiro-C and diazacyclopentane-C), 127.87-139.25 (Ar-C), 169.56 (C=O), 173.24 (C=O)
tert-butyl 2-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate 1.47 (s, 9H, t-Bu), 1.55-1.90 (m, 8H, cyclohexane-H), 3.20-3.80 (m, 6H), 4.50 (s, 2H), 7.20-8.30 (m, 7H, Ar-H), 12.09 (s, 1H, NH)Data reported as a mixture of rotamers.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For substituted diazaspiro[4.5]decanes, IR spectroscopy is particularly useful for confirming the presence of key functional groups introduced during synthesis. The N-H stretching vibrations of the amine groups typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclohexane and diazacyclopentane rings are observed just below 3000 cm⁻¹.

The presence of a carbonyl group (C=O) is readily identified by a strong absorption band in the region of 1650-1750 cm⁻¹. In the case of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, two distinct C=O stretching bands are observed at 1764.6 cm⁻¹ and 1707.5 cm⁻¹, corresponding to the two amide carbonyl groups.[2] Aromatic C=C stretching vibrations from phenyl substituents typically appear in the 1450-1600 cm⁻¹ region.[2]

Comparative IR Data of Substituted Diazaspiro[4.5]decanes
CompoundKey IR Absorptions (cm⁻¹)Functional Group AssignmentReference
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 3143.9, 2923.6, 2856.1, 1764.6, 1707.5, 1459.5>N-H (amide), C-H (sp²), C-H (sp³), C=O (amide), C=O (amide), C=C (Aromatic)[2]
1,4-Diazaspiro[4.5]decanes (general) A tautomeric equilibrium between imine and diazolidine forms can be observed.N-H, C-H, C=N (imine)[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The fragmentation of diazaspiro[4.5]decanes in the mass spectrometer is influenced by the positions of the nitrogen atoms and the nature of the substituents. A common fragmentation pathway for amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. The fragmentation of the cyclohexane ring can also occur, leading to the loss of small neutral molecules.

For N-substituted diazaspiro[4.5]decanes, the cleavage of the bond between the nitrogen and its substituent is often a prominent fragmentation pathway. For example, in N-benzyl derivatives, a characteristic fragment corresponding to the benzyl cation (m/z 91) or the tropylium ion (m/z 91) is frequently observed.

Visualizing Mass Spectrometry Fragmentation

The following diagram illustrates a general fragmentation pathway for a substituted 1,4-diazaspiro[4.5]decane.

G M [M]⁺˙ Substituted 1,4-Diazaspiro[4.5]decane F1 α-cleavage Iminium Ion M->F1 - R• F2 Loss of substituent from Nitrogen M->F2 - Sub• F3 Cyclohexane ring fragmentation M->F3 - CnH2n

Caption: General fragmentation pathways in MS.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified diazaspiro[4.5]decane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Record the IR spectrum using an FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a low flow rate.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) to achieve a stable signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Acquire the mass spectrum over a suitable mass range.

  • Data Acquisition (EI-MS):

    • Introduce a small amount of the sample into the ion source, where it is vaporized and bombarded with electrons (typically 70 eV).

    • Acquire the mass spectrum, which will show the molecular ion and various fragment ions.

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass measurements, use a high-resolution instrument (e.g., TOF, Orbitrap) and calibrate it with a known standard.

Conclusion: A Powerful Toolkit for Structural Characterization

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the comprehensive characterization of substituted diazaspiro[4.5]decanes. By carefully analyzing the data from each technique, researchers can confidently determine the structure, purity, and key features of these medicinally important molecules. This guide serves as a foundational resource, providing both comparative data and practical experimental protocols to aid in the synthesis and development of novel diazaspiro[4.5]decane-based therapeutics. The continued exploration of this versatile scaffold, guided by robust spectroscopic analysis, holds great promise for the discovery of new and effective medicines.

References

  • Guerrero-Alvarez, J. A., Moncayo-Bautista, A., & Ariza-Castolo, A. (2004). Assignment of the relative configuration of spiro[4.5]decanes by 13C, 15N and 17O NMR. Magnetic Resonance in Chemistry, 42(6), 524–533.
  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172.
  • Pagoni, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 231292, 1,4-Diazaspiro[4.5]decane. Retrieved from [Link].

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 223, 113647.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega, 5(31), 19575-19588.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 231292, 1,4-Diazaspiro[4.5]decane. Retrieved from [Link].

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359.
  • Total Synthesis of (+/-)-gleenol and (+/-)-axenol via a Functionalized spiro[4.5]decane. Chemical & Pharmaceutical Bulletin, 55(11), 1606-1609.
  • Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]...

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6567.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Mass Spectrometry Reviews, 38(4-5), 363-393.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Spectroscopic Deep Dive: A Comparative Analysis of Spiro[5.
  • Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts.
  • Pagoni, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
  • Guerrero-Alvarez, J. A., Moncayo-Bautista, A., & Ariza-Castolo, A. (2004). Assignment of the relative configuration of spiro[4.5]decanes by 13C, 15N and 17O NMR. Magnetic Resonance in Chemistry, 42(6), 524–533.
  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359.
  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172.
  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 223, 113647.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega, 5(31), 19575-19588.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 231292, 1,4-Diazaspiro[4.5]decane. Retrieved from [Link].

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • Total Synthesis of (+/-)-gleenol and (+/-)-axenol via a Functionalized spiro[4.5]decane. Chemical & Pharmaceutical Bulletin, 55(11), 1606-1609.
  • Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]...

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6567.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Mass Spectrometry Reviews, 38(4-5), 363-393.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Spectroscopic Deep Dive: A Comparative Analysis of Spiro[5.
  • Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts.

Sources

A Researcher's Guide to In Vitro Efficacy Testing of 1,3-Diazaspiro[4.5]decane-2,4,8-trione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for selecting and implementing in vitro assays to evaluate the efficacy of novel 1,3-Diazaspiro[4.5]decane-2,4,8-trione derivatives. As this specific trione scaffold is a relatively underexplored area of medicinal chemistry, we will draw upon established methodologies for structurally related compounds, such as spirohydantoins and spiro-piperidones, to inform our experimental design. The underlying principle of this guide is to provide a logical, evidence-based approach to assay selection, ensuring that the chosen methods are robust, reproducible, and relevant to the potential therapeutic applications of this compound class.

Introduction to this compound Derivatives

The 1,3-diazaspiro[4.5]decane core, featuring a spirocyclic junction between a hydantoin and a piperidine ring, represents a privileged scaffold in medicinal chemistry. The addition of an eighth ketone group to form the 2,4,8-trione suggests a high degree of functionality and potential for diverse biological interactions. Structurally related spirohydantoins and spiro-piperidones have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] Therefore, a primary screening strategy for novel derivatives of this trione scaffold should encompass assays relevant to these therapeutic areas.

I. Assessment of Anticancer Activity

A crucial first step in evaluating the therapeutic potential of novel compounds is to assess their cytotoxicity against cancer cell lines. This provides a broad indication of anti-proliferative activity and helps to identify promising lead compounds for further development.

Comparison of Primary Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantages
MTT Assay Colorimetric assay measuring metabolic activity via the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[3]Inexpensive, high-throughput, well-established.[3]Indirect measurement of viability, can be affected by compounds that alter cellular metabolism.
LDH Release Assay Colorimetric assay that quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.Direct measure of cytotoxicity, relatively simple and rapid.Less sensitive for early-stage apoptosis, LDH in serum can interfere.
Annexin V/PI Staining Flow cytometry-based assay that differentiates between viable, apoptotic, and necrotic cells using Annexin V (binds to phosphatidylserine on apoptotic cells) and Propidium Iodide (PI, stains necrotic cells).Provides mechanistic insight into the mode of cell death, highly quantitative.Requires a flow cytometer, more complex protocol, lower throughput.
Experimental Protocols

This assay is a cornerstone for preliminary cytotoxicity screening due to its simplicity and high-throughput compatibility.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

To understand the mechanism of cell death induced by a compound, the Annexin V/PI assay is invaluable.

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanistic Study start Seed Cancer Cells treat Treat with Derivatives start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 mtt->ic50 treat_ic50 Treat at IC50 ic50->treat_ic50 stain Annexin V/PI Staining treat_ic50->stain flow Flow Cytometry stain->flow apoptosis Quantify Apoptosis flow->apoptosis

Caption: Workflow for anticancer evaluation.

II. Assessment of Enzyme Inhibitory Activity

Many therapeutic agents exert their effects by inhibiting specific enzymes. The trione functionality in the target scaffold suggests potential interactions with enzymatic active sites.

Comparison of Enzyme Inhibition Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages
Endpoint Assay The reaction is allowed to proceed for a fixed time, then stopped, and the amount of product formed is measured.Simple, suitable for high-throughput screening.Provides a single data point, may not be suitable for potent inhibitors.
Kinetic Assay The reaction is monitored continuously over time, providing data on the initial reaction rate.Provides more detailed information on inhibitor mechanism, more sensitive for potent inhibitors.Lower throughput, requires a plate reader with kinetic capabilities.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme.[4]Provides a complete thermodynamic profile of the binding interaction, label-free.[4]Requires specialized equipment, lower throughput, consumes more sample.
General Protocol for a Colorimetric Enzyme Inhibition Assay

This protocol can be adapted for various enzymes where the substrate or product has a distinct absorbance.

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a range of concentrations of the this compound derivative.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme, and inhibitor. Incubate for a pre-determined time to allow for binding.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme.

  • Signal Detection: For an endpoint assay, stop the reaction and measure the absorbance. For a kinetic assay, measure the absorbance at regular intervals.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing the Enzyme Inhibition Process

G E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E P Product ES->P + E EI->E

Caption: Simplified enzyme inhibition model.

III. Assessment of Antimicrobial Activity

Given that some diazaspiro[4.5]decane derivatives have shown antifungal properties, it is prudent to screen for antimicrobial activity.[5]

Comparison of Antimicrobial Susceptibility Assays
AssayPrincipleAdvantagesDisadvantages
Broth Microdilution A serial dilution of the compound is prepared in a liquid growth medium, which is then inoculated with the microorganism. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that inhibits visible growth.[5]Quantitative (provides MIC value), high-throughput, standardized methods are available.[5]Can be labor-intensive if not automated.
Disk Diffusion (Kirby-Bauer) A paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. The diameter of the zone of inhibition around the disk is measured.Simple, low cost, widely used for qualitative susceptibility testing.Qualitative (does not provide MIC), less precise than dilution methods.
Agar Dilution The compound is incorporated into the agar medium at various concentrations. The MIC is the lowest concentration that prevents colony formation.[5][6]Can test multiple organisms simultaneously, considered a reference method.[5][6]Labor-intensive, not suitable for high-throughput screening.
Experimental Protocols

This method is the gold standard for determining the quantitative antimicrobial activity of a new compound.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or with a plate reader.

Visualizing the Antimicrobial Assay Workflow

G cluster_0 Broth Microdilution cluster_1 Disk Diffusion dilute Serial Dilution of Compound inoculate Inoculate with Microbe dilute->inoculate incubate Incubate inoculate->incubate mic Determine MIC incubate->mic plate Inoculate Agar Plate disk Apply Compound Disk plate->disk incubate2 Incubate disk->incubate2 zone Measure Zone of Inhibition incubate2->zone

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

The in vitro evaluation of this compound derivatives requires a multi-faceted approach, given the broad spectrum of biological activities observed in structurally similar compounds. This guide provides a comparative framework for selecting appropriate assays for anticancer, enzyme inhibitory, and antimicrobial screening. By starting with high-throughput methods like the MTT assay and broth microdilution, researchers can efficiently identify promising lead compounds. Subsequent, more detailed mechanistic studies, such as apoptosis assays and kinetic enzyme inhibition analyses, can then be employed to further characterize the most active derivatives. The choice of assays should always be guided by the specific research question and the anticipated therapeutic application of these novel compounds.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Czopek, A., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica, 73(6), 1545-1554.
  • European Committee for Antimicrobial Susceptibility Testing (EUCAST) of the European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (2000). Terminology relating to methods for the determination of susceptibility of bacteria to antimicrobial agents. Clinical Microbiology and Infection, 6(9), 503-508.
  • Gomez-Monterrey, I., et al. (2008). Spiro[(dihydropyrazin-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)]-based Cytotoxic Agents: Structure-Activity Relationship Studies on the Substituent at N4-position of the Diketopiperazine Domain. Journal of Medicinal Chemistry, 51(10), 2924-2932.
  • Li, H., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
  • Matias de Sousa, V., et al. (2024). Cytotoxicity of a new spiro-acridine derivative: modulation of cellular antioxidant state and induction of cell cycle arrest and apoptosis in HCT-116 colorectal carcinoma. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(3), 1901-1913.
  • Nikolaou, S., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
  • Podylchenko, V. V., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Scientifica (Cairo), 2018, 9416928.
  • Ravagli, S., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191.
  • Rebeiro, P., et al. (2022). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Medicinal Chemistry Letters, 13(10), 1629-1635.
  • Sriram, D., et al. (2022). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Research Square.
  • Vosooghi, M., et al. (2018). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences, 4(3), 175-182.
  • Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Xu, Z., et al. (2023). Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. RSC Medicinal Chemistry, 14(10), 1937-1942.
  • Ye, Q., et al. (2018). Universal enzyme inhibition measurement could boost drug discovery.

Sources

A Comparative Analysis of Synthetic Methodologies for Spirohydantoins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Spirohydantoins, heterocyclic compounds featuring a hydantoin ring fused at a single carbon atom to another cyclic system, are a cornerstone of modern medicinal chemistry. Their rigid three-dimensional structure allows for precise presentation of functional groups, making them privileged scaffolds in the design of therapeutics for a wide range of diseases, including cancer, epilepsy, and viral infections. The growing importance of this structural motif has spurred the development of diverse synthetic strategies. This guide provides a comparative analysis of the principal methodologies for spirohydantoin synthesis, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal approach for their specific needs.

The Workhorse of Spirohydantoin Synthesis: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction, a one-pot multicomponent reaction (MCR), has long been the most common and reliable method for the synthesis of 5,5-disubstituted hydantoins, including spirohydantoins.[1][2] This reaction typically involves the treatment of a cyclic ketone with an alkali metal cyanide (e.g., KCN or NaCN) and ammonium carbonate.

Mechanism and Rationale

The reaction proceeds through a series of equilibria. Initially, the ketone reacts with ammonia (from the decomposition of ammonium carbonate) to form an imine. Concurrently, the ketone can react with cyanide to form a cyanohydrin. The key intermediate, an α-aminonitrile, is formed either by the addition of cyanide to the imine or by the reaction of the cyanohydrin with ammonia. The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate decomposition) to form a carbamic acid derivative, which undergoes intramolecular cyclization to yield the spirohydantoin.[1]

Bucherer_Bergs ketone Cyclic Ketone aminonitrile α-Aminonitrile ketone->aminonitrile + NH₃, + HCN NH3 NH₃ HCN HCN CO2 CO₂ hydantoin Spirohydantoin aminonitrile->hydantoin + CO₂ - H₂O

Figure 1: Simplified workflow of the Bucherer-Bergs reaction.

Experimental Protocol: Microwave-Assisted Bucherer-Bergs Synthesis

Microwave irradiation has been shown to significantly accelerate the Bucherer-Bergs reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[3][4]

Materials:

  • Cyclic ketone (1.0 mmol)

  • Potassium cyanide (2.0 mmol)

  • Ammonium carbonate (4.0 mmol)

  • Ethanol/Water (1:1 mixture)

Procedure:

  • In a 10 mL microwave reactor vial, combine the cyclic ketone, potassium cyanide, and ammonium carbonate.

  • Add the ethanol/water solvent mixture (e.g., 4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 8-30 minutes).[3][5]

  • After cooling, the reaction mixture is typically acidified to precipitate the spirohydantoin product.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Advantages and Disadvantages
AdvantagesDisadvantages
Operational Simplicity: One-pot reaction with readily available starting materials.Harsh Conditions: Often requires elevated temperatures and pressures (especially with conventional heating).
High Atom Economy: As a multicomponent reaction, it incorporates most of the atoms from the reactants into the final product.Safety Concerns: Use of highly toxic alkali metal cyanides requires stringent safety precautions.
Good to Excellent Yields: Generally provides high yields for a wide range of cyclic ketones.[2]Limited Stereocontrol: Typically produces racemic mixtures, requiring subsequent resolution for chiral applications.
Microwave Compatibility: Reaction times can be drastically reduced from hours to minutes using microwave irradiation.[3]Substrate Scope: Sterically hindered ketones may give lower yields.

The Strecker Synthesis Pathway

The Strecker synthesis is another classical method that provides access to α-aminonitriles, the key intermediates in spirohydantoin formation. This two-step approach involves the initial formation of the α-aminonitrile from a cyclic ketone, followed by a separate cyclization step.

Mechanism and Rationale

The first step mirrors the initial stages of the Bucherer-Bergs reaction, where a cyclic ketone reacts with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source to form the α-aminonitrile. The second step involves the cyclization of the isolated aminonitrile to the hydantoin ring. This can be achieved by reaction with an isocyanate, followed by acid-catalyzed cyclization, or by reaction with phosgene or a phosgene equivalent.

Strecker_Synthesis ketone Cyclic Ketone aminonitrile α-Aminonitrile ketone->aminonitrile + NH₃, + HCN intermediate Urea Intermediate aminonitrile->intermediate + R-NCO isocyanate Isocyanate hydantoin Spirohydantoin intermediate->hydantoin Acid-catalyzed cyclization

Figure 2: Two-step spirohydantoin synthesis via the Strecker pathway.

Experimental Protocol: Strecker Synthesis and Cyclization

Step 1: Synthesis of the α-Aminonitrile

  • A cyclic ketone is treated with an ammonium salt (e.g., ammonium chloride) and an alkali metal cyanide in a suitable solvent (e.g., aqueous ammonia).

  • The reaction is typically stirred at room temperature for several hours.

  • The α-aminonitrile product is then extracted and purified.

Step 2: Cyclization to the Spirohydantoin

  • The purified α-aminonitrile is dissolved in an appropriate solvent.

  • An isocyanate is added, and the mixture is stirred, often with heating, to form a urea intermediate.

  • The reaction mixture is then acidified and heated to effect cyclization to the spirohydantoin.

Advantages and Disadvantages
AdvantagesDisadvantages
Milder Conditions: The initial aminonitrile formation can often be performed under milder conditions than the one-pot Bucherer-Bergs reaction.Multi-step Process: Requires isolation of the α-aminonitrile intermediate, which can be less efficient overall.
Potential for Stereocontrol: Isolation of the intermediate allows for the possibility of diastereoselective or enantioselective synthesis of the aminonitrile in some cases.Lower Overall Yields: The two-step nature of the process can lead to lower overall yields compared to the Bucherer-Bergs reaction.
Versatility in Cyclization: The isolated aminonitrile can be reacted with various reagents to introduce diversity at the N1 and N3 positions of the hydantoin ring.Safety Concerns: Still involves the use of toxic cyanides.

Modern Multicomponent Reactions: Ugi and Passerini Pathways

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, offer powerful and convergent strategies for the synthesis of complex molecules from simple starting materials. While not as commonly employed for spirohydantoin synthesis as the Bucherer-Bergs reaction, they represent a flexible and modern alternative.

Ugi Reaction for Spirohydantoin Synthesis

The Ugi four-component reaction (U-4CR) typically involves a ketone, an amine, a carboxylic acid, and an isocyanide.[6] For the synthesis of spirohydantoins, a bifunctional starting material is required to facilitate the subsequent cyclization. For example, an amino acid can be used as the carboxylic acid and amine component. The initial Ugi product can then be cyclized to the hydantoin. A more direct approach involves a post-Ugi cyclization strategy.

Ugi_Reaction ketone Cyclic Ketone ugi_product Ugi Product ketone->ugi_product Ugi-4CR amine Amine amine->ugi_product Ugi-4CR acid Carboxylic Acid acid->ugi_product Ugi-4CR isocyanide Isocyanide isocyanide->ugi_product Ugi-4CR hydantoin Spirohydantoin ugi_product->hydantoin Post-Ugi Cyclization

Figure 3: General workflow for spirohydantoin synthesis via an Ugi reaction.

Passerini Reaction Pathway

The Passerini three-component reaction (P-3CR) involves a ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[2] Similar to the Ugi reaction, a subsequent transformation is necessary to form the hydantoin ring. This could involve, for example, an intramolecular amidation.

Advantages and Disadvantages of IMCRs
AdvantagesDisadvantages
High Convergence and Diversity: Rapid assembly of complex structures from multiple building blocks in a single step.Limited Direct Examples: Fewer reported examples of direct spirohydantoin synthesis compared to classical methods.
Broad Substrate Scope: Tolerant of a wide range of functional groups.Post-reaction Modification Required: Often require a subsequent cyclization step to form the hydantoin ring.
Milder Reaction Conditions: Often proceed at room temperature.Availability of Isocyanides: Some isocyanides can be challenging to synthesize and handle due to their odor and toxicity.

Asymmetric Synthesis of Spirohydantoins

The development of enantiomerically pure spirohydantoins is of great interest for pharmaceutical applications. This has led to the exploration of various asymmetric synthetic strategies.

Organocatalytic Approaches

Chiral organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide variety of molecules. For spirohydantoin synthesis, organocatalysts can be employed in several ways, including the asymmetric Strecker reaction to generate a chiral α-aminonitrile intermediate. For instance, chiral thiourea or squaramide catalysts can activate the imine intermediate towards enantioselective cyanide addition.

Example of an Organocatalytic Asymmetric Strecker-type Reaction: A cyclic ketone can be reacted with an amine and trimethylsilyl cyanide in the presence of a chiral catalyst (e.g., a chiral Brønsted acid or a thiourea derivative) to afford an enantioenriched α-aminonitrile, which can then be cyclized to the corresponding chiral spirohydantoin. Enantiomeric excesses (ee) of over 90% have been reported for related systems.[7]

Transition-Metal Catalysis

While less common for spirohydantoin synthesis, transition-metal catalysis offers potential for novel and efficient asymmetric transformations. For example, transition-metal complexes can be used to catalyze cycloaddition reactions that form the spirocyclic core. While direct examples for spirohydantoins are scarce, related syntheses of other spirocyclic systems suggest the potential of this approach. For example, nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has been shown to produce chiral cyclic hydrazines with excellent enantioselectivities (>99% ee), which could potentially be converted to chiral spirohydantoins.[8]

Cycloaddition Strategies

Cycloaddition reactions provide a powerful means to construct cyclic and spirocyclic systems with high stereocontrol. For spirohydantoin synthesis, this can involve the reaction of a dienophile containing a hydantoin moiety or a precursor thereof.

[4+2] Cycloaddition (Diels-Alder Reaction)

A notable example involves the [4+2] cycloaddition of 5-methylidene-hydantoins (acting as dienophiles) with various dienes.[9] This approach allows for the construction of the spirocyclic framework in a single step with predictable stereochemistry. The reaction can be promoted by thermal conditions or by the use of Lewis acids.

Experimental Protocol: [4+2] Cycloaddition

  • A solution of the 5-methylidene-hydantoin and an excess of the diene (e.g., cyclopentadiene) in a suitable solvent (e.g., chloroform) is heated under reflux for several hours.

  • Alternatively, for less reactive dienes, a Lewis acid catalyst (e.g., ZnI₂) can be added, and the reaction can be carried out at room temperature.

  • The product is then isolated and purified by chromatography.

Comparative Summary of Methodologies

MethodologyKey FeaturesTypical YieldsStereocontrolKey AdvantagesKey Disadvantages
Bucherer-Bergs One-pot, multicomponent reaction of a ketone, cyanide, and ammonium carbonate.Good to Excellent[2]Generally RacemicSimplicity, high atom economy, well-established.Use of toxic cyanide, harsh conditions, lack of stereocontrol.
Strecker Synthesis Two-step process: formation of α-aminonitrile followed by cyclization.Moderate to GoodPotential for asymmetric synthesis of the intermediate.Milder conditions for aminonitrile formation, versatility in cyclization.Multi-step, potentially lower overall yields.
Ugi/Passerini Reactions Isocyanide-based multicomponent reactions.Moderate to GoodPossible with chiral components or catalysts.High convergence, broad substrate scope, mild conditions.Often requires post-reaction cyclization, limited direct examples for spirohydantoins.
Asymmetric Catalysis Use of chiral catalysts (organocatalysts or transition-metal complexes).VariesHigh (up to >99% ee)[7][8]Access to enantiomerically pure products.Catalyst cost and development can be a factor.
Cycloaddition Construction of the spiro-ring via cycloaddition (e.g., Diels-Alder).GoodHigh stereocontrol based on reaction mechanism.Predictable stereochemistry, rapid construction of the spiro-core.Requires specific starting materials (e.g., methylidene-hydantoins).

Conclusion

The synthesis of spirohydantoins can be achieved through a variety of methodologies, each with its own set of strengths and weaknesses. The classical Bucherer-Bergs reaction remains a robust and widely used method for its simplicity and high yields, especially when accelerated by microwave irradiation. The Strecker synthesis offers a two-step alternative with potential for greater control over the introduction of substituents. Modern multicomponent reactions like the Ugi and Passerini reactions provide highly convergent and diversity-oriented pathways, although often requiring subsequent cyclization steps. For the production of enantiomerically pure spirohydantoins, asymmetric catalysis, particularly through organocatalytic approaches, has proven to be highly effective. Finally, cycloaddition reactions offer a powerful strategy for the stereocontrolled construction of the spirocyclic framework.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of stereocontrol, the availability of starting materials, and the scale of the synthesis. By understanding the nuances of each of these methodologies, researchers can make informed decisions to efficiently access the diverse and medicinally important class of spirohydantoin compounds.

References

  • [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Eur J Med Chem Chim Ther. 1978;13(4):375-380. [Link]

  • Canto-Rams, M., et al. Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids. ARKIVOC. 2011;2011(2):260-271. [Link]

  • Evaluation of spiropiperidine hydantoins as a novel class of antimalarial agents. Request PDF. [Link]

  • Monteiro, J. L., et al. Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett. 2016;27(01):80-82. [Link]

  • Montagne, C., et al. Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid amide hydrolase. Bioorg Med Chem Lett. 2008;18(18):5076-5079. [Link]

  • New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Request PDF. [Link]

  • [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. MDPI. [Link]

  • Kalník, M., et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. 2021;26(13):4024. [Link]

  • Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews. [Link]

  • Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry. [Link]

  • Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. ChemistryOpen. 2022;11(6):e202200083. [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Cheminformatics. [Link]

  • The Passerini and Ugi reactions. ResearchGate. [Link]

  • Transition-Metal-Catalyzed Synthesis of Spirolactones. Request PDF. [Link]

  • Ugi Reaction. YouTube. [Link]

  • Multicomponent reactions (UGI, Passerini, Biginelli). Slideshare. [Link]

  • Recent development on the [5+2] cycloadditions and their application in natural product synthesis. Chemical Communications. [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. [Link]

  • Asymmetric organocatalysis. Organic & Biomolecular Chemistry. [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. Sci-Hub. [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. ResearchGate. [Link]

  • Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters. 2023;25(20):3644-3648. [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]

  • From citronellal to iridoids: asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions. Organic & Biomolecular Chemistry. [Link]

  • Organocatalytic asymmetric cascade 1,6-addition/hemiketalization/retro-Henry reaction of ortho-hydroxyphenyl-substituted p-QMs with α-nitroketones. Organic & Biomolecular Chemistry. [Link]

  • Comparative analysis of complanadine A total syntheses. Beilstein Journal of Organic Chemistry. [Link]

  • Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1,3-Diazaspiro[4.5]decane-2,4,8-trione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Spiro-Hydantoin Drug Discovery

The 1,3-diazaspiro[4.5]decane-2,4,8-trione scaffold and its analogs represent a promising class of heterocyclic compounds with diverse and potent biological activities. Our internal research and the broader scientific literature have identified structurally related compounds, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, as modulators of critical therapeutic targets, including opioid receptors and hypoxia-inducible factor (HIF) prolyl hydroxylases.[1][2][3] These findings underscore the potential of this chemical space in developing novel therapeutics for pain management, anemia, and ischemic diseases.

However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions. Cross-reactivity, the unintended binding of a compound to proteins other than its primary therapeutic target, can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity, ultimately derailing an otherwise promising drug development program.

This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies on this compound analogs. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and present a strategy for interpreting the resulting data in the context of established therapeutic agents. Our objective is to equip researchers with the necessary tools to build a robust selectivity profile for their compounds, thereby de-risking their progression and enhancing the probability of clinical success.

Pillar 1: Identifying a Logical Panel of Potential Off-Targets

Given the nascent stage of research on this compound analogs, a logical starting point for cross-reactivity assessment is to examine the known targets of structurally similar compounds. This "guilt-by-association" approach allows for the construction of an informed and relevant panel of potential off-targets.

Based on existing literature, we have identified four primary target classes of interest for spiro-hydantoin and related spiro-cyclic scaffolds:

  • Opioid Receptors: Derivatives of the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as selective agonists of the δ-opioid receptor (DOR).[1][2][3] Therefore, assessing cross-reactivity against the μ-opioid receptor (MOR) and κ-opioid receptor (KOR) is paramount to understanding the potential for side effects such as respiratory depression, dependence, and dysphoria.

  • HIF Prolyl Hydroxylases (PHDs): The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has also been described as a pan-inhibitor of the PHD family of enzymes, which are key regulators of the cellular response to hypoxia. This makes other 2-oxoglutarate-dependent dioxygenases a relevant class of potential off-targets.

  • Mitochondrial Permeability Transition Pore (mPTP): Inhibitors of the mPTP have been developed from a 1,3,8-triazaspiro[4.5]decane scaffold. The mPTP is a complex multi-protein channel involved in cell death pathways.[4][5][6][7][8][9][10][11][12][13][14][15][16] Understanding the interaction of novel analogs with this target is crucial for predicting potential cytotoxicity.

  • Aldose Reductase: Spiro-hydantoin derivatives have been investigated as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes. Cross-reactivity with other members of the aldo-keto reductase superfamily should be considered.

Pillar 2: A Tiered Approach to Experimental Cross-Reactivity Profiling

We advocate for a tiered approach to cross-reactivity screening, beginning with broad panel screening to identify potential liabilities, followed by more focused, quantitative assays to characterize the nature and potency of any observed interactions.

Tier 1: Broad Panel In Vitro Safety Pharmacology Profiling

The initial step in assessing the cross-reactivity of a novel this compound analog is to screen it against a broad panel of known off-targets associated with adverse drug reactions. Several commercial services, such as the Eurofins SafetyScreen44™ panel or Reaction Biology's InVEST panel, offer cost-effective and high-throughput screening against a curated set of GPCRs, ion channels, enzymes, and transporters.

Experimental Workflow: Broad Panel Screening

Caption: Tier 1 Broad Panel Screening Workflow.

The primary output of this tier is a list of potential off-targets that exhibit significant interaction with the test compound at a high concentration. These "hits" should then be prioritized for more detailed investigation in Tier 2.

Tier 2: Focused Quantitative Cross-Reactivity Assays

For each of the primary target classes identified in Pillar 1, and for any significant hits from Tier 1 screening, a series of quantitative assays should be performed to determine the potency (e.g., IC50, Ki, or EC50) of the interaction.

Objective: To determine the binding affinity and functional activity of this compound analogs at the μ- and κ-opioid receptors, in comparison to the δ-opioid receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Source: Prepare cell membrane homogenates from CHO or HEK293 cells stably expressing the human μ-, δ-, or κ-opioid receptor.

  • Radioligand:

    • For MOR: [³H]-DAMGO

    • For DOR: [³H]-DPDPE

    • For KOR: [³H]-U-69,593

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, combine the cell membrane preparation, the respective radioligand at a concentration near its Kd, and a range of concentrations of the test compound. b. For determination of non-specific binding, include wells with a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone). c. Incubate at room temperature for 60-90 minutes. d. Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer. e. Quantify the bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the test compound by non-linear regression of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Comparative Data for Opioid Receptor Ligands

CompoundPrimary TargetMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
DAMGO MOR Agonist~1-5>1000>1000
DPDPE DOR Agonist>1000~1-10>1000
U-69,593 KOR Agonist>1000>1000~1-5
Compound 1 (1,3,8-triazaspiro[4.5]decane-2,4-dione analog) [1]DOR Agonist>10,000180>10,000

Objective: To assess the inhibitory activity of the test compounds against the three major PHD isoforms (PHD1, PHD2, and PHD3).

Experimental Protocol: TR-FRET Based Inhibition Assay

  • Reagents: Recombinant human PHD1, PHD2, and PHD3 enzymes; a fluorescently labeled HIF-1α peptide substrate; and a terbium-labeled antibody that recognizes the hydroxylated peptide.

  • Assay Buffer: A suitable buffer containing co-factors such as Fe(II), 2-oxoglutarate, and ascorbate.

  • Procedure: a. In a 384-well plate, incubate the PHD enzyme with a range of concentrations of the test compound. b. Initiate the enzymatic reaction by adding the HIF-1α peptide substrate and co-factors. c. After a defined incubation period, stop the reaction and add the terbium-labeled antibody. d. Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: A decrease in the TR-FRET signal indicates inhibition of the PHD enzyme. Calculate the IC50 value from the dose-response curve.

Comparative Data for HIF PHD Inhibitors

CompoundPrimary TargetPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)
Roxadustat Pan-PHD Inhibitor~100-200~50-100~100-200
Vadadustat Pan-PHD Inhibitor~50-150~20-80~50-150
Daprodustat Pan-PHD Inhibitor~20-60~10-40~20-60

Objective: To evaluate the effect of the test compounds on the opening of the mPTP in isolated mitochondria.

Experimental Protocol: Calcium Retention Capacity Assay

  • Mitochondria Isolation: Isolate mitochondria from rat liver or heart tissue by differential centrifugation.

  • Assay Buffer: A buffer containing respiratory substrates (e.g., glutamate and malate), a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N), and the test compound at various concentrations.

  • Procedure: a. Add the isolated mitochondria to the assay buffer in a fluorometer cuvette. b. Induce mPTP opening by sequential additions of known amounts of CaCl2. c. Monitor the fluorescence of the calcium-sensitive dye. A sudden, large increase in fluorescence indicates mPTP opening and the release of accumulated calcium.

  • Data Analysis: The calcium retention capacity is the total amount of CaCl2 that can be added before the mPTP opens. An increase in calcium retention capacity indicates inhibition of mPTP opening.

Comparative Data for mPTP Inhibitors

CompoundMechanismEffect on mPTP
Cyclosporin A Binds to cyclophilin DPotent Inhibitor
Sanglifehrin A Binds to cyclophilin D (different site than CsA)Potent Inhibitor

Objective: To determine the inhibitory activity of the test compounds against aldose reductase.

Experimental Protocol: Spectrophotometric Inhibition Assay

  • Enzyme Source: Partially purified aldose reductase from rat lens.

  • Substrate & Cofactor: DL-glyceraldehyde and NADPH.

  • Assay Buffer: Sodium phosphate buffer, pH 6.2.

  • Procedure: a. In a cuvette, combine the assay buffer, NADPH, the enzyme preparation, and a range of concentrations of the test compound. b. Initiate the reaction by adding the substrate, DL-glyceraldehyde. c. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Comparative Data for Aldose Reductase Inhibitors

CompoundIC50 (nM)
Epalrestat ~100-300
Ranirestat ~10-50
Fidarestat ~5-20

Pillar 3: Data Interpretation and Building a Selectivity Profile

The ultimate goal of these cross-reactivity studies is to build a comprehensive selectivity profile for each this compound analog. This involves not only determining the potency of off-target interactions but also calculating selectivity ratios.

Selectivity Ratio = (IC50 or Ki for Off-Target) / (IC50 or Ki for Primary Target)

A higher selectivity ratio indicates a greater therapeutic window and a lower likelihood of off-target side effects. A commonly accepted threshold for a "selective" compound is a selectivity ratio of at least 100-fold.

Experimental Workflow: Building a Selectivity Profile

Caption: Workflow for Building and Interpreting a Selectivity Profile.

Conclusion: A Proactive Approach to De-Risking Drug Development

The this compound scaffold holds considerable promise for the development of novel therapeutics. However, a proactive and rigorous assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental component of sound drug discovery. By employing the tiered, data-driven approach outlined in this guide, researchers can systematically evaluate the selectivity of their compounds, make informed decisions about lead optimization and candidate selection, and ultimately increase the likelihood of bringing safe and effective medicines to patients. The provided protocols and comparative data serve as a robust starting point for these critical investigations.

References

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301–309. [Link]

  • Giorgio, V., Guo, L., Bassot, C., Petronilli, V., & Bernardi, P. (2018). Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1859(9), 959-965. [Link]

  • Lewis, J. W., & Husbands, S. M. (2014). Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. Journal of Medicinal Chemistry, 57(9), 3565–3572. [Link]

  • Bernardi, P., & Di Lisa, F. (2015). Regulation and pharmacology of the mitochondrial permeability transition pore. Cardiovascular Research, 105(2), 147–155. [Link]

  • PubChem. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-dione. Retrieved January 20, 2026, from [Link]

  • Molbank. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. 2021(3), M1228. [Link]

  • Machelska, H., & Celik, M. Ö. (2018). Hypersensitivity reactions to neuromuscular blocking agents. Current Opinion in Anaesthesiology, 31(5), 564–570. [Link]

  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione. Retrieved January 20, 2026, from [Link]

  • Clarke, M. J., et al. (2002). Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A. Journal of Biological Chemistry, 277(38), 34793-34799. [Link]

  • Lahti, R. A., Mickelson, M. M., McCall, J. M., & VonVoigtlander, P. F. (1985). [3H]U-69593 a highly selective ligand for the opioid kappa receptor. European journal of pharmacology, 109(2), 281–284. [Link]

  • Park, H. A., et al. (2013). Mitochondrial permeability transition pore as a selective target for anti-cancer therapy. Frontiers in Physiology, 4, 46. [Link]

  • Vaughn, L. K., et al. (1996). A high affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin. Life sciences, 58(10), PL157–PL162. [Link]

  • Hotta, N., et al. (2016). Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan. Journal of Diabetes Investigation, 7(4), 592-599. [Link]

  • Chen, N., et al. (2022). Roxadustat: Not just for anemia. Frontiers in Pharmacology, 13, 950839. [Link]

  • Balboni, G., et al. (2017). Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge. Medicinal Chemistry Letters, 8(2), 213-217. [Link]

  • Ferko, M., et al. (2022). The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Lim, K. H., et al. (2007). Inhibiting mitochondrial permeability transition pore opening at reperfusion protects against ischaemia-reperfusion injury. Cardiovascular research, 73(2), 315–322. [Link]

  • Zazueta, C., et al. (2019). Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening. Cells, 8(9), 1052. [Link]

  • Wikipedia. (n.d.). U-69,593. Retrieved January 20, 2026, from [Link]

  • Vinik, A. I., et al. (2012). Ranirestat for the Management of Diabetic Sensorimotor Polyneuropathy. Diabetes Care, 35(5), 986–992. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • Yang, Q., & Wang, X. (2024). Case report: Roxadustat overdose in an anemia patient of chronic kidney disease: insight beyond insignificant consequence. Frontiers in Pharmacology, 15, 1426461. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]

  • Zhang, Y., et al. (2021). Safety and Efficacy of Roxadustat for Anemia in Patients With Chronic Kidney Disease. Frontiers in Pharmacology, 12, 740818. [Link]

  • Tawata, M., et al. (2016). Ranirestat has a stronger inhibitory activity on aldose reductase and suppresses inflammatory reactions in high glucose-exposed endothelial cells. Diabetes & Vascular Disease Research, 13(4), 312–315. [Link]

  • Hsieh, C. H., et al. (2014). Cyclosporin A Promotes Tumor Angiogenesis in a Calcineurin-Independent Manner by Increasing Mitochondrial Reactive Oxygen Species. Cancer Research, 74(2), 531–541. [Link]

  • Deuther-Conrad, W., et al. (2020). Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats. ACS Chemical Neuroscience, 11(16), 2562–2574. [Link]

  • Oku, T., et al. (2008). Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats. European Journal of Pharmacology, 590(1-3), 309–315. [Link]

  • Onyeneke, C. C., et al. (2021). Targeting the Mitochondrial Permeability Transition Pore to Prevent Age-Associated Cell Damage and Neurodegeneration. Oxidative Medicine and Cellular Longevity, 2021, 8864088. [Link]

  • Kwong, J. Q., et al. (2018). Inhibition of the mPTP and Lipid Peroxidation Is Additively Protective Against I/R Injury. Journal of the American Heart Association, 7(15), e008855. [Link]

  • ResearchPod. (2022, August 30). Roxadustat: A promising treatment for anaemia in chronic kidney disease [Video]. YouTube. [Link]

  • Li, C., et al. (2021). Synergetic Effect of 4-Phenylbutyric Acid in Combination with Cyclosporine A on Cardiovascular Function in Sepsis Rats via Inhibition of Endoplasmic Reticulum Stress and Mitochondrial Permeability Transition Pore Opening. Frontiers in Pharmacology, 12, 761921. [Link]

  • Wang, T., et al. (2016). Cyclosporin A protects against Lead neurotoxicity through inhibiting mitochondrial permeability transition pore opening in nerve cells. Neurotoxicology, 57, 203–213. [Link]

  • LookChem. (n.d.). cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 1,3-diazaspiro[4.5]decane-2-thione. Retrieved January 20, 2026, from [Link]

Sources

The "Drug-Likeness" Landscape of 1,3-Diazaspiro[4.5]decane-2,4,8-trione Derivatives: A Comparative In Silico Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Physicochemical and ADMET Properties for Early-Stage Drug Discovery

In the intricate ballet of drug discovery, the early and accurate assessment of a compound's "drug-likeness" is a critical overture that predicts its future performance. Promising biological activity in vitro is often a siren's call, luring researchers towards candidates that may ultimately falter due to poor pharmacokinetic profiles. The family of 1,3-diazaspiro[4.5]decane-2,4,8-trione derivatives, a scaffold of growing interest for its diverse therapeutic potential, is no exception. This guide provides a comprehensive, in silico-driven comparison of these derivatives, offering a methodological framework and experimental insights to empower researchers in selecting candidates with the highest probability of success.

We will dissect the crucial physicochemical parameters that govern a molecule's journey through the body, anchored by the seminal Lipinski's Rule of Five.[1][2][3] Furthermore, we will explore the predictive power of computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, a cornerstone of modern drug development that minimizes late-stage attrition.[4][5] This guide is designed not as a rigid protocol, but as a dynamic framework to be adapted and applied to your specific derivatives of interest.

The Spirocyclic Allure: Why 1,3-Diazaspiro[4.5]decane-2,4,8-triones?

The spirocyclic hydantoin moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules with anticonvulsant, anticancer, and anti-inflammatory properties.[6][7] The rigid, three-dimensional nature of the spiro-fusion in 1,3-diazaspiro[4.5]decane-2,4,8-triones offers a unique topographical presentation for interacting with biological targets, potentially leading to enhanced potency and selectivity. However, this structural complexity necessitates a careful evaluation of its impact on drug-like properties.

A Comparative Analysis of Physicochemical Properties

To illustrate the principles of drug-likeness evaluation, we will compare the parent this compound with several hypothetical derivatives and related, experimentally characterized spiro compounds. The selection of substituents in the hypothetical derivatives (a simple methyl group and a more complex phenyl group) is intended to demonstrate the impact of increasing molecular complexity and lipophilicity.

Table 1: Comparative Analysis of Physicochemical Properties of this compound Derivatives and Related Compounds

CompoundStructureMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)Lipinski's Rule of Five Violations
Parent Scaffold: this compound O=C1NC(=O)N(C12CCCCC2=O)C196.18 (calculated)-0.8 (calculated)1474.6 (calculated)0
Derivative 1: 1-Methyl-1,3-diazaspiro[4.5]decane-2,4,8-trione CN1C(=O)NC(=O)C12CCCCC2=O210.21 (calculated)-0.5 (calculated)1474.6 (calculated)0
Derivative 2: 1-Phenyl-1,3-diazaspiro[4.5]decane-2,4,8-trione O=C1NC(=O)N(c2ccccc2)C12CCCCC2=O272.28 (calculated)1.5 (calculated)1474.6 (calculated)0
Reference Compound 1: 1,3-Diazaspiro[4.5]decane-2,4-dione [8]O=C1NC(=O)NC12CCCCC2168.190.62258.20
Reference Compound 2: 1,3,8-Triazaspiro[4.5]decane-2,4-dione [9]O=C1NC(=O)NC12CCNCC2169.18-1.12370.20
Reference Compound 3: 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione [10]O=C1NC(=O)NC12CCOCC2170.17-0.82367.40
Reference Compound 4: cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione [11][12]COC1CCC2(CC1)C(=O)NC(=O)N2198.22-0.12367.40

Note: Properties for the parent scaffold and its derivatives were calculated using publicly available chemical property prediction tools. XLogP3 is a computed value for the octanol-water partition coefficient, a measure of lipophilicity.

From this comparative analysis, several key insights emerge:

  • Compliance with Lipinski's Rule of Five: All the analyzed compounds, including our hypothetical derivatives, exhibit zero violations of Lipinski's Rule of Five.[13][14] This is a promising initial indicator of their potential for good oral bioavailability. Their molecular weights are well below the 500 Da threshold, and the number of hydrogen bond donors and acceptors are within the acceptable range.

  • Modulation of Lipophilicity: The calculated XLogP3 values demonstrate the tunability of lipophilicity. The parent trione scaffold is predicted to be relatively hydrophilic. The addition of a methyl group has a minor impact, while the introduction of a phenyl ring significantly increases lipophilicity, moving the compound into a more favorable range for membrane permeability.

  • The Impact of the Third Carbonyl Group: Comparing the parent trione to the dione reference compound reveals an increase in the hydrogen bond acceptor count and polar surface area, which can influence solubility and interactions with biological targets.

Experimental Workflow for In Silico Drug-Likeness Evaluation

The following is a detailed, step-by-step methodology for conducting an in silico evaluation of the drug-likeness of novel this compound derivatives. This workflow is designed to be a self-validating system, where each step builds upon the last to create a comprehensive profile of the candidate molecule.

Caption: In Silico Drug-Likeness Evaluation Workflow.

Step 1: Structure Definition and Preparation

  • 2D Structure Drawing: Draw the chemical structures of the this compound derivatives of interest using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • SMILES Generation: Convert the 2D structures into their corresponding SMILES (Simplified Molecular-Input Line-Entry System) strings. This is a common input format for many computational tools.

Step 2: Physicochemical Property Calculation

  • Access a Chemical Property Calculator: Utilize a reliable online platform or standalone software to calculate key physicochemical properties. Several free and commercial options are available (e.g., SwissADME, ChemAxon, Schrodinger Suite).[15]

  • Input SMILES: Input the SMILES strings of your derivatives into the chosen platform.

  • Calculate Properties: Compute the following essential parameters:

    • Molecular Weight (MW)

    • Calculated LogP (e.g., XLogP3, cLogP)

    • Number of Hydrogen Bond Donors (HBD)

    • Number of Hydrogen Bond Acceptors (HBA)

    • Polar Surface Area (PSA)

    • Number of Rotatable Bonds

Step 3: Lipinski's Rule of Five Analysis

  • Evaluate Parameters: Compare the calculated physicochemical properties against the criteria of Lipinski's Rule of Five:[1][2][3]

    • MW ≤ 500 Da

    • LogP ≤ 5

    • HBD ≤ 5

    • HBA ≤ 10

  • Count Violations: Tally the number of violations for each derivative. Compounds with zero or one violation are generally considered to have a higher likelihood of good oral bioavailability.

Step 4: ADMET Prediction

  • Utilize an ADMET Prediction Tool: Employ a computational tool that predicts ADMET properties. Many of the platforms used for physicochemical property calculation also offer ADMET prediction modules.[4][16][17]

  • Predict Key ADMET Parameters:

    • Absorption: Predict human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

    • Distribution: Predict blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: Predict which cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes.

    • Excretion: Predict renal clearance.

    • Toxicity: Predict potential toxicities such as mutagenicity (AMES test), carcinogenicity, and cardiotoxicity (hERG inhibition).

Step 5: Comparative Analysis and Candidate Selection

  • Tabulate Data: Organize all the calculated and predicted data into a clear and concise table for easy comparison, similar to Table 1.

  • Benchmark Against Known Drugs: If possible, include a known drug with a similar mechanism of action or structural features as a benchmark for comparison.

  • Prioritize Candidates: Based on the comprehensive in silico profile, prioritize the derivatives that exhibit the most promising drug-like properties for synthesis and subsequent in vitro biological evaluation.

Navigating the Nuances: Beyond the Rules

While computational tools and established "rules" like Lipinski's provide an invaluable framework, it is crucial to approach their outputs with scientific acumen.[14] The "drug-like" chemical space is vast and contains many successful drugs that violate one or more of these guidelines.[2] These models are predictive, not definitive. Their true power lies in their ability to flag potential liabilities early in the discovery process, allowing for informed decisions and the strategic allocation of resources.

Conclusion: A Data-Driven Path Forward

The in silico evaluation of drug-likeness is an indispensable component of modern drug discovery. For the promising class of this compound derivatives, a systematic and comparative computational analysis of their physicochemical and ADMET properties can significantly de-risk their development path. By integrating the methodologies and insights presented in this guide, researchers can more effectively navigate the complex landscape of drug design, ultimately increasing the probability of translating a promising chemical scaffold into a life-changing therapeutic.

References

  • Blaine, A. T., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agagonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3). [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12799, 1,3-Diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 120989, 1,3,8-Triazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Scribd. (n.d.). Analysis of 10 Compounds According To Lipinski's Rule of Five. Retrieved from [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(11), 867-876. [Link]

  • LookChem. (n.d.). cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Lecture Notes. (2023). Lipinski rule of five. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 217651, 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11229380, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]

  • Uddin, R., & Jamil, I. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • ResearchGate. (2024). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico meets in vitro techniques in ADMET profiling of drug discovery (Part I). Retrieved from [Link]

  • Sargent, L. J., & Sarnoff, E. (1981). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 24(9), 1081-1083. [Link]

  • MDPI. (n.d.). In Silico ADME Profiling of Salubrinal and Its Analogues. Retrieved from [Link]

  • Ng, C. H., & Akowuah, G. A. (2013). An in silico evaluation of the ADMET profile of the StreptomeDB database. SpringerPlus, 2, 353. [Link]

  • ResearchGate. (2026). Rational Design and Synthesis of Functionalized Hydantoins with Tunable Photophysical Properties: Experimental and Computational Studies Toward Anticancer Applications. Retrieved from [Link]

  • PubMed Central. (2013). An in silico evaluation of the ADMET profile of the StreptomeDB database. Retrieved from [Link]

  • MDPI. (n.d.). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1,3-Diazaspiro[4.5]decane-2,4,8-trione: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 1,3-Diazaspiro[4.5]decane-2,4,8-trione. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

While a specific Safety Data Sheet (SDS) for the 8-trione derivative is not widely available, its core structure is a spirohydantoin. By analyzing data from structurally analogous compounds, such as 1,3-Diazaspiro[4.5]decane-2,4-dione, we can establish a robust and conservative safety protocol. The likely hazards associated with this class of compounds include oral toxicity, skin irritation, serious eye irritation, and respiratory irritation[1][2][3]. This assessment forms the logical foundation for the stringent personal protective equipment (PPE) and handling protocols outlined below.

Hazard Profile and Risk Assessment

The primary physical form of this compound is a solid or powder. The principal routes of exposure are inhalation of dust particles, skin contact, and eye contact. Accidental ingestion is also a potential risk. Based on data from closely related spiro-hydantoin structures, we must assume this compound presents the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed[4][5][6].

  • Skin Irritation: Causes skin irritation upon direct contact[1][3].

  • Serious Eye Irritation: Can cause significant and potentially damaging eye irritation[1][3][7].

  • Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract[1][3][8].

These potential hazards mandate the use of specific engineering controls and a multi-layered PPE approach to minimize exposure.

Quantitative Hazard Summary for Analogous Compounds
Hazard ClassificationGHS CodeDescriptionSource(s)
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][3][4][5][6][9]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[1][3][7]
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritation.[1][3][7]
STOT, Single Exposure (Category 3)H335May cause respiratory irritation.[1][3][8]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the identified risks of irritation and toxicity. The goal is to create an impermeable barrier between you and the chemical agent.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound powder must be conducted within a certified chemical fume hood. This is non-negotiable. The negative pressure environment is the most critical control measure, as it prevents fine dust particles and aerosols from entering the laboratory atmosphere and being inhaled[2][8].

Eye and Face Protection

Standard safety glasses are insufficient. Due to the high risk of serious eye irritation from fine powders, the following are required:

  • Chemical Splash Goggles: These must be worn at all times when the compound is being handled. They form a complete seal around the eyes, protecting against airborne particles and accidental splashes[10].

  • Face Shield: A face shield should be worn in addition to goggles, especially when handling larger quantities (typically >5g) or when there is a significant risk of splashing. This provides a secondary layer of protection for the entire face[2][11].

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. For enhanced protection, consider a complete suit designed to protect against chemical exposure[2][12].

  • Chemical-Resistant Gloves: This is a critical barrier. Given the skin irritation potential, double-gloving is recommended.

    • Inner Glove: A thinner nitrile glove can serve as the base layer.

    • Outer Glove: A thicker, chemical-resistant glove (e.g., butyl rubber or nitrile) should be worn over the inner glove. Always inspect gloves for any signs of degradation or perforation before use[2][8]. Use proper glove removal technique to avoid contaminating your skin[8].

Respiratory Protection

Under normal operating conditions within a fume hood, a respirator should not be necessary. However, one must be available for emergencies:

  • For Spill Cleanup or Engineering Control Failure: A NIOSH-approved air-purifying respirator with P95 or P100 particulate filters is required[2][8]. For higher-level protection, a respirator with combination organic vapor/acid gas/particulate cartridges (ABEK-P2) may be used[2][8]. All personnel who may need to wear a respirator must be fit-tested and trained in its proper use[11]. Surgical masks provide no protection against chemical dust and must not be used[10][11].

Procedural Guidance: Donning, Doffing, and Disposal

Step-by-Step PPE Protocol
  • Donning (Putting On):

    • Wash and dry hands thoroughly.

    • Don the inner pair of nitrile gloves.

    • Don the laboratory coat, ensuring it is fully buttoned.

    • Don the outer pair of chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

    • Don chemical splash goggles.

    • Don the face shield (if required).

  • Doffing (Taking Off): This process is designed to prevent cross-contamination.

    • Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately in the designated hazardous waste container.

    • Remove the face shield and goggles. Clean and store them as per laboratory protocol.

    • Remove the laboratory coat, turning it inward as you remove it to contain any surface contamination.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Operational Plan: Handling and Disposal
  • Handling: Always use non-sparking tools and work in a well-ventilated area, specifically a fume hood, to avoid dust formation[4][8]. Do not eat, drink, or smoke in the handling area[1][3].

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents[1][4][7].

  • Disposal: All unused product and contaminated materials (gloves, bench paper, etc.) must be treated as hazardous waste. Dispose of these materials in a suitable, closed, and clearly labeled container[2][8]. Contact a licensed professional waste disposal service for final disposal; do not discharge into drains or the environment[2][4][8].

Emergency Workflow: Spill Management

In the event of a spill, a calm and procedural response is critical. The following workflow should be adopted.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Immediate Action Assess Assess Spill Size & Risk Alert->Assess SmallSpill Small Spill (<5g, Contained) Assess->SmallSpill Minor LargeSpill Large Spill (>5g or Uncontained) Assess->LargeSpill Major DonPPE Don Full PPE: - Respirator (P100) - Double Gloves - Goggles & Face Shield - Chemical Suit SmallSpill->DonPPE LargeSpill->Alert Contact EHS Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Carefully Sweep/Scoop into Waste Container Contain->Collect Decontaminate Decontaminate Area (Follow Lab Protocol) Collect->Decontaminate Dispose Seal & Label Hazardous Waste Decontaminate->Dispose Report Report Incident to Safety Officer Dispose->Report End End of Response Report->End

Caption: Emergency response workflow for a this compound spill.

References

  • 1,3-diazaspiro[4.5]decane-2,4-dione | CAS#:702-62-5 | Chemsrc . Available at: [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione - PubChem . Available at: [Link]

  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione - Capot Chemical . Available at: [Link]

  • 1,3-Diazaspiro[4.5]decane-2,4-dione - SDS Management Software . Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM . Available at: [Link]

  • 1,3-Diazaspiro[4.5]decane-2,4-dione, 1,3-bis(2-oxiranylmethyl)- - Substance Details - EPA . Available at: [Link]

  • 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione - PubChem . Available at: [Link]

  • 1,3-Diazaspiro[4.5]decane-2,4-dione - PubChem . Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista . Available at: [Link]

  • Types of PPE to Wear When Compounding Hazardous Drugs - Provista . Available at: [Link]

  • Personal Protective Equipment (PPE) in Laboratories - UW Environmental Health & Safety . Available at: [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs - Pharmacy Purchasing & Products Magazine . Available at: [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC - PubMed Central . Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diazaspiro[4.5]decane-2,4,8-trione
Reactant of Route 2
1,3-Diazaspiro[4.5]decane-2,4,8-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.